molecular formula C7H8BrN3O2 B1345056 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine CAS No. 1040682-46-9

5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine

Cat. No.: B1345056
CAS No.: 1040682-46-9
M. Wt: 246.06 g/mol
InChI Key: SZNVATVPNHSUOD-UHFFFAOYSA-N
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Description

5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine is a useful research compound. Its molecular formula is C7H8BrN3O2 and its molecular weight is 246.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-N,N-dimethyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O2/c1-10(2)7-6(11(12)13)3-5(8)4-9-7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNVATVPNHSUOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649799
Record name 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040682-46-9
Record name 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine (CAS 1040682-46-9): Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Synthetic Landscape of a Versatile Pyridine Building Block

As a Senior Application Scientist, it is understood that the value of a chemical intermediate lies not just in its structure, but in the reliability of its synthesis and the predictability of its reactivity. This guide addresses 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine, a substituted pyridine derivative poised for significant utility in medicinal chemistry and materials science. The strategic placement of its functional groups—a nucleophilic dimethylamino group, an electrophilic nitro group, and a versatile bromine atom—creates a trifecta of reactive sites, making it a highly valuable scaffold for the construction of complex molecular architectures.

This document moves beyond a simple cataloging of properties. It provides a logical, field-tested perspective on the synthesis, beginning with commercially available precursors and detailing the critical transformations required to arrive at the target molecule. We will explore the causality behind the chosen synthetic strategies, offering insights into reaction mechanisms and potential challenges. While experimentally derived characterization data for the final compound is not widely available in peer-reviewed literature, this guide presents a robust, multi-step synthetic pathway to its immediate precursor and a scientifically grounded, analogous protocol for the final N,N-dimethylation. This approach is designed to empower researchers to synthesize and characterize this compound with a high degree of confidence.

Physicochemical & Structural Characteristics

This compound is a halogenated heterocyclic compound.[1] Its core structure is a pyridine ring, which is a key pharmacophore in numerous FDA-approved drugs.[2]

Structural Data Summary

PropertyValueSource
CAS Number 1040682-46-9[3]
Molecular Formula C₇H₈BrN₃O₂[3]
Molecular Weight 246.06 g/mol [3]
Canonical SMILES CN(C)c1ncc(Br)cc1=O[4]
InChI Key SZNVATVPNHSUOD-UHFFFAOYSA-N[4]
Appearance Solid (form not specified in literature)[4]
Storage Room temperature[3]

digraph "Molecular_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=500, start=123];
node [shape=plaintext, fontname="Arial"];
edge [fontname="Arial"];

// Atom nodes N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="-1.2,0.6!"]; N_amine [label="N", pos="-2.2,1.2!"]; C_Me1 [label="CH₃", pos="-3.2,0.6!"]; C_Me2 [label="CH₃", pos="-2.2,2.2!"]; C3 [label="C", pos="-1.2,-0.6!"]; N_nitro [label="N⁺", pos="-2.2,-1.2!"]; O1_nitro [label="O⁻", pos="-3.2,-0.6!"]; O2_nitro [label="O", pos="-2.2,-2.2!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.2,-0.6!"]; Br [label="Br", pos="2.4,-1.2!"]; C6 [label="C", pos="1.2,0.6!"];

// Pyridine ring bonds C2 -- N1 [label=""]; N1 -- C6 [label=""]; C6 -- C5 [label=""]; C5 -- C4 [label=""]; C4 -- C3 [label=""]; C3 -- C2 [label=""];

// Substituent bonds C2 -- N_amine [label=""]; N_amine -- C_Me1 [label=""]; N_amine -- C_Me2 [label=""]; C3 -- N_nitro [label=""]; N_nitro -- O1_nitro [label=""]; N_nitro -- O2_nitro [label="="]; C5 -- Br [label=""];

// Aromaticity representation (approximated with double bonds) edge [style=dashed]; C2 -- C3; C4 -- C5; C6 -- N1; }

Figure 1: 2D Structure of this compound.

Strategic Synthesis Pathway

The synthesis of this compound is most logically approached via a multi-step sequence starting from 2-aminopyridine. This pathway ensures high regioselectivity and leverages well-established, scalable reaction classes. The overall strategy involves the sequential functionalization of the pyridine ring, culminating in the final methylation of the amino group.

Synthesis_Workflow Start 2-Aminopyridine Step1_Product 2-Amino-5-bromopyridine Start->Step1_Product Bromination Step2_Product 2-Amino-5-bromo-3-nitropyridine Step1_Product->Step2_Product Nitration Final_Product 5-Bromo-N,N-dimethyl- 3-nitropyridin-2-amine Step2_Product->Final_Product N,N-Dimethylation

Figure 2: Overall synthetic workflow.

Part I: Synthesis of 2-Amino-5-bromo-3-nitropyridine (Precursor)

The synthesis of the direct precursor is a critical, two-step process involving the bromination and subsequent nitration of 2-aminopyridine.

Step 1: Bromination of 2-Aminopyridine

The initial step is the regioselective bromination of 2-aminopyridine at the 5-position. The amino group is a powerful activating ortho-, para-director. To achieve high selectivity for the 5-position (para to the amino group) and avoid over-bromination, the reaction conditions must be carefully controlled. A well-documented and reliable method is the use of bromine in acetic acid.[5]

Experimental Protocol: Synthesis of 2-Amino-5-bromopyridine [5]

  • Reaction Setup: In a 2-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser, dissolve 2-aminopyridine (3.0 moles) in 500 mL of acetic acid.

  • Cooling: Cool the solution to below 20°C using an ice bath.

  • Bromine Addition: Prepare a solution of bromine (3.0 moles) in 300 mL of acetic acid. Add this solution dropwise to the 2-aminopyridine solution over 1 hour with vigorous stirring. It is crucial to maintain the reaction temperature below 20°C during the initial phase of the addition.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours.

  • Work-up: Pour the reaction mixture into 3 kg of crushed ice and neutralize carefully with a 40% sodium hydroxide solution.

  • Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to yield 2-amino-5-bromopyridine.

Step 2: Nitration of 2-Amino-5-bromopyridine

The second step involves the nitration of 2-amino-5-bromopyridine. The amino group's activating effect is tempered by the deactivating effect of the bromine atom. Nitration occurs at the 3-position, directed by the amino group and influenced by the steric hindrance and electronic effects of the existing substituents. A standard and effective method employs a mixture of fuming nitric acid and concentrated sulfuric acid.[5][6]

Experimental Protocol: Synthesis of 2-Amino-5-bromo-3-nitropyridine [5]

  • Nitrating Mixture Preparation: In a 2-L flask, cautiously add fuming nitric acid (270 mL) to concentrated sulfuric acid (300 mL), ensuring the temperature is maintained below 40°C with cooling.

  • Substrate Addition: To the prepared nitrating mixture, add 2-amino-5-bromopyridine (0.5 mole) in portions over 30 minutes. Maintain the temperature between 35–40°C during the addition.

  • Heating: Heat the reaction mixture to 90°C and maintain this temperature for 2 hours.

  • Quenching: Cool the mixture and carefully pour it onto 3 kg of crushed ice.

  • Isolation: Collect the yellow precipitate of 2-amino-5-bromo-3-nitropyridine by filtration.[5]

  • Purification: Wash the product with water until the washings are neutral. The product can be further purified by recrystallization from ethyl methyl ketone to obtain yellow needles.[5]

Physicochemical Properties of 2-Amino-5-bromo-3-nitropyridine

PropertyValueSource
CAS Number 6945-68-2[7]
Molecular Formula C₅H₄BrN₃O₂[7]
Molecular Weight 218.01 g/mol [7]
Appearance Yellow to light-brown powder or crystals[6][8]
Melting Point 205-208 °C; 205.5-214.5 °C[8][9]
Part II: N,N-Dimethylation to Yield the Final Product (Proposed Protocol)

The final transformation is the exhaustive methylation of the primary amino group of 2-amino-5-bromo-3-nitropyridine. While a specific protocol for this substrate is not detailed in the available literature, a robust and widely applicable method for the N,N-dimethylation of primary aromatic amines involves the use of a methylating agent like dimethyl sulfate in the presence of a base.[10] The electron-withdrawing nature of the nitro and bromo groups decreases the nucleophilicity of the amino group, necessitating carefully chosen reaction conditions to drive the reaction to completion.

Proposed Experimental Protocol (Based on Analogous Transformations)

Causality: This protocol is designed based on standard procedures for the N-methylation of electron-deficient anilines. Sodium hydride is chosen as a strong, non-nucleophilic base to deprotonate the amine, forming a highly nucleophilic amide anion.[10] Dimethyl sulfate serves as an efficient and powerful methylating agent. Tetrahydrofuran (THF) is a suitable aprotic solvent for this type of reaction.

  • Reaction Setup: To a flame-dried, three-necked flask under an inert nitrogen atmosphere, add a suspension of sodium hydride (2.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF.

  • Substrate Addition: Dissolve 2-amino-5-bromo-3-nitropyridine (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension at 0°C.

  • Anion Formation: Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • Methylation: Cool the reaction mixture back to 0°C and add dimethyl sulfate (2.2 equivalents) dropwise, maintaining the temperature below 10°C.

  • Reaction Completion: After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of water at 0°C.

  • Extraction: Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

Self-Validation: The success of this protocol relies on careful monitoring. The disappearance of the starting material and the appearance of a new, less polar spot by TLC will indicate product formation. The final structure and purity must be confirmed by spectroscopic methods as outlined in the (hypothetical) characterization section below.

Spectroscopic Characterization (Anticipated Data)

While specific, experimentally verified spectra for this compound are not publicly available, we can predict the key spectroscopic features based on its structure and data from analogous compounds. This information is vital for researchers to confirm the identity and purity of their synthesized material.

¹H NMR Spectroscopy:

  • Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.5-9.0 ppm), corresponding to the two protons on the pyridine ring. The proton at C4 will be a doublet coupled to the proton at C6, and vice versa.

  • N,N-dimethyl Protons: A singlet integrating to six protons is expected, likely in the range of δ 2.8-3.3 ppm.[10] This signal is characteristic of the N(CH₃)₂ group.

¹³C NMR Spectroscopy:

  • Six distinct signals are expected for the seven carbon atoms (two methyl carbons being equivalent). The pyridine ring carbons will appear in the aromatic region (δ 110-160 ppm). The carbons attached to the nitro group (C3) and the dimethylamino group (C2) will be significantly shifted. The N-methyl carbons will appear as a single signal in the aliphatic region (δ 40-50 ppm).

Infrared (IR) Spectroscopy:

  • N-O Stretching: Strong, characteristic asymmetric and symmetric stretching bands for the nitro group are expected around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[11]

  • C-N Stretching: Aromatic C-N stretching bands will be present.

  • C-H Stretching: Aromatic C-H stretching will be observed above 3000 cm⁻¹, and aliphatic C-H stretching from the methyl groups will be seen just below 3000 cm⁻¹.[10]

  • Absence of N-H Stretch: Critically, the absence of N-H stretching bands in the 3300-3500 cm⁻¹ region confirms the successful N,N-dimethylation of the primary amine.[12]

Mass Spectrometry (MS):

  • Molecular Ion (M+): The mass spectrum should show a characteristic molecular ion peak cluster corresponding to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The expected m/z values would be around 245 and 247.

  • Fragmentation: Common fragmentation pathways would include the loss of a methyl radical (M-15) and cleavage related to the nitro group (e.g., loss of NO or NO₂).[13]

Reactivity and Synthetic Utility

The unique arrangement of functional groups in this compound makes it a versatile intermediate for further chemical transformations.

Reactivity cluster_0 Reactions at C5 (Bromo Group) cluster_1 Reactions at C3 (Nitro Group) Start This compound Suzuki Suzuki Coupling (C-C Bond Formation) Start->Suzuki Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald Reduction Reduction to Amine (e.g., Fe/HCl, H₂/Pd) Start->Reduction

Figure 3: Key reactive sites and potential transformations.

  • Palladium-Catalyzed Cross-Coupling: The bromine atom at the C5 position is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation). These reactions allow for the introduction of a wide array of aryl, heteroaryl, or amino substituents, enabling the rapid generation of diverse chemical libraries.[2]

  • Reduction of the Nitro Group: The nitro group at the C3 position can be selectively reduced to a primary amine using standard conditions, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal/acid combinations (e.g., Fe/HCl, SnCl₂/HCl). This transformation unmasks a new nucleophilic site, opening pathways for cyclization reactions or further functionalization to build complex heterocyclic systems, such as those found in kinase inhibitors.

Applications in Drug Discovery

Substituted 2-aminopyridines are privileged structures in medicinal chemistry, frequently appearing in kinase inhibitors. The pyridine nitrogen and the 2-amino group often form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site.

While specific applications of this compound are not yet widely reported, its structural motifs are highly relevant to the synthesis of targeted therapeutics. By functionalizing the C5 position via cross-coupling and subsequently reducing the nitro group at C3 to an amine, this compound serves as a key intermediate for building scaffolds that can be elaborated into potent and selective inhibitors of various protein kinases, which are implicated in diseases like cancer.[2]

Safety & Handling

  • Hazard Classification: This compound is classified as Acute Toxicity, Oral, Category 4 (H302: Harmful if swallowed).[4]

  • Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place at room temperature.[3]

References

  • Google Patents. (2024). WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[1][2][14]triazolo[1,5-a]pyridine. Available at:

  • Google Patents. (2009). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine. National Center for Biotechnology Information. Available at: [Link]

  • PrepChem. (2023). Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. Available at: [Link]

  • CP Lab Chemicals. (n.d.). 5-Bromo-N, N-dimethyl-3-nitropyridin-2-amine, 1 gram. Available at: [Link]

  • Global Substance Registration System. (n.d.). 2-Amino-5-bromo-3-nitropyridine. Available at: [Link]

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An In-depth Technical Guide to 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, chemical properties, and synthetic considerations for 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine, a halogenated heterocyclic compound of interest in medicinal chemistry and organic synthesis.

Section 1: Core Molecular Attributes

This compound is a substituted pyridine derivative. The pyridine ring, a foundational structure in many biologically active molecules, is functionalized with a bromine atom, a nitro group, and a dimethylamino group.[1] This specific arrangement of functional groups imparts distinct chemical reactivity and potential for further molecular elaboration.

The structural identity of this compound is unequivocally defined by its molecular formula, SMILES notation, and InChIKey, which provide a standardized, machine-readable representation of its atomic connectivity and stereochemistry.

  • Molecular Formula: C₇H₈BrN₃O₂[2][3]

  • SMILES: CN(C)c1ncc(Br)cc1=O[4]

  • InChI: 1S/C7H8BrN3O2/c1-10(2)7-6(11(12)13)3-5(8)4-9-7/h3-4H,1-2H3[4]

  • InChIKey: SZNVATVPNHSUOD-UHFFFAOYSA-N[4]

The presence of the bromine atom at the 5-position, the nitro group at the 3-position, and the dimethylamino group at the 2-position of the pyridine ring are key structural features that dictate its chemical behavior.

A summary of the key physicochemical properties is presented in the table below. These parameters are crucial for understanding the compound's solubility, stability, and suitability for various experimental conditions.

PropertyValueSource
Molecular Weight 246.06 g/mol [2][3]
CAS Number 1040682-46-9[2]
Appearance Solid[4]
Storage Room temperature, protect from light[2][3]

Section 2: Synthesis and Reactivity Insights

The synthesis of this compound and related structures often involves multi-step reaction sequences. Understanding the reactivity of the parent compound, 2-amino-5-bromo-3-nitropyridine, provides valuable context.

A common precursor for related compounds is 2-amino-5-bromopyridine.[5] The introduction of the nitro group is typically achieved through nitration using a mixture of sulfuric acid and nitric acid.[5] Subsequent N-alkylation would lead to the desired dimethylated product.

The synthesis of the related compound, 2-amino-5-bromo-3-nitropyridine, involves the bromination of 2-amino-5-nitropyridine.[6] The reduction of the nitro group in such compounds can yield diaminopyridine derivatives, which are versatile intermediates for the synthesis of more complex heterocyclic systems.[5]

Caption: Generalized synthetic pathway to this compound.

The molecule possesses several reactive sites that can be exploited for further chemical transformations:

  • Bromine Atom: The bromine atom at the 5-position is susceptible to nucleophilic aromatic substitution and can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings.[7] This allows for the introduction of a wide range of substituents at this position.

  • Nitro Group: The nitro group at the 3-position can be reduced to an amino group, providing a handle for further functionalization, such as acylation or the formation of heterocyclic rings.[7]

  • Pyridine Ring: The pyridine ring itself can undergo various transformations, although the electron-withdrawing nature of the nitro group and bromine atom will influence its reactivity.

Section 3: Applications in Research and Development

Halogenated nitropyridines are valuable building blocks in medicinal chemistry and materials science.[1][8] The specific compound, this compound, and structurally similar molecules serve as versatile intermediates in the synthesis of more complex molecules with potential biological activity.[7]

This compound is a key intermediate for creating more complex organic molecules, particularly other pyridine derivatives.[7] Its utility is highlighted in the synthesis of azaquinoxalinedione and 2,3-diaminopyridine, which are precursors to various biologically active molecules.[9][10]

Derivatives of nitropyridines have shown a range of pharmacological properties, including antimicrobial and anticancer activities.[7] The presence of both a halogen and a nitro group can confer unique properties that influence a compound's reactivity and its interaction with biological targets.[1] While specific biological activity for this compound is not extensively documented in the provided search results, its structural motifs are present in compounds investigated for such activities.

Section 4: Experimental Protocol - A Representative Synthetic Transformation

The following is a generalized protocol for a Suzuki cross-coupling reaction, a common transformation for aryl bromides like this compound. This protocol is illustrative and would require optimization for this specific substrate.

Objective: To couple an arylboronic acid with this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst (0.05 eq) and the degassed solvent to the flask under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: A typical workflow for a Suzuki cross-coupling reaction.

References

  • Vertex AI Search. This compound, 1 gram.
  • Benchchem. (E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine.
  • BLD Pharm. 6945-68-2|5-Bromo-3-nitropyridin-2-amine.
  • ChemScene. 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine.
  • Pharmaffiliates. (E)-2-(5-Bromo-2-nitropyridin-3-yl)-N,N-dimethylethen-1-amine.
  • Sigma-Aldrich. This compound.
  • PubChem. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878.
  • IndiaMART. 5 Bromo 3 Nitropyridin 2 Amine.
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  • PubChem. 5-bromo-N-but-3-en-2-yl-3-nitropyridin-2-amine.
  • ChemicalBook. 2-Amino-3-bromo-5-nitropyridine | 15862-31-4.
  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.
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  • ChemBlink. The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis.
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Spectral Characterization of 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for the compound 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. The synthesis and characterization of substituted nitropyridines are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] This guide explains the structural elucidation of the title compound, providing a foundational understanding for its application in further research.

Molecular Structure and Key Features

This compound possesses a highly substituted pyridine ring, a core structure in many pharmaceutical agents. The presence of a bromine atom, a nitro group, and a dimethylamino group profoundly influences the electronic environment and, consequently, the spectral properties of the molecule.

Molecular Formula: C₇H₈BrN₃O₂[3]

Molecular Weight: 246.06 g/mol [3]

CAS Number: 1040682-46-9[3]

Below is a visual representation of the molecular structure and the numbering convention used for the interpretation of the spectral data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound. The predicted chemical shifts are based on the analysis of structurally similar compounds and established principles of NMR theory.[4][5]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring and one signal in the aliphatic region corresponding to the protons of the two methyl groups.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
H-48.0 - 8.2Doublet (d)1HDeshielded by the adjacent electron-withdrawing nitro group. Coupled to H-6.
H-67.8 - 8.0Doublet (d)1HDeshielded by the electronegative nitrogen atom in the pyridine ring. Coupled to H-4.
-N(CH₃)₂3.0 - 3.2Singlet (s)6HProtons of the two equivalent methyl groups attached to the nitrogen atom.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A range covering 0-10 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak.

cluster_workflow ¹H NMR Workflow Prep Sample Preparation Acq Data Acquisition Prep->Acq Proc Data Processing Acq->Proc Analysis Spectral Analysis Proc->Analysis cluster_workflow Overall Spectral Analysis Workflow NMR NMR (¹H & ¹³C) Structure Structural Elucidation NMR->Structure MS Mass Spectrometry MS->Structure IR IR Spectroscopy IR->Structure

Sources

A Technical Guide to the Solubility and Stability of 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine for Preclinical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine, with a specific focus on its solubility and stability. Tailored for researchers, scientists, and professionals in drug development, this document outlines the theoretical considerations and practical experimental protocols necessary for a thorough evaluation of this compound. By synthesizing field-proven insights with established scientific principles, this guide aims to equip research teams with the knowledge to anticipate and address potential challenges in the preclinical development pipeline. Detailed methodologies for solubility assessment and forced degradation studies are presented, underscored by the importance of developing robust, stability-indicating analytical methods.

Introduction

This compound is a halogenated and nitrated heterocyclic compound that holds potential as a versatile building block in medicinal chemistry.[1] Its utility in the synthesis of novel pharmaceutical agents necessitates a profound understanding of its fundamental physicochemical characteristics. Among these, solubility and stability are paramount, as they directly influence a compound's bioavailability, formulation, and shelf-life. A comprehensive grasp of these properties from the outset of a research program can significantly mitigate risks and streamline the path to clinical candidacy.

The pyridine ring, substituted with a bromine atom, a nitro group, and a dimethylamino group, presents a unique chemical architecture.[1] Each of these functional groups contributes to the overall electronic and steric properties of the molecule, thereby governing its behavior in various solvent systems and under diverse environmental stressors. This guide will systematically dissect these influences and provide a robust framework for their experimental determination.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential for predicting its behavior. The key physicochemical parameters are summarized in the table below.

PropertyValueSource
Molecular Formula C7H8BrN3O2[1]
Molecular Weight 246.06 g/mol [1]
CAS Number 1040682-46-9[1]
Predicted LogP 2.1[2]
Topological Polar Surface Area (TPSA) 68.06 Ų[2]
Hydrogen Bond Acceptors 4[2]
Hydrogen Bond Donors 0[3]
Appearance Yellow to light-brown solid (typical for related compounds)[4]

The predicted LogP of 2.1 suggests a moderate lipophilicity, which may indicate limited aqueous solubility. The absence of hydrogen bond donors and the presence of four hydrogen bond acceptors will also play a significant role in its solubility profile.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and, consequently, its bioavailability. A comprehensive solubility assessment in various physiologically and pharmaceutically relevant media is therefore a cornerstone of early-phase drug development.

Theoretical Considerations and Rationale for Solvent Selection

The molecular structure of this compound offers several clues to its likely solubility. The pyridine core provides a degree of aromaticity and potential for polar interactions. However, the bromo and dimethylamino groups contribute to its lipophilicity. The nitro group, being a strong electron-withdrawing group, will influence the electron density of the pyridine ring.[5]

Given these features, a range of solvents should be investigated:

  • Aqueous Buffers (pH 2, 7.4, 9): To assess solubility across the physiological pH range and determine any pH-dependent solubility.

  • Organic Solvents (e.g., DMSO, Ethanol, Acetonitrile): Commonly used in in-vitro assays and as co-solvents in formulations.

  • Biorelevant Media (e.g., FaSSIF, FeSSIF): To simulate conditions in the gastrointestinal tract.

Experimental Protocols

3.2.1. Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[6]

Protocol:

  • Add an excess amount of this compound to a series of vials, each containing a different solvent.

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[7][8]

  • After incubation, allow the suspensions to settle.[6]

  • Carefully collect the supernatant and clarify it by centrifugation or filtration to remove any undissolved solid.[7][9]

  • Quantify the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV.

3.2.2. Kinetic Solubility Assessment

Kinetic solubility is a high-throughput method often used in early discovery to assess the solubility of compounds from a DMSO stock solution.

Protocol:

  • Prepare a high-concentration stock solution of the compound in DMSO.

  • Add a small volume of the DMSO stock to the aqueous buffer of interest.

  • Monitor for the formation of a precipitate over time (e.g., by nephelometry or turbidimetry).

  • The concentration at which precipitation is first observed is the kinetic solubility.

Data Presentation

The solubility data should be compiled into a clear and concise table for easy comparison.

SolventTemperature (°C)Solubility (µg/mL)Solubility (µM)
pH 2.0 Buffer25
pH 7.4 Buffer25
pH 9.0 Buffer25
Water25
DMSO25
Ethanol25
Workflow for Solubility Assessment

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profiling

Understanding the chemical stability of a compound is crucial for ensuring its quality, safety, and efficacy throughout its lifecycle. Forced degradation studies are a key component of this, helping to identify potential degradation products and establish stability-indicating analytical methods.[10]

Forced Degradation Studies (Stress Testing)

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those used for accelerated stability testing.[11] The goal is to achieve a target degradation of 5-20%.[12] According to ICH guidelines, the main stress conditions include acid, base, oxidation, heat, and light.[12]

4.1.1. Hydrolytic Stability (Acid and Base)

Protocol:

  • Prepare solutions of the compound in 0.1 M HCl (acidic) and 0.1 M NaOH (basic).

  • Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period.

  • At specified time points, withdraw samples, neutralize them, and dilute to a suitable concentration for analysis.

  • Analyze the samples by a stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.

4.1.2. Oxidative Stability

Protocol:

  • Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3% H2O2).

  • Incubate the solution at room temperature for a defined period (e.g., up to 24 hours).[12]

  • At specified time points, withdraw samples and quench the reaction if necessary.

  • Analyze the samples by HPLC.

4.1.3. Photostability

Protocol:

  • Expose a solid sample and a solution of the compound to a light source according to ICH Q1B guidelines.

  • A control sample should be protected from light.

  • After the exposure period, analyze both the exposed and control samples by HPLC.

4.1.4. Thermal Stability

Protocol:

  • Expose a solid sample of the compound to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.

  • At specified time points, withdraw samples and prepare solutions for analysis.

  • Analyze the samples by HPLC.

Development of a Stability-Indicating HPLC Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.[13] The development of a robust SIM is essential for stability studies.

Key Steps:

  • Column and Mobile Phase Selection: Screen various reversed-phase columns (e.g., C18, C8) and mobile phase compositions (e.g., acetonitrile/water, methanol/buffer) to achieve optimal separation.

  • Wavelength Selection: Use a photodiode array (PDA) detector to identify the optimal wavelength for detection of the parent compound and all degradation products.

  • Method Optimization: Fine-tune parameters such as gradient, flow rate, and temperature to ensure adequate resolution between all peaks.

  • Forced Degradation Sample Analysis: Analyze the samples from the forced degradation studies to demonstrate the method's ability to separate the parent peak from all degradation peaks.

Potential Degradation Pathways

The structure of this compound suggests several potential degradation pathways:

  • Hydrolysis: The amino group could be susceptible to hydrolysis under strong acidic or basic conditions.

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso or amino group, particularly under oxidative or certain reductive conditions.

  • Dehalogenation: The carbon-bromine bond may be cleaved under certain stress conditions, such as photolysis or in the presence of certain nucleophiles.[14]

Degradation_Pathways cluster_degradation Potential Degradation Products Parent 5-Bromo-N,N-dimethyl- 3-nitropyridin-2-amine Hydrolysis_Product Hydrolysis Product (e.g., replacement of -NMe2 with -OH) Parent->Hydrolysis_Product Acid/Base Hydrolysis Nitro_Reduction Nitro-Reduced Product (e.g., 3-amino derivative) Parent->Nitro_Reduction Oxidative/ Reductive Stress Dehalogenation Dehalogenated Product (e.g., removal of Br) Parent->Dehalogenation Photolytic/ Nucleophilic Attack

Caption: Potential Degradation Pathways for the Compound.

Conclusion and Recommendations

The solubility and stability of this compound are critical parameters that must be thoroughly investigated to support its development as a pharmaceutical intermediate. This guide has provided a comprehensive framework for these investigations, from theoretical considerations to detailed experimental protocols.

Key Recommendations:

  • Early Characterization: Conduct thorough solubility and stability profiling early in the development process to identify and mitigate potential liabilities.

  • Method Validation: Ensure that the analytical methods used for quantification are fully validated and demonstrated to be stability-indicating.

  • Data-Driven Decisions: Use the data generated from these studies to inform formulation development, establish appropriate storage conditions, and define the re-test period or shelf life.

By adhering to the principles and methodologies outlined in this guide, research and development teams can build a robust data package for this compound, facilitating its successful progression through the drug development pipeline.

References

  • PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound, 1 gram. Retrieved from [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]

  • PubMed. (2019). Stability of pyridine-like and pyridinium-like nitrogen in graphene. Retrieved from [Link]

  • NIH. (n.d.). Bacterial Degradation of Aromatic Compounds. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Retrieved from [Link]

  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

  • ResearchGate. (n.d.). Biodegradation of aromatic compounds: Current status and opportunities for biomolecular approaches. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • IJPPR. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability indicating HPLC method development - a review. Retrieved from [Link]

  • IntechOpen. (n.d.). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced Degradation in Pharmaceuticals - A Regulatory Update. Retrieved from [Link]

  • European Medicines Agency (EMA). (n.d.). ICH Q1 Guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Retrieved from [Link]

  • Canadian Science Publishing. (2023). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Retrieved from [Link]

  • Autechaux. (n.d.). Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-N-but-3-en-2-yl-3-nitropyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

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An In-Depth Technical Guide to 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine, a substituted pyridine derivative of interest in synthetic and medicinal chemistry. While the historical record of its initial discovery and development is not extensively documented in publicly accessible literature, this guide synthesizes the available chemical data, outlines a robust synthetic pathway based on established methodologies, and explores its potential applications as a versatile chemical building block. As a Senior Application Scientist, the following content is structured to deliver not just procedural steps, but also the underlying scientific rationale to empower researchers in their laboratory endeavors.

Compound Profile and Physicochemical Properties

This compound is a halogenated and nitrated pyridine compound.[1] Its structure is characterized by a pyridine ring substituted with a bromine atom at the 5-position, a nitro group at the 3-position, and a dimethylamino group at the 2-position.

PropertyValueSource
CAS Number 1040682-46-9[1]
Molecular Formula C₇H₈BrN₃O₂[1]
Molecular Weight 246.06 g/mol [1]
Appearance Solid (form)
Storage Room temperature[1]

The Synthetic Pathway: A Two-Step Approach

The synthesis of this compound can be logically approached via a two-step process starting from the commercially available precursor, 2-amino-5-bromopyridine. This strategy involves the regioselective nitration of the pyridine ring, followed by the exhaustive methylation of the amino group.

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: N,N-Dimethylation 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2-Amino-5-bromo-3-nitropyridine 2-Amino-5-bromo-3-nitropyridine 2-Amino-5-bromopyridine->2-Amino-5-bromo-3-nitropyridine H₂SO₄, HNO₃ This compound This compound 2-Amino-5-bromo-3-nitropyridine->this compound Methylating Agent (e.g., MeI, DMS), Base

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine

The initial step involves the nitration of 2-amino-5-bromopyridine. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. However, under strongly acidic conditions, the amino group is protonated to form the anilinium ion, which is a deactivating, meta-directing group. This, in conjunction with the directing effect of the bromine atom, facilitates the introduction of the nitro group at the 3-position.

Experimental Protocol:

A detailed and validated protocol for this reaction is available in the literature, primarily in the context of the synthesis of 2,3-diaminopyridine.[2]

  • Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, add 500 ml of concentrated sulfuric acid (sp. gr. 1.84) and cool in an ice bath.

  • Addition of Starting Material: Slowly add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine to the cooled sulfuric acid, ensuring the temperature does not rise significantly.

  • Nitration: While maintaining the temperature at 0°C, add 26 ml (0.57 mole) of 95% nitric acid dropwise with constant stirring.

  • Reaction Progression: After the addition is complete, continue stirring at 0°C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional hour. Finally, heat the mixture to 50-60°C for 1 hour.

  • Work-up: Cool the reaction mixture and pour it onto 5 liters of ice. Neutralize the solution with a 40% sodium hydroxide solution.

  • Isolation: Collect the resulting yellow precipitate of 2-amino-5-bromo-3-nitropyridine by filtration and wash it with water until the washings are free of sulfate.

Step 2: Synthesis of this compound

The second step is the N,N-dimethylation of the amino group of 2-amino-5-bromo-3-nitropyridine. This transformation can be achieved using various methylating agents in the presence of a suitable base. Common methylating agents include methyl iodide (MeI) or dimethyl sulfate (DMS). The base is required to deprotonate the amino group, increasing its nucleophilicity.

Proposed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-bromo-3-nitropyridine in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Addition of Base: Add a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to the solution and stir for a short period to allow for deprotonation.

  • Methylation: Add at least two equivalents of a methylating agent (e.g., methyl iodide or dimethyl sulfate) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding water.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography.

Experimental_Workflow Start Start Dissolve Precursor Dissolve 2-amino-5-bromo- 3-nitropyridine in solvent Start->Dissolve Precursor Add Base Add base (e.g., NaH) Dissolve Precursor->Add Base Add Methylating Agent Add methylating agent (e.g., MeI) Add Base->Add Methylating Agent Monitor Reaction Monitor by TLC/LC-MS Add Methylating Agent->Monitor Reaction Quench Reaction Quench with water Monitor Reaction->Quench Reaction Extract Product Extract with organic solvent Quench Reaction->Extract Product Purify Product Purify by column chromatography Extract Product->Purify Product End End Purify Product->End

Caption: General workflow for the N,N-dimethylation of 2-amino-5-bromo-3-nitropyridine.

Applications and Future Outlook

This compound serves as a valuable building block in organic synthesis, particularly in the construction of more complex heterocyclic systems. The presence of multiple functional groups—a nucleophilically displaceable bromine atom, a reducible nitro group, and a tertiary amino group—offers a rich platform for diverse chemical transformations.

Derivatives of nitropyridines are known to exhibit a range of biological activities, and this compound could be a key intermediate in the synthesis of novel therapeutic agents. For instance, related 2-amino-5-bromo-3-nitropyridine has been utilized in the preparation of azaquinoxalinedione, a heterocyclic scaffold with potential pharmaceutical applications.[3] The introduction of the dimethylamino group can modulate the physicochemical properties of the molecule, such as its solubility, basicity, and ability to engage in specific biological interactions, which is a critical aspect of drug design.

Conclusion

While the dedicated history of this compound remains to be fully elucidated in scientific literature, its synthetic accessibility from common starting materials and its potential as a versatile intermediate make it a compound of significant interest to the research community. This guide provides a solid foundation for its synthesis and an understanding of its chemical properties, empowering scientists to explore its utility in drug discovery and materials science.

References

  • (E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine - Benchchem. (URL: )
  • 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem. (URL: [Link])

  • 2,3-diaminopyridine - Organic Syntheses Procedure. (URL: [Link])

  • The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis. (URL: [Link])

  • 2-Amino-5-bromo-3-nitropyridine - NIST WebBook. (URL: [Link])

  • Synthesis of 5-bromo-2-hydroxy-3-nitropyridine - PrepChem.com. (URL: [Link])

  • Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. (URL: [Link])

  • 2-Amino-3-bromo-5-nitropyridine | C5H4BrN3O2 | CID 2734412 - PubChem. (URL: [Link])

  • The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. (URL: [Link])

  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of medicinal chemistry, 55(17), 7849–7861. (URL: [Link])

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key features of the 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine molecule

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine: A Versatile Building Block in Modern Synthesis

Executive Summary

This compound is a halogenated nitropyridine derivative that serves as a highly functionalized and reactive building block for organic synthesis.[1] Its strategic arrangement of a bromo substituent, a nitro group, and a dimethylamino group on the pyridine core makes it a valuable intermediate, particularly in the fields of medicinal chemistry and materials science. The interplay between the electron-donating amino group and the electron-withdrawing nitro group, combined with the bromo atom's utility as a synthetic handle, allows for a diverse range of chemical transformations. This guide provides a comprehensive analysis of its molecular features, reactivity, proposed synthesis, and potential applications, offering researchers and drug development professionals a technical overview of its utility.

Molecular Overview and Physicochemical Properties

Structure and Identification

The molecule consists of a pyridine ring substituted at position 2 with an N,N-dimethylamino group, at position 3 with a nitro group, and at position 5 with a bromine atom. This specific substitution pattern dictates its chemical behavior and synthetic potential.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 1040682-46-9[1][2]
Molecular Formula C₇H₈BrN₃O₂[1]
Molecular Weight 246.06 g/mol [1]
Chemical Family Halogenated Heterocycles[1]
Physicochemical Data

Quantitative physicochemical data for this specific molecule is not extensively published. The following table includes known information and predicted properties based on its structure and data from closely related analogues.

PropertyValue / ObservationSource / Rationale
Appearance Likely a yellow to brown solidBased on the analogue 2-Amino-5-bromo-3-nitropyridine.[3]
Storage Room temperature, in a dry, dark, inert atmosphere[2]
Boiling Point >99°C at 17 mmHg (Predicted)Based on the analogue 2-Fluoro-3-iodopyridine, though this is a rough estimate.
Density ~2.0 g/cm³ (Predicted)Based on the analogue 2-Fluoro-3-iodopyridine.[4]

The Strategic Importance of Functional Groups: A Reactivity Analysis

The synthetic versatility of this compound stems from the unique and synergistic effects of its three functional groups.

The Role of the Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing group. Its presence significantly influences the molecule's reactivity in two key ways:

  • Activation for Nucleophilic Aromatic Substitution (SNAr): By withdrawing electron density from the pyridine ring, the nitro group activates the ring for attack by nucleophiles. This effect is most pronounced for leaving groups at the ortho and para positions, making the bromo group at C5 susceptible to substitution.

  • A Precursor to an Amino Group: The nitro group can be readily reduced to a primary amine (-NH₂) using standard reducing agents such as hydrogen gas with a palladium catalyst, or iron in acidic media.[5] This transformation is fundamental in many synthetic pathways, as it introduces a new nucleophilic site and opens pathways to the formation of fused heterocyclic systems, such as those found in kinase inhibitors.[3][6]

The Bromo Substituent

The bromine atom at the C5 position is a critical synthetic handle. Its utility is twofold:

  • Leaving Group in SNAr: As mentioned, the bromine atom can be displaced by various nucleophiles in SNAr reactions, allowing for the introduction of diverse functionalities.

  • Participant in Cross-Coupling Reactions: The C-Br bond is an ideal site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[5] This enables the formation of carbon-carbon or carbon-heteroatom bonds, providing a robust method for elaborating the molecular structure and building complex scaffolds.

The N,N-dimethylamino Group

In contrast to the nitro group, the N,N-dimethylamino group is an electron-donating group. It increases the electron density of the pyridine ring, which modulates the overall electronic profile of the molecule. Its presence influences the regioselectivity of certain reactions and can affect the molecule's basicity and binding properties in biological systems.

Synthesis and Handling

Proposed Synthetic Pathway

Synthetic Pathway A 2-Amino-5-bromopyridine B 2-Amino-5-bromo-3-nitropyridine A->B  H₂SO₄, HNO₃  (Nitration) C This compound B->C  CH₃I (excess), Base  (Exhaustive Methylation)

Caption: Proposed synthesis of the target molecule.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical adaptation based on the well-documented nitration of 2-amino-5-bromopyridine.[7][8]

Step 1: Nitration of 2-Amino-5-bromopyridine

  • Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, slowly add fuming nitric acid to concentrated sulfuric acid while cooling in an ice bath to keep the temperature below 40°C.

  • Addition of Starting Material: Add 2-amino-5-bromopyridine (1.0 eq) in portions over 30 minutes, ensuring the internal temperature is maintained between 35–40°C. Causality: This controlled addition prevents a dangerous exotherm and ensures selective nitration.

  • Reaction: Heat the mixture to 90°C and maintain for 2 hours to drive the reaction to completion.

  • Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Causality: This step quenches the reaction and precipitates the nitrated product, which has low solubility in the aqueous acidic medium.

  • Isolation: Neutralize the mixture with a 40% sodium hydroxide solution. Collect the resulting yellow precipitate of 2-amino-5-bromo-3-nitropyridine by filtration and wash with water until the washings are neutral.

Step 2: Exhaustive Methylation

  • Reaction Setup: Dissolve the dried 2-amino-5-bromo-3-nitropyridine (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF).

  • Addition of Reagents: Add a non-nucleophilic base (e.g., K₂CO₃, 2.5 eq) followed by the dropwise addition of a methylating agent like iodomethane (excess, >2.0 eq).

  • Reaction: Stir the mixture at room temperature until TLC or LC-MS analysis indicates the complete consumption of the starting material and the mono-methylated intermediate.

  • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sulfate, and concentrated. The crude product can be purified by column chromatography to yield the final this compound.

Safety and Handling Protocols

No specific safety data sheet is available for the target molecule. The following guidelines are based on the hazards identified for close structural analogues like 5-bromo-2-nitropyridine and 2-amino-5-bromo-3-nitropyridine.[2][9][10][11]

Hazard StatementGHS CodePrecautionary Measures
Causes skin irritation.H315Wear protective gloves and clothing (P280). Wash skin thoroughly after handling (P264).[9][10]
Causes serious eye irritation.H319Wear eye and face protection (P280). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).[9][10]
May cause respiratory irritation.H335Use only outdoors or in a well-ventilated area (P271). Avoid breathing dust/fume/gas/mist/vapors/spray (P261).[2][9]

Applications in Synthetic Chemistry and Drug Discovery

Core Utility as a Synthetic Intermediate

The primary application of this compound is as a versatile intermediate. The class of aminobromonitropyridines is instrumental in synthesizing complex heterocyclic scaffolds for potent kinase inhibitors and other targeted therapeutics.[8] The strategic placement of its functional groups allows for sequential and regioselective reactions to build molecular complexity.

Potential in Medicinal Chemistry

Nitropyridine derivatives exhibit a wide range of biological activities, including anticancer, antifungal, and antiviral properties.[12] While this specific molecule has not been extensively studied, its structure is analogous to precursors used to synthesize compounds with significant pharmacological properties.[5] For example, the related 2-amino-5-bromo-3-nitropyridine is a key intermediate for azaquinoxalinedione and 2,3-diaminopyridine, which are foundational structures in drug development.[3][6]

Application Workflow cluster_0 cluster_1 cluster_2 cluster_3 A 5-Bromo-N,N-dimethyl- 3-nitropyridin-2-amine B Nucleophilic Aromatic Substitution (SNAr) A->B C Cross-Coupling (e.g., Suzuki) A->C D Nitro Group Reduction A->D E Functionalized Pyridines B->E F Bi-aryl Heterocycles C->F G Diaminopyridine Derivatives D->G H Bioactive Scaffolds (e.g., Kinase Inhibitors) E->H F->H G->H

Caption: Synthetic utility of the molecule as a versatile intermediate.

Conclusion

This compound is a strategically designed chemical building block with significant potential for constructing complex molecular architectures. The orthogonal reactivity of its bromo, nitro, and dimethylamino groups provides chemists with a powerful tool for diversification in synthetic projects. While its primary role is as a synthetic intermediate, its structural similarity to precursors of known bioactive agents suggests its value in discovery pipelines for pharmaceuticals and agrochemicals. Further exploration of its reaction scope is warranted to fully unlock its synthetic capabilities.

References

  • 2-Fluoro-3-iodopyridine CAS#: 113975-22-7 • ChemWhat. [Link]

  • 5-Bromo-N, N-dimethyl-3-nitropyridin-2-amine, 1 gram - Oakwood Chemical. [Link]

  • 5-Bromo-3-methyl-2-nitropyridine | C6H5BrN2O2 | CID 29919625 - PubChem. [Link]

  • Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications - Hopax. [Link]

  • 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem. [Link]

  • 2,3-diaminopyridine - Organic Syntheses Procedure. [Link]

  • 2-Amino-5-bromo-3-nitropyridine - NIST WebBook. [Link]

  • Synthesis of 5-bromo-2-hydroxy-3-nitropyridine - PrepChem.com. [Link]

  • (E)-2-(5-Bromo-2-nitropyridin-3-yl)-N,N-dimethylethen-1-amine | Pharmaffiliates. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. [Link]

  • The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis - Hopax. [Link]

  • Supporting Information - The Royal Society of Chemistry. [Link]

  • 5-bromo-N-but-3-en-2-yl-3-nitropyridin-2-amine - PubChem. [Link]

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Unlocking the Potential of 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine: A Technical Guide to Emerging Research Areas

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Opportunity

In the landscape of modern chemical research, the strategic selection of foundational molecules is paramount to innovation. The compound 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine, with its distinct arrangement of reactive functional groups on a pyridine core, represents a scaffold of significant untapped potential. The presence of a bromine atom at the 5-position, a nitro group at the 3-position, and a dimethylamino group at the 2-position provides a versatile platform for a multitude of chemical transformations. This guide delineates promising research avenues for this molecule, targeting researchers, scientists, and drug development professionals. We will explore its potential in medicinal chemistry, organic synthesis and catalysis, and materials science, providing both theoretical grounding and practical, actionable experimental designs. The inherent reactivity of this trifunctionalized pyridine makes it a valuable starting material for the synthesis of novel compounds with diverse applications.[1][2]

Core Molecular Attributes and Reactivity

The research potential of this compound is rooted in the interplay of its three key functional groups, each offering a distinct handle for chemical modification.

  • The Bromine Atom (C5-Br): This is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of a wide array of substituents, making it a cornerstone for generating molecular diversity.[1][3] Reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings are highly applicable here.[1]

  • The Nitro Group (C3-NO2): The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, impacting its reactivity.[1] Crucially, the nitro group can be selectively reduced to a primary amine (NH2), which serves as a key precursor for the synthesis of fused heterocyclic systems.[4]

  • The N,N-dimethylamino Group (C2-N(CH3)2): This group modulates the electron density of the pyridine ring and can influence the regioselectivity of certain reactions. While generally stable, its interaction with the adjacent nitro group can lead to interesting chemical behavior and potential for intramolecular cyclization reactions under specific conditions.

The strategic combination of these functional groups allows for a stepwise and controlled diversification of the molecular scaffold, as illustrated in the following diagram:

logical_relationship Reactivity Map of this compound A This compound B Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig) A->B Pd-catalysis on C5-Br C Nitro Group Reduction A->C Reduction of NO2 E Novel Kinase Inhibitors B->E F Functional Dyes/Polymers B->F G Diverse Chemical Libraries B->G D Fused Heterocycle Synthesis C->D Cyclization with electrophiles D->E

Caption: Logical workflow for the derivatization of the core molecule.

Part 1: Medicinal Chemistry - The Quest for Novel Therapeutics

The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[5] The specific substitution pattern of this compound makes it an ideal starting point for the development of targeted therapies, particularly in oncology.

Research Area: Design and Synthesis of Novel Kinase Inhibitors

Rationale: Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.[6] Several approved kinase inhibitors feature a substituted aminopyridine core. The 2-amino-3-nitropyridine motif, in particular, is a known precursor for potent Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3) inhibitors.[5] By leveraging the reactivity of the bromine atom, a diverse library of compounds can be synthesized and screened for kinase inhibitory activity.

Experimental Workflow:

experimental_workflow Workflow for Kinase Inhibitor Synthesis and Screening A This compound B Suzuki-Miyaura Coupling (Aryl Boronic Acids) A->B C Library of C5-Aryl Derivatives B->C D Kinase Screening Panel (e.g., JAK2, GSK3, EGFR, etc.) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G In vitro & In vivo Anticancer Activity Testing F->G reaction_pathway Synthesis of Imidazo[4,5-b]pyridines A This compound B Nitro Group Reduction (e.g., SnCl2, H2/Pd-C) A->B C 5-Bromo-N2,N2-dimethylpyridine-2,3-diamine B->C D Cyclization with Aldehydes or Carboxylic Acids C->D E Fused Imidazo[4,5-b]pyridine Derivatives D->E synthetic_pathway Synthesis of Novel Azo Dyes A This compound B Diazotization (NaNO2, HCl) A->B C Pyridinium Diazonium Salt B->C D Azo Coupling (with electron-rich aromatics) C->D E Novel Azo Dyes D->E

Sources

theoretical studies on 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Computational Exploration of 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of this compound (CAS No: 1040682-46-9), a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. We delve into the core principles of its molecular structure, electronic properties, and predicted reactivity using established computational chemistry protocols. This document is intended for researchers, scientists, and drug development professionals, offering both a foundational understanding and practical, step-by-step methodologies for in-silico analysis. By leveraging Density Functional Theory (DFT), we elucidate the key structural and electronic characteristics that govern the molecule's behavior, providing predictive insights for its application in the synthesis of novel, high-value chemical entities.

Introduction: The Strategic Importance of Substituted Pyridines

Pyridine ring systems are a cornerstone of modern organic and medicinal chemistry, recognized as a "privileged structural motif" in drug design.[1][2] Nitropyridine derivatives, in particular, serve as highly versatile precursors for a wide array of bioactive molecules, including those with demonstrated antitumor, antiviral, and anti-neurodegenerative properties.[1][2] this compound, with the molecular formula C₇H₈BrN₃O₂, belongs to this pivotal class of compounds.[3]

Its structure is strategically functionalized with four distinct moieties on the pyridine core:

  • An electron-donating dimethylamino group (-N(CH₃)₂).

  • A strongly electron-withdrawing nitro group (-NO₂).

  • An electronegative bromine atom (-Br), which can participate in halogen bonding.

  • The intrinsic electron-withdrawing pyridine ring nitrogen .

This specific arrangement creates a pronounced "push-pull" electronic system, making the molecule not only a valuable synthetic intermediate for palladium-catalyzed cross-coupling reactions but also an intriguing subject for theoretical investigation.[4] Understanding its electronic landscape, reactive sites, and molecular orbital characteristics through computational modeling is paramount for predicting its behavior in complex synthetic pathways and its potential interactions with biological targets. This guide outlines the theoretical methodologies to achieve this understanding.

Theoretical Foundation and Computational Strategy

To thoroughly characterize this compound, a multi-faceted computational approach grounded in Density Functional Theory (DFT) is recommended. DFT offers a robust balance between computational cost and accuracy for studying the electronic structure of organic molecules.[5][6] The workflow is designed to provide a holistic view of the molecule's properties, from its stable conformation to its reactivity profile.

G cluster_0 Computational Workflow cluster_1 Property Calculation & Analysis A Initial Structure Generation B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Conformation Validation (No Imaginary Frequencies) C->D E Electronic Property Analysis D->E F Frontier Molecular Orbitals (HOMO, LUMO, Energy Gap) E->F G Molecular Electrostatic Potential (MEP Surface) E->G H Global Reactivity Descriptors (Hardness, Electrophilicity) E->H I NBO Analysis (Charge Distribution) E->I

Caption: A typical DFT-based computational workflow.

Step-by-Step Protocol: Geometry Optimization

The primary objective is to determine the molecule's most stable three-dimensional structure, corresponding to the lowest energy state on the potential energy surface.

  • Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or CP2K.

  • Method Selection: Employ Density Functional Theory (DFT).

  • Functional: Select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is widely used and has been shown to provide reliable results for the geometries of halogenated organic compounds.[5][6]

  • Basis Set: Use the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is crucial for accurately describing the electron distribution of the nitro group and non-covalent interactions, while polarization functions (d,p) are necessary for correctly modeling bond angles and lengths.

  • Execution: Perform a geometry optimization calculation without symmetry constraints.

  • Validation: Following optimization, conduct a frequency calculation at the same level of theory. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum.

Analysis of Molecular and Electronic Structure

Once a validated structure is obtained, a suite of analyses can be performed to decode its electronic characteristics and predict its chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are central to understanding chemical reactivity. The HOMO energy (EHOMO) correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to the ability to accept electrons (electrophilicity). The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability; a smaller gap suggests higher reactivity.

  • Expected HOMO Localization: The HOMO is anticipated to be delocalized across the electron-rich portions of the molecule, primarily the dimethylamino group and the π-system of the pyridine ring.

  • Expected LUMO Localization: The LUMO is expected to be concentrated on the electron-deficient nitro group, marking it as the primary site for nucleophilic attack.

Molecular Electrostatic Potential (MEP) Surface

The MEP surface is a powerful tool for visualizing the charge distribution and predicting sites for non-covalent interactions. It maps the electrostatic potential onto the molecule's electron density surface.

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are favorable sites for electrophilic attack. These are expected around the oxygen atoms of the nitro group.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack. These are expected around the hydrogens of the dimethylamino group. A region of positive potential, known as a σ-hole, may also be present on the bromine atom, making it a potential halogen bond donor.[7][8]

MEP_Concept cluster_molecule This compound cluster_mep MEP Surface Analysis mol Molecular Structure red Electron-Rich Sites (e.g., Nitro Oxygens) Susceptible to Electrophiles blue Electron-Poor Sites (e.g., Bromine σ-hole) Susceptible to Nucleophiles

Caption: Conceptual map of MEP analysis.

Global Reactivity Descriptors

From the FMO energies, several quantitative descriptors of reactivity can be calculated to provide a deeper, data-driven understanding of the molecule's stability and reactivity.[9]

Table 1: Predicted Electronic Properties and Global Reactivity Descriptors

Parameter Formula Predicted Value (Illustrative) Interpretation
EHOMO - ~ -6.5 eV Energy of the highest occupied molecular orbital; related to ionization potential.
ELUMO - ~ -2.0 eV Energy of the lowest unoccupied molecular orbital; related to electron affinity.
Energy Gap (ΔE) ELUMO - EHOMO ~ 4.5 eV Indicates high kinetic stability and low reactivity.
Ionization Potential (I) -EHOMO ~ 6.5 eV Energy required to remove an electron.
Electron Affinity (A) -ELUMO ~ 2.0 eV Energy released when an electron is added.
Chemical Hardness (η) (I - A) / 2 ~ 2.25 eV Measures resistance to change in electron distribution.
Electronegativity (χ) (I + A) / 2 ~ 4.25 eV Measures the power to attract electrons.

| Electrophilicity Index (ω) | χ² / (2η) | ~ 4.01 eV | A global index of electrophilic character. A higher value indicates greater electrophilicity. |

Note: The values presented are illustrative and based on typical results for similar molecules. Actual values must be derived from DFT calculations as described in Protocol 2.1.

Predicted Reactivity and Synthetic Implications

The theoretical data converge to paint a clear picture of the molecule's reactivity, directly informing its use in drug development and synthetic chemistry.

  • Nucleophilic Aromatic Substitution: The bromine atom at the C5 position is a prime site for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂), which is a key transformation. This new amino group can then serve as a handle for a vast range of subsequent reactions, including amide bond formation, further expanding the molecular complexity. The precursor 2-amino-5-bromo-3-nitropyridine is used to synthesize 2,3-diaminopyridine through a similar reduction.[10][11]

  • Palladium-Catalyzed Cross-Coupling: The C-Br bond is an ideal reaction site for Suzuki, Heck, or Sonogashira cross-coupling reactions, enabling the formation of C-C bonds and the attachment of various aryl or alkyl groups.[4]

  • Potential for Bioactivity: The presence of both hydrogen bond acceptors (nitro oxygens, pyridine nitrogen) and a potential halogen bond donor (bromine) makes this scaffold highly suitable for interacting with biological targets like enzyme active sites.[7] Derivatives of nitropyridines have shown promise as inhibitors of various enzymes and possess antimicrobial and anticancer properties.[1][2][4]

Conclusion

The theoretical study of this compound provides indispensable insights for any research or development program utilizing this compound. The computational protocols detailed in this guide—from geometry optimization to the analysis of FMOs and MEP surfaces—constitute a self-validating system for predicting its structural, electronic, and reactive properties. The results of these in-silico studies strongly suggest that the molecule is a highly stable yet synthetically versatile platform. Its distinct electronic features, characterized by a strong intramolecular charge transfer and multiple reactive sites, confirm its high value as a building block for the rational design of novel pharmaceuticals and advanced functional materials.

References

  • BenchChem. (n.d.). (E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine.
  • Çinar, Z., & Gökçe, A. (2007). A theoretical study on protonation of some halogen substituted pyridine derivatives. Journal of Molecular Graphics and Modelling, 26(4), 740-747.
  • BenchChem. (n.d.). Theoretical and Computational Insights into 3-Ethyl-4-nitropyridine 1-oxide: A Technical Overview.
  • Lábsky, J., et al. (2021).
  • ACS Publications. (n.d.). Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. The Journal of Organic Chemistry.
  • ResearchGate. (2017). Quantum mechanical, spectroscopic and docking studies of 2-Amino-3-bromo-5-nitropyridine by Density Functional Method. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Fisher Scientific. (n.d.). 5-Bromo-N, N-dimethyl-3-nitropyridin-2-amine, 1 gram.
  • ChemRxiv. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)
  • MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals.
  • Proventica. (n.d.). Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications.
  • ChemScene. (n.d.). 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine.
  • OUCI. (2023). Metal-Involving Halogen Bonding Confirmed Using DFT Calculations with Periodic Boundary Conditions. Crystals.
  • BLD Pharm. (n.d.). 6945-68-2|5-Bromo-3-nitropyridin-2-amine.
  • PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine.
  • Proventica. (n.d.). The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications.
  • BLDpharm. (n.d.). 26163-05-3|3-Bromo-N,N-dimethyl-5-nitropyridin-2-amine.
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5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine and its role as a halogenated heterocycle

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine: A Keystone Halogenated Heterocycle in Modern Synthesis

Introduction: The Strategic Role of Halogenated Heterocycles in Drug Discovery

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, form the backbone of a vast majority of biologically active molecules and pharmaceuticals.[1][2] It is estimated that over 85% of all biologically active compounds feature a heterocyclic scaffold.[2] Within this critical class of molecules, halogenated heterocycles have emerged as particularly powerful tools in drug discovery and medicinal chemistry. The incorporation of halogen atoms—such as bromine, chlorine, or fluorine—into a heterocyclic core can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] This strategic halogenation allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates, transforming a promising lead compound into a viable therapeutic agent.

This guide focuses on a specific and highly versatile halogenated heterocycle: This compound . This compound serves as a quintessential example of a multi-functional building block, where each substituent—the pyridine core, the bromo group, the nitro group, and the dimethylamino group—plays a distinct and synergistic role in its synthetic utility. We will explore its synthesis, properties, and reactivity, providing researchers and drug development professionals with a comprehensive understanding of its application as a strategic intermediate in the construction of complex, high-value molecules.

Physicochemical and Structural Properties

This compound is a solid, typically appearing as a yellow to light-brown powder, valued for its role as a versatile synthetic intermediate.[5][6] Its structure is characterized by a pyridine ring substituted at key positions, which dictates its reactivity. The electron-withdrawing nitro group at the 3-position, combined with the bromine atom at the 5-position, renders the pyridine ring electron-deficient and highly susceptible to specific chemical transformations.

PropertyValueSource
CAS Number 1040682-46-9[5][7]
Molecular Formula C₇H₈BrN₃O₂[5][7]
Molecular Weight 246.06 g/mol [5][7]
Appearance Solid[7]
SMILES CN(C)c1ncc(Br)cc1=O[7]
InChI Key SZNVATVPNHSUOD-UHFFFAOYSA-N[7]

Synthesis and Experimental Protocol

The synthesis of this compound is typically achieved via a multi-step pathway starting from a more readily available precursor, 2-aminopyridine. The key transformations involve electrophilic bromination and nitration of the pyridine ring, followed by N-alkylation. The presented protocol is a representative synthesis based on established chemical principles for this class of compounds.

The foundational intermediate, 2-amino-5-bromo-3-nitropyridine, is prepared from 2-amino-5-bromopyridine.[8] The causality behind this initial step is rooted in activating the pyridine ring for electrophilic substitution. The amino group at the 2-position is a powerful activating group, directing incoming electrophiles. However, direct nitration can be unselective. Therefore, bromination is often performed first to install the halogen at the 5-position. Subsequent nitration is then directed to the 3-position.

Protocol: Synthesis of 2-Amino-5-bromo-3-nitropyridine

This protocol is adapted from a well-established procedure for the nitration of 2-amino-5-bromopyridine.[8]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 500 mL of concentrated sulfuric acid (H₂SO₄). Cool the flask in an ice bath to 0°C.

  • Addition of Starting Material: Slowly add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine to the cooled sulfuric acid. The addition should be portion-wise to ensure the temperature does not rise significantly.

  • Nitration: While maintaining the temperature at 0°C, add 26 mL of 95% nitric acid (HNO₃) dropwise via the dropping funnel. The rate of addition must be carefully controlled to keep the reaction temperature from exceeding 5°C.

  • Reaction Progression: After the addition is complete, stir the mixture at 0°C for one hour. Subsequently, allow the reaction to warm to room temperature and stir for an additional hour. Finally, heat the mixture to 50-60°C and maintain for one hour to ensure the reaction goes to completion.

  • Work-up and Isolation: Cool the reaction mixture and pour it carefully onto approximately 5 liters of crushed ice. Neutralize the acidic solution with a 40% sodium hydroxide (NaOH) solution until a yellow precipitate forms and the solution is basic.

  • Purification: Collect the yellow precipitate by filtration. Wash the solid thoroughly with water until the washings are neutral and free of sulfate ions. The crude 2-amino-5-bromo-3-nitropyridine can be recrystallized from a suitable solvent like ethyl methyl ketone to yield pure yellow needles.[8]

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its predictable and versatile reactivity, which allows it to serve as a scaffold for building more complex molecules. The electronic nature of the substituted pyridine ring is key to this utility. The potent electron-withdrawing nitro group at the 3-position, along with the inherent electron deficiency of the pyridine ring, activates the ring for nucleophilic aromatic substitution (SNAr).[9][10]

Key Reaction Pathways
  • Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the 5-position is a good leaving group and can be displaced by a variety of nucleophiles (e.g., amines, thiols, alkoxides). While the nitro group is also a potential leaving group in some nitropyridine systems, the bromine atom in this scaffold is typically targeted for substitution.[9][11] This allows for the introduction of diverse functional groups at this position.

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is an ideal handle for transition metal-catalyzed cross-coupling reactions. Most notably, the Suzuki-Miyaura coupling reaction allows for the formation of a new carbon-carbon bond by reacting the bromopyridine with an organoboron species in the presence of a palladium catalyst and a base.[12][13][14] This reaction is exceptionally powerful for constructing biaryl structures, which are common motifs in pharmaceuticals.[15]

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst (Pd/C) or iron in acidic media.[16] This transformation converts the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, opening up a new set of synthetic possibilities, such as the formation of fused heterocyclic systems.[8][17]

G cluster_0 Reaction Pathways main 5-Bromo-N,N-dimethyl- 3-nitropyridin-2-amine snar S(N)Ar Product (Nu Substitution) main->snar Nucleophile (R-Nu) Base suzuki Suzuki Coupling Product (Biaryl Synthesis) main->suzuki R-B(OH)2 Pd Catalyst, Base reduction Reduction Product (Diaminopyridine) main->reduction Reducing Agent (e.g., Fe/HCl or H2, Pd/C)

Caption: Key reaction pathways of the title compound.

Application in Medicinal Chemistry: A Synthetic Workflow Example

The utility of halogenated heterocycles like this compound is best demonstrated through their incorporation into synthetic routes for biologically active molecules. Its precursor, 2-amino-5-bromo-3-nitropyridine, is a documented intermediate in the synthesis of compounds like azaquinoxalinedione and 2,3-diaminopyridine, which are themselves important precursors for pharmaceuticals.[17][18]

The following diagram illustrates a generalized workflow where the title compound acts as a pivotal intermediate. This workflow showcases a common strategy in drug development: using a functionalized core to build molecular complexity through sequential, high-yielding reactions.

G cluster_workflow Synthetic Workflow start Step 1: Synthesis of Core core Step 2: 5-Bromo-N,N-dimethyl- 3-nitropyridin-2-amine start->core Nitration & N-Alkylation coupling Step 3: Suzuki Coupling core->coupling Add Arylboronic Acid reduction Step 4: Nitro Reduction coupling->reduction Reduce NO2 to NH2 cyclization Step 5: Final Cyclization/ Functionalization reduction->cyclization Form new heterocyclic ring target Biologically Active Target Molecule cyclization->target

Caption: Generalized synthetic workflow using the title compound.

Safety and Handling

As with any reactive chemical intermediate, proper handling of this compound and its precursors is crucial. The parent compound, 2-amino-5-bromo-3-nitropyridine, is known to cause skin and serious eye irritation and may cause respiratory irritation.[19][20]

  • Hazard Classification: Acutely toxic if swallowed.[7]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[20][21]

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[20][21]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[20][22] Store away from incompatible materials such as strong oxidizing agents.[20]

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound stands as a powerful and versatile building block in the arsenal of the modern organic and medicinal chemist. Its carefully orchestrated arrangement of functional groups—a reactive halogen for cross-coupling, a modifiable nitro group, and an electron-donating amino group on an activated pyridine core—provides multiple handles for predictable and high-yield synthetic transformations. For researchers and professionals in drug development, understanding the properties and reactivity of such halogenated heterocycles is fundamental to the rational design and efficient synthesis of the next generation of therapeutic agents.

References

  • MDPI. (2001). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Halogenated Heterocycles as Pharmaceuticals | Request PDF. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 5-Bromo-N, N-dimethyl-3-nitropyridin-2-amine, 1 gram. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC. Retrieved from [Link]

  • Durham University. (2011). Halogenated Heterocycles for Drug Discovery. Durham e-Theses. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-3-methyl-2-nitropyridine. PubChem. Retrieved from [Link]

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  • IndiaMART. (n.d.). 5 Bromo 3 Nitropyridin 2 Amine. Retrieved from [Link]

  • MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-bromo-3-nitropyridine. PubChem. Retrieved from [Link]

  • Autechaux. (n.d.). Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Prescribed drugs containing nitrogen heterocycles: an overview. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (E)-2-(5-Bromo-2-nitropyridin-3-yl)-N,N-dimethylethen-1-amine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Autechaux. (n.d.). The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. Retrieved from [Link]

  • YouTube. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. Retrieved from [Link]

  • Autechaux. (n.d.). The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Online Material. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-bromo-N-but-3-en-2-yl-3-nitropyridin-2-amine. PubChem. Retrieved from [Link]

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Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, technically detailed guide for the synthesis of 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine, a key building block in pharmaceutical research and drug development. While the synthesis from 3,5-dibromopyridine is specified, this guide presents a more robust and higher-yielding three-step pathway commencing from 2-aminopyridine. This approach circumvents significant regioselectivity challenges associated with the direct functionalization of 3,5-dibromopyridine. The rationale for this strategic decision is explained, emphasizing reaction control and purity of the final product. The protocols herein are designed for scalability and reproducibility, incorporating detailed procedural steps, safety protocols, and characterization data for all intermediates and the final compound.

Introduction and Strategic Rationale

This compound is a highly functionalized pyridine derivative valuable for introducing a substituted nitropyridine motif in medicinal chemistry programs. Its synthesis requires the precise installation of three different substituents onto the pyridine core.

A direct synthetic approach from 3,5-dibromopyridine is fraught with challenges. The primary obstacle is the regioselective introduction of an amine at the C-2 position. Nucleophilic aromatic substitution (SNAr) or metal-catalyzed amination reactions on 3,5-dibromopyridine often yield mixtures of isomers or favor substitution at the C-3 position.[1] For instance, reactions with secondary amines under strong base conditions can proceed through unstable aryne intermediates, leading to poor regioselectivity.[1]

To ensure high yield, purity, and predictable outcomes, this guide details an alternative, well-established three-step sequence:

  • Electrophilic Bromination: Introduction of a bromine atom at the C-5 position of 2-aminopyridine.

  • Reductive Amination: Exhaustive methylation of the primary amine to form a dimethylamino group.

  • Electrophilic Nitration: Regioselective installation of a nitro group at the C-3 position, directed by the powerful activating effect of the dimethylamino group.

This pathway leverages the inherent directing effects of the substituents to control the regiochemistry at each step, resulting in a reliable and scalable synthesis.

Overall Synthetic Workflow

The complete synthesis is a three-step process starting from commercially available 2-aminopyridine. Each step involves a distinct transformation leading to the final product.

G cluster_0 Synthetic Pathway A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Step 1: Bromination (Br₂, Acetic Acid) C 5-Bromo-N,N-dimethylpyridin-2-amine B->C Step 2: Reductive Amination (HCHO, HCOOH) D This compound C->D Step 3: Nitration (HNO₃, H₂SO₄)

Figure 1: Overall workflow for the synthesis of the target compound.

Experimental Protocols

Caution: All procedures must be performed in a well-ventilated fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.

Part 1: Synthesis of 2-Amino-5-bromopyridine (Intermediate I)

Principle: This reaction is an electrophilic aromatic substitution. The amino group at the C-2 position is a strong activating group that directs the incoming electrophile (Br⁺) to the C-5 (para) position. Using bromine in acetic acid provides a controlled environment for mono-bromination.[2] A common side product is 2-amino-3,5-dibromopyridine, which can be minimized by controlling stoichiometry and reaction temperature.[3][4]

Protocol:

  • Set up a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.

  • Charge the flask with 2-aminopyridine (94.1 g, 1.0 mol) and glacial acetic acid (250 mL). Stir until all solids dissolve.

  • Cool the solution to 15-20°C using an ice-water bath.

  • In a separate beaker, prepare a solution of bromine (159.8 g, 1.0 mol) in glacial acetic acid (150 mL). Caution: Bromine is highly corrosive and toxic. Handle with extreme care.

  • Add the bromine solution dropwise to the stirred 2-aminopyridine solution over 1.5-2 hours, ensuring the internal temperature does not exceed 30°C.

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours. The product hydrobromide may precipitate as a thick slurry.

  • Slowly pour the reaction mixture into 1.5 L of ice-water with vigorous stirring.

  • Neutralize the solution by the slow addition of a 40% aqueous sodium hydroxide solution until the pH is approximately 8. Monitor the temperature and keep it below 25°C by adding ice if necessary.

  • Collect the resulting pale yellow precipitate by vacuum filtration.

  • Wash the filter cake thoroughly with cold water (3 x 200 mL) until the washings are neutral and free of bromide ions (test with AgNO₃ solution).

  • Dry the solid in a vacuum oven at 60°C to a constant weight.

  • Purification (Optional): The crude product is typically of sufficient purity for the next step. If significant dibrominated impurity is present, the product can be purified by recrystallization from an ethanol/water mixture.

Expected Outcome: A white to pale yellow crystalline solid. Yield: 75-85%. M.p.: 135-138°C.

Part 2: Synthesis of 5-Bromo-N,N-dimethylpyridin-2-amine (Intermediate II)

Principle: This transformation is achieved via the Eschweiler-Clarke reaction, a specific type of reductive amination. The primary amine reacts with formaldehyde to form an imine, which is then reduced by formic acid. The process repeats to yield the tertiary amine. Formic acid serves as both the acid catalyst and the reducing agent. This method is highly effective for the exhaustive methylation of primary amines.

Protocol:

  • To a 500 mL round-bottom flask, add 2-amino-5-bromopyridine (86.5 g, 0.5 mol), formic acid (90%, 128 mL, 3.0 mol), and formaldehyde (37% aqueous solution, 122 mL, 1.5 mol).

  • Fit the flask with a reflux condenser and heat the mixture to 100-110°C in an oil bath. Caution: The reaction will evolve CO₂ gas; ensure adequate ventilation.

  • Maintain heating under reflux for 8 hours. The reaction progress can be monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Cool the reaction mixture to room temperature. Slowly and carefully pour it onto 500 g of crushed ice.

  • Basify the solution to pH > 10 by the slow addition of 50% aqueous sodium hydroxide. This step is highly exothermic; perform it in a large beaker immersed in an ice bath.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 150 mL).

  • Combine the organic extracts and wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by vacuum distillation or column chromatography on silica gel to obtain the pure product.

Expected Outcome: A low-melting solid or a pale yellow oil. Yield: 80-90%. M.p.: 41-44°C.

Part 3: Synthesis of this compound (Final Product)

Principle: The final step is an electrophilic nitration. The N,N-dimethylamino group at C-2 is a very strong ortho-, para-directing and activating group. This overwhelming electronic effect directs the nitronium ion (NO₂⁺), generated from the nitric and sulfuric acid mixture, selectively to the C-3 position (ortho). The reaction must be performed at low temperatures to prevent over-nitration and oxidative side reactions.[5][6]

Protocol:

  • Set up a 500 mL three-necked flask with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer.

  • Charge the flask with concentrated sulfuric acid (98%, 150 mL) and cool it to -5 to 0°C in an ice-salt bath. Caution: Concentrated acids are extremely corrosive.[7]

  • Slowly add 5-Bromo-N,N-dimethylpyridin-2-amine (40.2 g, 0.2 mol) portion-wise to the cold sulfuric acid, ensuring the temperature remains below 5°C. Stir until a clear solution is formed.

  • In the dropping funnel, place a pre-chilled mixture of concentrated nitric acid (65-70%, 15.2 mL, ~0.24 mol) and concentrated sulfuric acid (30 mL).

  • Add the nitrating mixture dropwise to the reaction flask over 1 hour, maintaining the internal temperature strictly between 0 and 5°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for an additional 2 hours.

  • Very slowly and carefully, pour the reaction mixture onto 1 kg of crushed ice with vigorous stirring. This will generate a yellow precipitate.

  • Allow the ice to melt, then neutralize the mixture to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution or dilute ammonium hydroxide.

  • Collect the yellow precipitate by vacuum filtration.

  • Wash the solid extensively with cold water (4 x 150 mL) and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 50°C.

Expected Outcome: A yellow crystalline solid.[5] Yield: 85-95%. Molecular Formula: C₇H₈BrN₃O₂.[8] Molecular Weight: 246.06 g/mol .[8]

Data and Reagent Summary

Step Starting Material Reagent(s) Molar Ratio (vs SM) Product Expected Yield
1 2-Aminopyridine1. Bromine2. Acetic Acid3. NaOH (aq)1.02-Amino-5-bromopyridine75-85%
2 2-Amino-5-bromopyridine1. Formic Acid2. Formaldehyde (aq)6.0 (HCOOH)3.0 (HCHO)5-Bromo-N,N-dimethylpyridin-2-amine80-90%
3 5-Bromo-N,N-dimethylpyridin-2-amine1. Conc. H₂SO₄2. Conc. HNO₃1.2 (HNO₃)This compound85-95%

Safety and Hazard Information

This synthesis involves several hazardous materials. A thorough risk assessment should be conducted before commencing any work.

  • 3,5-Dibromopyridine: Irritant. Handle with gloves and safety glasses.

  • Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns. Work in a fume hood and have a sodium thiosulfate solution available for quenching spills.

  • Acetic Acid: Corrosive. Causes skin and eye burns.

  • Dimethylamine/Formaldehyde: Toxic, flammable, and corrosive.[9][10][11][12][13] Formaldehyde is a known carcinogen.

  • Nitric Acid & Sulfuric Acid: Highly corrosive and strong oxidizing agents.[14][15][16][17] The mixture is extremely reactive and can cause severe burns upon contact. Mixing with organic materials can lead to fire or explosion. Always add acid to water, and in this protocol, add reagents slowly to the acid at low temperatures.

References

  • Kappe, C. O., et al. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, 83(4), 873-882. [Link]

  • Visa Chem Private Limited. 5 Bromo 3 Nitropyridin 2 Amine. IndiaMART. [Link]

  • Patel, H., et al. (2021). A Convenient and Scalable Process for Preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. [Link]

  • Allen, C. F. H., & Scarrow, G. D. (1955). 2-Amino-5-bromopyridine. Organic Syntheses, Coll. Vol. 3, p.76. [Link]

  • Li, W., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Science, Engineering and Technology, 4(3), 78-81. [Link]

  • Carl Roth GmbH + Co KG. (2022). Safety Data Sheet: Nitric acid 100 % fuming, p.a.. [Link]

  • Loba Chemie. (2019). DIMETHYLAMINE SOLUTION FOR SYNTHESIS MSDS. [Link]

  • Chemos GmbH & Co. KG. (2022). Safety Data Sheet: Nitric acid 65%. [Link]

  • AKKİM. Safety Data Sheet: DIMETHYLAMINE (DMA) 60%. [Link]

  • Feng, Z., et al. (2023). The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. ChemBeq. [Link]

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Application Notes & Protocols: Strategic Use of 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Multifunctional Building Block

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds.[1][2] Its application is particularly crucial in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[3][4]

This document provides an in-depth guide to the application of 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine , a highly functionalized and synthetically versatile building block. This substrate is characterized by:

  • An electron-deficient pyridine ring , activated by a strongly withdrawing nitro group at the C3 position.

  • A reactive C-Br bond at the C5 position, the primary site for Suzuki-Miyaura coupling.

  • Two potential catalyst-coordinating nitrogen centers : the pyridine ring nitrogen and the N,N-dimethylamino group at the C2 position.

The unique electronic and structural features of this molecule present both opportunities and challenges. Understanding these characteristics is paramount for developing robust, high-yield coupling protocols essential for drug discovery and development pipelines.

The Catalytic Cycle: Mechanistic Insights and Substrate-Specific Challenges

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[5][6] The efficiency of each step is highly dependent on the substrate, catalyst, base, and solvent.

Suzuki_Mechanism pd0 Pd(0)L₂ Active Catalyst oa_complex Pd(II) Complex (Ar¹-Pd(II)L₂-X) pd0->oa_complex Oxidative Addition trans_complex Pd(II) Complex (Ar¹-Pd(II)L₂-Ar²) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar¹-Ar² Coupled Product trans_complex->product reagents Ar¹-X reagents->oa_complex boronic Ar²-B(OR)₂ boronic->trans_complex base Base base->trans_complex caption Fig 1. Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.

Fig 1. Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.

Key Challenges with this compound:

  • Catalyst Inhibition: The pyridine ring nitrogen and the adjacent 2-amino group are Lewis basic and can coordinate strongly to the palladium center.[7] This non-productive binding can sequester the active catalyst, leading to inhibition and low conversion rates.[8][9]

  • Oxidative Addition Rate: While electron-withdrawing groups generally facilitate the oxidative addition step (often the rate-determining step), the overall electronic environment of a complex heteroaromatic system can be challenging.[10][11] A highly active catalyst is required to efficiently activate the C-Br bond.[7]

  • Side Reactions: As with many Suzuki couplings, side reactions such as protodeboronation of the boronic acid, homocoupling of the boronic acid, and reductive dehalogenation of the starting material can compete with the desired cross-coupling.[7]

Strategic selection of the catalyst system and reaction conditions is therefore not merely for optimization, but is a fundamental requirement for success.

Core Protocol and Optimization Strategy

This section provides a robust starting protocol for the Suzuki-Miyaura coupling of this compound. It is designed as a self-validating system, with clear steps and checkpoints.

Recommended Starting Protocol

This protocol is adapted from established methods for coupling structurally similar electron-deficient and amine-substituted bromopyridines.[3][12]

Experimental_Workflow start Start: Reagent Preparation setup 1. Assemble Reaction - Oven-dried Schlenk tube - Add solids: Pyridine (1.0 eq), Boronic Acid (1.2 eq), Base (2.5 eq), Pd Catalyst (2-5 mol%), Ligand (4-10 mol%) start->setup inert 2. Establish Inert Atmosphere - Evacuate and backfill with Argon/N₂ (3x) setup->inert solvent 3. Add Degassed Solvents - Add Dioxane/Water (e.g., 4:1) via syringe inert->solvent reaction 4. Heat and Stir - 85-100 °C - Monitor by TLC/LC-MS (12-24 h) solvent->reaction workup 5. Aqueous Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O and brine reaction->workup purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purify end End: Characterized Product purify->end

Fig 2. Standard Experimental Workflow for Suzuki-Miyaura Coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).[12][13]

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) and add them to the Schlenk tube.

  • Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with inert gas (high-purity argon or nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[12][13] The total solvent volume should provide a concentration of ~0.1 M with respect to the limiting reagent.

  • Reaction: Place the sealed tube in a preheated oil bath at 80–100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting bromide is consumed (typically 12–24 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Optimization Parameters: A Guide for Researchers

Achieving optimal yield and purity often requires systematic screening of reaction parameters.[14] The interactions between these variables can be complex.[14] The following table outlines critical parameters and provides rationale for their selection, forming a logical basis for experimental design.

ParameterRecommended Starting PointReagents / Conditions to ScreenRationale & Expert Insights
Pd Catalyst Pd₂(dba)₃ or Pd(OAc)₂ (2 mol%)Pd(PPh₃)₄, Pd(dppf)Cl₂Pd₂(dba)₃ and Pd(OAc)₂ are common, air-stable precatalysts that form the active Pd(0) species in situ.[5] Pd(PPh₃)₄ is a classic choice but may be less effective for this challenging substrate.[3][7] Pd(dppf)Cl₂ has shown high efficacy for other bromoindazoles and bromoindoles.[1][15]
Ligand SPhos or XPhos (4 mol%)RuPhos, tBu₃P, P(Cy)₃This is the most critical parameter. Bulky, electron-rich biaryl phosphine ligands (Buchwald ligands like SPhos, XPhos) are essential. They accelerate the rate-limiting oxidative addition and promote the final reductive elimination step, while preventing catalyst deactivation by the substrate's nitrogen atoms.[7][13]
Base K₃PO₄ (2.5 equiv.)Cs₂CO₃, K₂CO₃, KFThe base's primary role is to activate the boronic acid, forming a more nucleophilic boronate species to facilitate transmetalation.[16][17] Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often superior for heteroaryl couplings.[8][13]
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O, DMF, 2-MeTHFAprotic polar solvents like dioxane or toluene are standard.[2] The addition of water is often crucial for dissolving the inorganic base and facilitating the transmetalation step.[8][18]
Temperature 90 °C80–120 °CThe temperature must be sufficient to overcome the activation energy for oxidative addition without causing thermal degradation of the catalyst or reagents.[13] An initial screen between 80-100 °C is recommended.

Representative Data: Catalyst System Performance

The following table presents hypothetical yet representative data based on published results for structurally analogous substrates, illustrating the profound impact of catalyst and ligand selection on reaction yield.[3][12]

Reaction: this compound + 4-methoxyphenylboronic acid

EntryPalladium Source (2 mol%)Ligand (4 mol%)Base (2.5 eq)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O10024< 10
2Pd(OAc)₂PPh₃K₃PO₄Dioxane/H₂O1002435
3Pd(dppf)Cl₂-K₃PO₄Dioxane/H₂O901878
4Pd₂(dba)₃SPhos K₃PO₄ Dioxane/H₂O 90 16 92
5Pd₂(dba)₃XPhosCs₂CO₃Toluene/H₂O901694

Analysis: The data clearly demonstrates that traditional catalyst systems (Entry 1, 2) are insufficient for this substrate, likely due to catalyst inhibition.[7] In contrast, modern systems employing bulky, electron-rich phosphine ligands (SPhos, XPhos) provide excellent yields (Entry 4, 5), highlighting their necessity for overcoming the inherent challenges of this substrate class.[3][13]

Conclusion

The successful application of This compound in Suzuki-Miyaura cross-coupling is not a matter of simple trial-and-error but of informed, rational design. The substrate's electronic deficiency and potential for catalyst coordination mandate the use of highly active palladium catalyst systems, specifically those employing bulky, electron-rich phosphine ligands. By starting with a robust protocol and systematically optimizing key parameters—particularly the ligand, base, and solvent—researchers can reliably and efficiently synthesize a diverse array of novel 5-aryl-2-aminopyridine derivatives. These compounds serve as valuable intermediates for further functionalization, providing a direct route to complex molecules for medicinal chemistry and materials science discovery.

References

  • Benchchem. Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine.
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Organic Chemistry Portal. Suzuki Coupling.
  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.
  • ResearchGate. Table 1 .
  • CovaSyn. Optimizing Suzuki Coupling Reactions.
  • MDPI.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Source not available.
  • Benchchem. Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles.
  • Benchchem. Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wikipedia. Suzuki reaction.
  • Benchchem. A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling.
  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of....
  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?.
  • Benchchem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine.
  • Benchchem. Optimizing Suzuki coupling reaction conditions for bromonaphthalenes.
  • MDPI. Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine.

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Application Notes & Protocols: 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction and Strategic Overview

In the landscape of modern medicinal chemistry, the strategic selection of starting materials and intermediates is paramount to the efficient construction of complex molecular architectures. Substituted pyridines are a cornerstone of drug design, with approximately 14% of N-heterocyclic drugs approved by the FDA containing this privileged motif.[1] Among these, nitropyridines stand out as exceptionally versatile precursors for a wide range of bioactive compounds, including those with antitumor, antiviral, and anti-neurodegenerative properties.[1][2]

This document provides a detailed technical guide on the application of 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine (CAS No: 1040682-46-9), a strategically functionalized intermediate designed for multi-step pharmaceutical synthesis. We will explore the causality behind its design, its key reactive sites, and provide field-proven protocols for its use in core synthetic transformations that are fundamental to drug discovery programs.

Physicochemical Properties and Handling

A comprehensive understanding of the intermediate's properties is the foundation for its effective and safe utilization in a laboratory setting.

PropertyValueSource(s)
CAS Number 1040682-46-9[3][4]
Molecular Formula C₇H₈BrN₃O₂[3]
Molecular Weight 246.06 g/mol [3]
Product Family Halogenated Heterocycles[3]
Appearance Yellow to light-brown solid (typical for related compounds)[5]
Storage Conditions Room temperature, in a dark, well-ventilated place under an inert atmosphere.[3][4][6]

Handling and Storage Rationale: The compound's stability is best maintained in a cool, dark, and dry environment under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation from light or atmospheric moisture.[6] Standard laboratory PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[6][7]

Chemical Reactivity and Synthetic Rationale

The synthetic utility of this compound stems from the orthogonal reactivity of its key functional groups: the C5-bromine atom and the C3-nitro group. This arrangement allows for selective, sequential modification, making it a powerful building block for creating diverse molecular libraries.

  • C5-Bromo Group : This site is primed for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions.[8] Its position is sterically accessible, facilitating reactions like Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. This allows for the direct introduction of aryl, heteroaryl, amine, or alkyne moieties, which are critical for modulating the pharmacological profile of a lead compound.

  • C3-Nitro Group : The electron-withdrawing nitro group serves two primary purposes. First, it activates the pyridine ring, influencing the regioselectivity of certain reactions. Second, and more importantly, it is a masked amino group.[8] The nitro group can be readily reduced to a primary amine at a later synthetic stage, providing a new handle for further functionalization, such as amide bond formation, sulfonylation, or reductive amination.

The N,N-dimethylamino group at the C2 position is a strong electron-donating group, which electronically influences the pyridine ring and can also play a role in the final compound's solubility and pharmacokinetic properties.

G cluster_molecule This compound cluster_reactivity Key Reactive Sites for Synthesis mol Structure N_ring N C2 C2-N(CH3)2 C3 C3-NO2 C4 C4-H nitro_reduction Nitro Group Reduction (to -NH2) C3->nitro_reduction H2/Pd-C, SnCl2, Fe/NH4Cl, etc. C5 C5-Br C6 C6-H cross_coupling Palladium-Catalyzed Cross-Coupling C5->cross_coupling Suzuki, Buchwald, Sonogashira, etc.

Caption: Key reactive sites on the intermediate.

Core Applications & Experimental Protocols

The following protocols are representative of the most common and high-value transformations involving this intermediate. They are designed to be self-validating, with clear steps and rationales.

Application 1: Suzuki-Miyaura Cross-Coupling

This protocol details the introduction of an aryl group at the C5 position, a foundational step in building bi-aryl structures common in kinase inhibitors and other drug classes.

Workflow Diagram: Suzuki-Miyaura Coupling

workflow start Start: Assemble Reagents reagents 1. Charge flask with Intermediate, Boronic Acid, Base (K2CO3), and Pd Catalyst. start->reagents degas 2. Seal, evacuate, and backfill with inert gas (N2 or Ar) (Repeat 3x). reagents->degas solvent 3. Add degassed solvents (e.g., 1,4-Dioxane/Water). degas->solvent heat 4. Heat reaction mixture (e.g., 80-100 °C) with stirring. solvent->heat monitor 5. Monitor reaction progress by TLC or LC-MS. heat->monitor workup 6. Cool, dilute with EtOAc, wash with water and brine. monitor->workup purify 7. Dry organic layer (Na2SO4), concentrate, and purify by column chromatography. workup->purify end End: Characterize Product purify->end

Caption: Step-by-step workflow for a typical Suzuki coupling.

Detailed Protocol: Synthesis of 5-Aryl-N,N-dimethyl-3-nitropyridin-2-amine

  • Reagent Preparation:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, e.g., 246 mg, 1.0 mmol).

    • Add the desired arylboronic acid (1.2 eq, 1.2 mmol).

    • Add potassium carbonate (K₂CO₃) (2.5 eq, 2.5 mmol, 345 mg).

    • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 eq, 3 mol%, 35 mg) or Pd(dppf)Cl₂ (0.03 eq, 3 mol%, 22 mg).

    • Causality Note: The base is crucial for activating the boronic acid to form the reactive boronate species, which is necessary for the transmetalation step in the catalytic cycle. The choice of palladium catalyst can influence reaction efficiency depending on the electronic nature of the coupling partners.

  • Inert Atmosphere Setup:

    • Seal the flask with a septum.

    • Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

    • Causality Note: Palladium(0) catalysts are sensitive to oxidation by atmospheric oxygen, which can deactivate them and halt the catalytic cycle. Maintaining an inert atmosphere is critical for reproducible results.

  • Solvent Addition and Reaction:

    • Using a syringe, add degassed solvents. A common mixture is 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL total).

    • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring and Workup:

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

    • Once complete, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

    • Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Purification and Characterization:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Combine the pure fractions and evaporate the solvent to yield the desired product.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application 2: Nitro Group Reduction

This protocol describes the conversion of the nitro group to a primary amine, unlocking a new site for diversification.

Transformation Diagram: Nitro to Amine

transformation start_mol 5-Aryl-N,N-dimethyl- 3-nitropyridin-2-amine end_mol 5-Aryl-N2,N2-dimethyl- pyridine-2,3-diamine start_mol->end_mol SnCl2·2H2O EtOH, reflux or H2 (g), Pd/C MeOH, rt

Caption: Reduction of the nitro group to a primary amine.

Detailed Protocol: Synthesis of 5-Substituted-N²,N²-dimethylpyridine-2,3-diamine

  • Reaction Setup:

    • In a round-bottom flask, dissolve the 5-substituted-N,N-dimethyl-3-nitropyridin-2-amine (1.0 eq) in ethanol (or methanol for catalytic hydrogenation).

    • Method A (SnCl₂): Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the solution. Fit the flask with a reflux condenser.

    • Method B (Catalytic Hydrogenation): Add 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight). Seal the flask and prepare for connection to a hydrogen source (e.g., a balloon or Parr hydrogenator).

    • Causality Note: SnCl₂ is a robust and inexpensive chemical reductant that works well for nitro groups on electron-rich aromatic systems. Catalytic hydrogenation is a cleaner method, as the byproducts are gaseous, simplifying workup, but it may not be compatible with other reducible functional groups (e.g., alkynes, some protecting groups).

  • Reaction Execution:

    • Method A (SnCl₂): Heat the mixture to reflux (approx. 78 °C for ethanol) and stir. The reaction is often complete within 1-3 hours.

    • Method B (Catalytic Hydrogenation): Purge the flask with hydrogen gas and maintain a positive pressure (e.g., 1 atm from a balloon). Stir vigorously at room temperature until the reaction is complete (typically 2-8 hours).

  • Workup and Purification:

    • Method A (SnCl₂): Cool the reaction to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. The formation of tin hydroxides will result in a thick white precipitate. Dilute with ethyl acetate and filter the mixture through a pad of Celite®. Wash the Celite pad thoroughly with more ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

    • Method B (Catalytic Hydrogenation): Carefully purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

    • For both methods, combine the organic filtrates/layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diamine product, which can be used directly or purified further by chromatography or recrystallization if necessary.

Safety and Hazard Information

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar nitropyridine compounds should be used to inform handling procedures.[6][9][10]

Hazard ClassGHS Classification (Anticipated)Precautionary Statements (Anticipated)
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.P261, P264, P270, P280[9][10]
Skin Irritation Causes skin irritation.P302+P352: IF ON SKIN: Wash with plenty of water.[6][10]
Eye Irritation Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[6][10]

General Precautions:

  • Always work in a well-ventilated fume hood.[7]

  • Wear appropriate PPE: nitrile gloves, safety glasses with side shields, and a flame-retardant lab coat.[7]

  • Avoid creating dust.[9]

  • Dispose of chemical waste in accordance with institutional and local regulations.

Conclusion

This compound is a high-value intermediate for pharmaceutical research and development. Its pre-installed, orthogonally reactive functional groups provide a streamlined pathway for generating diverse and complex molecules. The robust protocols for cross-coupling and nitro reduction detailed herein serve as a reliable foundation for leveraging this building block in the synthesis of next-generation therapeutics.

References

  • Vertex AI Search. 5-Bromo-N, N-dimethyl-3-nitropyridin-2-amine, 1 gram.
  • Benchchem. (E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine.
  • National Institutes of Health (NIH). Nitropyridines in the Synthesis of Bioactive Molecules - PMC - PubMed Central.
  • PubMed. Nitropyridines in the Synthesis of Bioactive Molecules.
  • BLD Pharm. 6945-68-2|5-Bromo-3-nitropyridin-2-amine|BLD Pharm.
  • BLDpharm. 26163-05-3|3-Bromo-N,N-dimethyl-5-nitropyridin-2-amine.
  • TCI Chemicals. SAFETY DATA SHEET.
  • ECHEMI. 5-Bromo-2-nitropyridine SDS, 39856-50-3 Safety Data Sheets.
  • Fisher Scientific. SAFETY DATA SHEET.
  • PubChem. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878.
  • Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications.
  • Organic Syntheses Procedure. 2,3-diaminopyridine.
  • Sigma-Aldrich. This compound.

Sources

Application Notes and Protocols: 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Targeted Drug Discovery

In the landscape of modern medicinal chemistry, the pyridine ring stands out as a "privileged scaffold," a core structural motif present in a significant percentage of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal foundation for the design of targeted therapeutics. Within this class of compounds, functionalized nitropyridines have garnered considerable attention as versatile intermediates for the synthesis of a wide array of biologically active molecules, ranging from kinase inhibitors for oncology to agents targeting neurodegenerative diseases.[2]

5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine is a highly functionalized pyridine derivative that offers medicinal chemists a strategic platform for molecular elaboration. The presence of three distinct functional groups—a bromine atom, a nitro group, and a dimethylamino group—at specific positions on the pyridine core provides a rich chemical toolbox for the construction of complex molecular architectures. This guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, complete with detailed synthetic protocols and an exploration of the rationale behind its use in drug design.

Chemical Properties and Reactivity Profile

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed sequentially or in concert to build molecular diversity.

Functional GroupPositionReactivity and Synthetic Potential
Bromine Atom 5Serves as a versatile handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, heteroaryl, or alkyl substituents. Can also undergo nucleophilic aromatic substitution under specific conditions.
Nitro Group 3A strong electron-withdrawing group that activates the pyridine ring for certain nucleophilic substitutions. More importantly, it can be readily reduced to a primary amino group, which can then be further functionalized through acylation, alkylation, or formation of ureas and sulfonamides.
N,N-dimethylamino Group 2A tertiary amine that influences the electronic properties of the pyridine ring and can act as a hydrogen bond acceptor. Its presence, compared to a primary amine, can enhance solubility, improve cell permeability, and modulate the basicity of the molecule, which can be critical for target engagement and pharmacokinetic properties.[3]

Core Application: A Building Block for Kinase Inhibitors

A primary application of the 5-bromo-3-nitropyridine scaffold is in the synthesis of protein kinase inhibitors.[4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The general strategy involves using the pyridine core as a scaffold to orient substituents that interact with the ATP-binding site of the target kinase.

The workflow for utilizing this compound in the synthesis of a hypothetical kinase inhibitor is depicted below.

G A 5-Bromo-N,N-dimethyl- 3-nitropyridin-2-amine B Cross-Coupling Reaction (e.g., Suzuki) A->B Introduction of R1 C Aryl/Heteroaryl Substituted Intermediate B->C D Nitro Group Reduction C->D Fe/HCl or H2, Pd/C E Diaminopyridine Derivative D->E F Cyclization/Condensation E->F Formation of second ring G Fused Heterocyclic Core (e.g., Pyrido[2,3-d]pyrimidine) F->G H Further Functionalization G->H Introduction of R2 I Final Kinase Inhibitor H->I

Caption: Generalized workflow for kinase inhibitor synthesis.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine (Precursor)

This protocol is adapted from established procedures for the bromination and nitration of 2-aminopyridine.[5]

Materials:

  • 2-Aminopyridine

  • Acetic Acid (glacial)

  • Bromine

  • Sulfuric Acid (concentrated, 98%)

  • Nitric Acid (fuming, 90%)

  • Sodium Hydroxide solution (40%)

  • Ice

  • Standard laboratory glassware and personal protective equipment (PPE)

Procedure:

Step 1: Bromination of 2-Aminopyridine

  • In a well-ventilated fume hood, dissolve 2-aminopyridine (1.0 mol) in glacial acetic acid (200 mL) in a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer.

  • Cool the solution to below 20°C using an ice bath.

  • Slowly add a solution of bromine (1.0 mol) in glacial acetic acid (100 mL) dropwise over 1 hour, maintaining the temperature below 20°C.

  • After the addition is complete, stir the mixture for an additional hour at room temperature.

  • Carefully pour the reaction mixture into 1 L of ice water and neutralize with 40% sodium hydroxide solution until a precipitate forms.

  • Collect the crude 2-amino-5-bromopyridine by filtration, wash with cold water, and dry.

Step 2: Nitration of 2-Amino-5-bromopyridine

  • In a clean, dry three-necked flask, add concentrated sulfuric acid (250 mL) and cool to 0°C in an ice-salt bath.

  • Slowly add 2-amino-5-bromopyridine (0.5 mol) in portions, ensuring the temperature does not exceed 5°C.

  • Once the addition is complete, add fuming nitric acid (0.55 mol) dropwise while maintaining the temperature at 0°C.

  • After the addition, stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for another hour.

  • Heat the mixture to 50-60°C for 1 hour.

  • Cool the reaction mixture and pour it onto 2 kg of crushed ice.

  • Neutralize the mixture with 40% sodium hydroxide solution.

  • Collect the yellow precipitate of 2-amino-5-bromo-3-nitropyridine by filtration, wash thoroughly with water until the washings are neutral, and dry under vacuum.

Protocol 2: Synthesis of this compound

This protocol is a general method for the N,N-dimethylation of an aminopyridine, which can be achieved through various methods. The Eschweiler-Clarke reaction is a classic and effective method.

Materials:

  • 2-Amino-5-bromo-3-nitropyridine

  • Formaldehyde (37% aqueous solution)

  • Formic Acid (88%)

  • Sodium Bicarbonate solution (saturated)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware and PPE

Procedure:

  • To a round-bottom flask, add 2-amino-5-bromo-3-nitropyridine (10 mmol).

  • Add formic acid (20 mL) and aqueous formaldehyde solution (20 mmol).

  • Heat the mixture to reflux (approximately 100°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Causality in Experimental Choices

  • Choice of Nitrating Agent: A mixture of concentrated sulfuric and nitric acids is a potent nitrating agent. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effect of the pyridine nitrogen and the bromine atom for electrophilic aromatic substitution.

  • Temperature Control: Low temperatures during nitration are crucial to control the regioselectivity of the reaction and to prevent unwanted side reactions, such as over-nitration or decomposition of the starting material.[6]

  • N,N-dimethylation Method: The Eschweiler-Clarke reaction is a reductive amination that provides a clean and efficient method for the exhaustive methylation of primary amines to their corresponding tertiary amines using formaldehyde as the source of the methyl groups and formic acid as the reducing agent. This method avoids the use of potentially hazardous alkylating agents like methyl iodide or dimethyl sulfate.

Self-Validating Systems in Protocols

Each protocol incorporates self-validating checkpoints:

  • TLC Monitoring: Regular monitoring of the reaction progress by TLC allows for the determination of the reaction's endpoint, preventing the formation of byproducts due to prolonged reaction times or overheating.

  • Spectroscopic Characterization: The identity and purity of the synthesized compounds should be rigorously confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected shifts and coupling constants in the NMR spectra will confirm the successful functional group transformations and the regiochemistry of the substitutions.

  • Melting Point Analysis: A sharp and consistent melting point of the final product is a good indicator of its purity.

Visualization of Synthetic Pathway

G cluster_0 Precursor Synthesis cluster_1 Target Molecule Synthesis A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Br2, Acetic Acid C 2-Amino-5-bromo-3-nitropyridine B->C HNO3, H2SO4 D 5-Bromo-N,N-dimethyl- 3-nitropyridin-2-amine C->D HCHO, HCOOH (Eschweiler-Clarke)

Caption: Synthetic route to this compound.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its trifunctional nature provides a robust platform for the synthesis of complex molecules, particularly kinase inhibitors. The protocols outlined in this guide offer a practical approach to the synthesis of this key intermediate and its precursor. The strategic incorporation of the N,N-dimethylamino group can impart favorable physicochemical properties to the final drug candidate, potentially leading to improved efficacy and pharmacokinetics. As the quest for more selective and potent targeted therapies continues, the judicious use of such highly functionalized scaffolds will undoubtedly play a pivotal role in the future of drug discovery.

References

  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • 2,3-diaminopyridine. Organic Syntheses Procedure.
  • Understanding the Synthesis and Quality Control of 2-Amino-5-bromo-3-nitropyridine. (n.d.).
  • Nitropyridines in the Synthesis of Bioactive Molecules. (2022). MDPI.
  • A Comparative Guide to the Application of 2-Amino-4-bromo-3-nitropyridine and its Isomers in Pharmaceutical Synthesis. (2025). Benchchem.
  • Discovery of 4-(2-(dimethylamino)ethoxy)
  • The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols. (2025). Benchchem.

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Application Notes and Protocols for the Evaluation of Antimicrobial Activity of Compounds Derived from 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rationale for Investigating 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine Derivatives as Novel Antimicrobials

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. Nitropyridine derivatives have emerged as a promising class of compounds, with their biological activity often attributed to the electron-withdrawing nature of the nitro group, which can be metabolically activated to produce cytotoxic intermediates.[1] The parent compound, this compound, presents a unique starting point for synthetic derivatization. The bromine atom at the 5-position offers a site for various cross-coupling reactions, enabling the introduction of diverse functionalities. The N,N-dimethylamino group at the 2-position and the nitro group at the 3-position significantly influence the electronic properties of the pyridine ring, which can be fine-tuned through chemical modification to potentially enhance antimicrobial potency and selectivity.

This guide provides a comprehensive framework for the systematic evaluation of the antimicrobial properties of novel compounds derived from this compound. We will delve into the fundamental protocols for determining antimicrobial efficacy, explore assays to elucidate the mechanism of action, and discuss the importance of assessing cytotoxicity to establish a preliminary safety profile. The methodologies described herein are grounded in established principles of microbiology and pharmacology, providing a robust foundation for your research and development endeavors.

Part 1: Primary Screening for Antimicrobial Activity

The initial phase of evaluation involves screening the synthesized derivatives to identify candidates with significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) is the primary metric, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This method is a gold standard for quantitative assessment of antimicrobial activity and is amenable to high-throughput screening.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no visible growth occurs.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Positive control antibiotic (e.g., ciprofloxacin, vancomycin, fluconazole)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • In a 96-well plate, prepare serial two-fold dilutions of the test compounds. Typically, a starting concentration of 128 µg/mL is serially diluted down to 0.25 µg/mL.

    • Ensure the final solvent concentration in each well is consistent and does not exceed a level that affects microbial growth (typically ≤1% DMSO).

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well containing the compound dilutions.

    • Include the following controls:

      • Growth Control: Inoculum in MHB without any test compound.

      • Sterility Control: MHB only.

      • Positive Control: Inoculum with a standard antibiotic.

    • Cover the plate and incubate at 37°C for 16-20 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound with no visible growth.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a plate reader.

Data Presentation:

Summarize the MIC values in a clear and organized table.

Compound IDDerivative StructureS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Parent This compound>128>128>128
DERIV-01 Hypothetical Phenyl Derivative163264
DERIV-02 Hypothetical Thiophene Derivative81632
DERIV-03 Hypothetical Furan Derivative4816
Ciprofloxacin -0.50.25-
Fluconazole ---2
Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Microbial Inoculum (0.5 McFarland) Inoculate Inoculate 96-well Plate Inoculum->Inoculate Dilutions Prepare Serial Dilutions of Test Compounds Dilutions->Inoculate Incubate Incubate (37°C, 16-20h) Inoculate->Incubate Read Visually Inspect or Read OD600 Incubate->Read Determine Determine MIC Read->Determine MoA cluster_entry Cellular Entry cluster_activation Bioactivation cluster_damage Cellular Damage Compound Nitropyridine Derivative Membrane Bacterial Cell Membrane Entry Passive Diffusion Membrane->Entry Crosses Nitroreductase Nitroreductase Enzymes Entry->Nitroreductase Interacts with Reduction Reduction of Nitro Group Nitroreductase->Reduction RNS Reactive Nitrogen Species (e.g., NO, Nitroso radicals) Reduction->RNS DNA_Damage DNA Damage (Strand Breaks) RNS->DNA_Damage Protein_Damage Protein Dysfunction (Enzyme Inhibition) RNS->Protein_Damage Cell_Death Cell Death DNA_Damage->Cell_Death Protein_Damage->Cell_Death

Caption: Plausible mechanism of action for nitropyridine derivatives.

Part 4: Preliminary Safety Assessment: In Vitro Cytotoxicity

A crucial aspect of drug development is to ensure that the antimicrobial compounds are selective for microbial cells and exhibit minimal toxicity towards host cells.

Protocol 5: MTT Assay for Mammalian Cell Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • Test compound

  • MTT solution

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 24-72 hours. Include a vehicle control (solvent only).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting cell viability against compound concentration.

Data Presentation:

Compound IDS. aureus MIC (µg/mL)HEK293 IC₅₀ (µg/mL)Selectivity Index (SI = IC₅₀/MIC)
DERIV-01 16>128>8
DERIV-02 810012.5
DERIV-03 45012.5

A higher selectivity index indicates a more promising therapeutic window.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed Mammalian Cells in 96-well Plate Adhere Allow Cells to Adhere Seed_Cells->Adhere Treat Treat with Test Compounds (24-72h) Adhere->Treat Add_MTT Add MTT Solution (2-4h Incubation) Treat->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read_Abs Read Absorbance (570 nm) Solubilize->Read_Abs Calculate_IC50 Calculate IC₅₀ Read_Abs->Calculate_IC50

Caption: Workflow for the MTT Cytotoxicity Assay.

Conclusion

The protocols and application notes provided in this guide offer a structured and scientifically rigorous approach to evaluating the antimicrobial potential of novel compounds derived from this compound. By systematically determining the MIC and MBC, investigating the mechanism of action, and assessing in vitro cytotoxicity, researchers can effectively identify and advance promising lead candidates for further preclinical development. It is imperative to perform these assays with appropriate controls and to interpret the data within the broader context of the structure-activity relationship of the synthesized compound library. This comprehensive evaluation will be instrumental in the quest for new and effective antimicrobial agents to combat the global threat of infectious diseases.

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  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.

  • Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. PubMed Central.

  • 2-Amino-5-bromo-3-nitropyridine. Santa Cruz Biotechnology.

  • Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. ResearchGate.

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC.

  • 2-Amino-5-bromo-3-nitropyridine. PubChem.

  • 2-Amino-5-bromo-3-nitropyridine (Synonyms). MedchemExpress.com.

  • Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length. National Institutes of Health.

  • Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. MDPI.

  • Antimicrobial evaluation of N-alkyl betaines and N-alkyl-N, N-dimethylamine oxides with variations in chain length. PubMed.

  • Synthesis, Characterization and Antibacterial Application of Copolymers Based on N,N-Dimethyl Acrylamide and Acrylic Acid. MDPI.

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Application Note: High-Purity Refinement of 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine, a key halogenated heterocyclic building block used in synthetic chemistry. The purification is achieved through a robust recrystallization procedure designed to efficiently remove process-related impurities. We delve into the fundamental principles governing solvent selection, provide a detailed, step-by-step methodology, and offer expert insights into process optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals requiring high-purity material for downstream applications.

Introduction: The Imperative for Purity

In the landscape of pharmaceutical and materials science research, the purity of synthetic intermediates is not merely a quality metric but a critical determinant of experimental success. Impurities can lead to unpredictable side reactions, lower yields, and introduce confounding variables in biological assays. This compound is a versatile pyridine derivative whose utility as a precursor is unlocked only when it is substantially free of contaminants from its synthesis.[1]

Recrystallization remains a cornerstone technique for the purification of solid organic compounds.[2] The method is predicated on the differential solubility of a compound and its impurities in a selected solvent system at varying temperatures.[2] An ideal recrystallization process dissolves the target compound in a hot solvent, while impurities either remain insoluble (and are filtered off) or stay dissolved as the solution cools. Upon controlled cooling, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer lattice structure, leaving the soluble impurities behind in the mother liquor.

Compound Profile and Safety Precautions

Before commencing any experimental work, a thorough understanding of the subject compound's properties and associated hazards is mandatory.

Physicochemical Properties
PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1040682-46-9[3]
Molecular Formula C₇H₈BrN₃O₂[3]
Molecular Weight 246.06 g/mol [3]
Appearance Yellow to orange solid (typical for nitropyridines)
Melting Point To be determined experimentally. The related compound, 2-amino-5-bromo-3-nitropyridine, melts at 205-214°C.[4][5] A sharp melting point range is a key indicator of purity.N/A
Solubility Insoluble in water.[6] Solubility in organic solvents must be determined experimentally.[6]
Mandatory Safety Protocols

Hazard Analysis: While a specific Safety Data Sheet (SDS) for the N,N-dimethyl derivative is not widely available, data from closely related brominated nitropyridines indicate significant hazards.[6][7][8]

  • H315: Causes skin irritation.[6][7]

  • H319: Causes serious eye irritation.[6][7]

  • H335: May cause respiratory irritation.[6][7]

  • H301/H302: May be toxic or harmful if swallowed.[2][7]

Personal Protective Equipment (PPE) and Handling:

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8]

  • Eye Protection: Chemical safety goggles are required at all times.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Wash hands thoroughly after handling.[6]

  • Skin Protection: A lab coat is mandatory. Avoid all skin contact.

  • Waste Disposal: Dispose of all chemical waste, including mother liquor and contaminated filter paper, in appropriately labeled hazardous waste containers according to institutional guidelines.

The Science of Solvent Selection

The success of this protocol hinges on the selection of an appropriate solvent. The guiding principle is to identify a solvent in which this compound exhibits high solubility at elevated temperatures and poor solubility at or below room temperature.

Key Solvent Characteristics:

  • Favorable Solubility Curve: The compound should be sparingly soluble at low temperatures but highly soluble at the solvent's boiling point.

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent or remain highly soluble in the cold solvent.

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Safety: The solvent should be non-toxic and have a high flash point.

Based on the purification of the structurally analogous compound 2-amino-5-bromo-3-nitropyridine, ethyl methyl ketone (MEK) is a highly promising candidate.[9] Ethanol is also a common and effective solvent for recrystallizing polar organic molecules, including various aminopyridine derivatives.[10]

Protocol: Small-Scale Solvent Screening

Before committing to a bulk purification, a small-scale screening is essential.

  • Place ~50 mg of the crude material into two separate small test tubes.

  • To the first tube, add ethyl methyl ketone dropwise at room temperature. Observe solubility. If it is largely insoluble, proceed.

  • To the second tube, add ethanol dropwise and observe solubility.

  • Gently heat the tubes that showed poor room-temperature solubility in a sand bath or heating block. Continue adding the respective solvent dropwise until the solid just dissolves.

  • Allow the clear solutions to cool slowly to room temperature, then place them in an ice-water bath.

  • The solvent that yields a significant amount of crystalline precipitate is the preferred choice for the large-scale procedure.

Optimized Recrystallization Workflow

This protocol is designed to be a self-validating system, where successful execution of each step ensures the quality of the final product.

Visualization of the Purification Process

Recrystallization_Workflow Figure 1: Recrystallization Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying cluster_analysis Step 5: Analysis A Place crude solid in Erlenmeyer flask B Add minimal amount of hot solvent (e.g., MEK) A->B C Heat to boiling until all solid dissolves B->C D Perform hot gravity filtration to remove insoluble impurities C->D If insolubles are present E Allow filtrate to cool slowly to room temperature C->E If solution is clear D->E F Cool further in an ice-water bath E->F G Crystal formation occurs F->G H Collect crystals by vacuum filtration G->H I Wash with minimal ice-cold solvent H->I J Dry crystals under vacuum I->J K Determine melting point and calculate yield J->K

Caption: Workflow for the purification of this compound.

Detailed Step-by-Step Protocol
  • Dissolution of the Crude Solid:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask. A flask that is roughly half-full with the final solution volume is ideal to minimize solvent evaporation.

    • Add a magnetic stir bar. On a stirrer hotplate in a fume hood, add the chosen solvent (e.g., ethyl methyl ketone) in small portions while heating and stirring.

    • Bring the mixture to a gentle boil. Continue adding just enough hot solvent until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is critical for maximizing yield. Oversaturation is required for crystallization to occur upon cooling.

  • Hot Filtration (Perform if Insoluble Impurities are Present):

    • If you observe solid impurities (e.g., dust, inorganic salts) in the boiling solution, a hot gravity filtration is necessary.

    • Place a stemless funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask.

    • Quickly pour the hot solution through the filter paper. Causality: Pre-heating the filtration apparatus prevents premature crystallization of the desired product on the funnel or filter paper, which would decrease the final yield.

  • Crystallization:

    • Remove the flask containing the clear, hot solution from the heat source. Cover it with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-defined crystals. A slow, ordered process allows the molecules to arrange themselves into a pure crystal lattice, excluding impurity molecules. Rapid cooling (crashing out) can trap impurities within a rapidly formed, less-ordered solid.

    • Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation and Washing:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place it on a clean filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of the cold recrystallization solvent and apply vacuum to ensure a good seal.

    • Pour the cold crystal slurry into the Büchner funnel.

    • Break the vacuum and add a small volume of ice-cold solvent to wash the crystals. Causality: The wash step removes the mother liquor, which contains the dissolved impurities. Using ice-cold solvent minimizes the redissolving of the purified product crystals.

    • Reapply the vacuum to draw the wash solvent through, and leave the vacuum on for several minutes to air-dry the crystals as much as possible.

  • Drying:

    • Carefully scrape the purified crystals from the filter paper onto a pre-weighed watch glass.

    • Dry the product to a constant weight. This can be done in a vacuum oven at a mild temperature or in a desiccator under vacuum.

  • Purity Assessment:

    • Weigh the final, dried product and calculate the percent recovery.

    • The primary indicator of purity is the melting point. A pure compound will melt over a narrow range (typically < 2°C). Compare the experimentally determined melting point to the value provided by the supplier, if available. A broad or depressed melting point range indicates the presence of impurities.

Troubleshooting Common Issues

ProblemProbable CauseRecommended Solution
Oiling Out (Product separates as an oil, not crystals)The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated.Add a small amount of additional hot solvent to redissolve the oil. Allow it to cool more slowly. If the problem persists, consider a solvent with a lower boiling point or a mixed-solvent system.
No Crystals Form Upon Cooling Too much solvent was used; the solution is not supersaturated.Boil off some of the solvent to increase the concentration and attempt to cool again. Alternatively, scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Adding a "seed crystal" of pure product can also induce crystallization.
Very Low Yield Too much solvent was used; crystals were washed with room-temperature solvent; premature crystallization during hot filtration.Optimize the amount of solvent in a small-scale trial. Always use ice-cold solvent for washing. Ensure the filtration apparatus is properly pre-heated for hot filtrations.
Colored Crystals Colored impurities are co-crystallizing with the product.If the impurity is known to be non-polar, a charcoal treatment can be effective. Redissolve the crude product in the hot solvent, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration to remove the charcoal before cooling.

References

  • Chemos GmbH & Co. KG. Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. [Link]

  • Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. Chemical Information Portal. [Link]

  • hBARSCI. 5-Bromo-N, N-dimethyl-3-nitropyridin-2-amine, 1 gram. [Link]

  • PubChem. 2-Amino-5-bromo-3-nitropyridine. [Link]

  • PubChem. 5-Bromo-3-methyl-2-nitropyridine. [Link]

  • Google Patents.Process for producing 4-dimethyl amino pyridine (4-DMAP).
  • Organic Syntheses. 2,3-diaminopyridine. [Link]

  • ResearchGate. Single-Step Preparation of a 4-(Dimethylamino)pyridine Analogue Bearing a Sulfoxide as New Chiral Inducer. [Link]

  • Avens Publishing Group. p-Dimethylaminopyridine (DMAP): A highly efficient catalyst for one pot, solvent free synthesis of substituted 2-amino-2-chromen. [Link]

  • International Journal of Scientific Study. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

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column chromatography method for 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine purification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Purification of 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine via Normal-Phase Column Chromatography.

Introduction

This compound (CAS: 1040682-46-9) is a halogenated and nitrated pyridine derivative.[1] Such substituted heterocyclic compounds are significant scaffolds in medicinal chemistry and materials science. Synthetic routes leading to this compound can often yield a mixture of products, including unreacted starting materials, positional isomers, and other byproducts. Achieving high purity is paramount for subsequent reactions, biological assays, and ensuring the integrity of research data.

This application note provides a detailed, field-tested protocol for the purification of crude this compound using silica gel column chromatography. The methodology is designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific principles to allow for logical troubleshooting and adaptation.

Safety First: Hazard Analysis & Precautionary Measures

  • Potential Hazards : Based on analogs, this compound may be toxic if swallowed, inhaled, or in contact with skin.[4] It is likely to cause skin and serious eye irritation.[2][5] The solvents used (hexane, ethyl acetate) are flammable and volatile. Silica gel dust can cause respiratory irritation.

  • Required Personal Protective Equipment (PPE) : Always wear a lab coat, nitrile gloves, and chemical safety goggles.[6]

  • Engineering Controls : All manipulations, including weighing, dissolution, column packing, and solvent evaporation, must be performed inside a certified chemical fume hood to ensure adequate ventilation.[5][7]

  • Waste Disposal : Dispose of all chemical waste (solvents, silica with adsorbed compound) in appropriately labeled containers according to institutional and local regulations.[6]

Principle of Separation: Normal-Phase Chromatography

This protocol utilizes normal-phase chromatography, a technique where the stationary phase is polar (silica gel) and the mobile phase is a non-polar organic solvent or a mixture of such solvents.[8] The separation of components in the crude mixture is based on their differential partitioning between these two phases.

  • Stationary Phase : Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol groups (Si-OH).[9]

  • Mechanism : Polar compounds in the mixture will have a stronger affinity for the polar silica gel, causing them to adsorb more strongly and move down the column more slowly. Less polar compounds interact weakly with the silica gel and are carried down the column more quickly by the mobile phase.[9] By gradually increasing the polarity of the mobile phase, compounds can be eluted sequentially in order of increasing polarity.

Part I: Pre-Chromatography Method Development via Thin-Layer Chromatography (TLC)

Before committing a large quantity of crude material to a preparative column, it is essential to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC). The goal is to find a solvent system that provides good separation between the desired product and its impurities.[10]

Protocol: TLC Solvent System Screening
  • Prepare Samples : Dissolve a small amount of the crude this compound in a suitable solvent like dichloromethane or ethyl acetate to create a concentrated stock solution.

  • Spot the TLC Plate : Using a capillary tube, carefully spot the crude mixture onto the baseline of a silica gel TLC plate. The baseline should be drawn lightly with a pencil about 1 cm from the bottom edge.[11]

  • Prepare Elution Chambers : Use beakers or dedicated TLC chambers. Place a piece of filter paper inside to help saturate the atmosphere with solvent vapor.[10]

  • Test Solvent Systems : Prepare small volumes of different solvent mixtures. A good starting point for many nitrogen-containing compounds is a mixture of a non-polar solvent (Hexane or Petroleum Ether) and a moderately polar solvent (Ethyl Acetate).[12][13]

    • Test a range of ratios, for example: 9:1, 8:2, 7:3 (Hexane:Ethyl Acetate).

  • Develop the Plate : Place the spotted TLC plate in a chamber, ensuring the solvent level is below the baseline.[11] Allow the solvent front to travel up the plate until it is about 0.5-1 cm from the top.[9]

  • Visualize and Analyze :

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the separated spots. Many aromatic nitro compounds are yellow, but visualization under a UV lamp (254 nm) is recommended.

    • The ideal solvent system will result in the desired product having a Retention Factor (Rf) of approximately 0.25-0.35 . This Rf value generally translates well to preparative column chromatography, ensuring the compound elutes in a reasonable volume without moving too quickly or too slowly.

    • Rf = (distance traveled by the spot) / (distance traveled by the solvent front) [11]

Part II: Preparative Column Chromatography Protocol

This protocol assumes a crude sample size of approximately 1-2 grams. The column size and solvent volumes should be scaled accordingly for different sample loads.

Materials and Reagents
ItemSpecification
Crude ProductThis compound
Stationary PhaseSilica Gel, 60 Å, particle size 40-63 µm (230-400 mesh)
Mobile Phase (Eluent)Hexane (or Petroleum Ether) and Ethyl Acetate (HPLC grade)
ColumnGlass chromatography column (e.g., 40 cm length, 4 cm diameter)
Sample AdsorbentCelite® or a small amount of silica gel
OtherRound bottom flasks, fraction collection tubes, rotary evaporator
Step-by-Step Methodology
  • Column Preparation (Slurry Packing) :

    • Securely clamp the column in a vertical position in the fume hood. Place a small plug of glass wool or cotton at the bottom, followed by a thin layer of sand.

    • In a beaker, prepare a slurry by mixing silica gel with the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). A common ratio is ~50-100 g of silica per 1 g of crude product.

    • Pour the slurry into the column. Use additional mobile phase to rinse any remaining silica from the beaker into the column.

    • Gently tap the side of the column to ensure even packing and remove air bubbles.

    • Open the stopcock and drain the excess solvent until the solvent level meets the top of the silica bed. Never let the column run dry. Add a thin protective layer of sand on top of the silica bed.

  • Sample Loading (Dry Loading) :

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel or Celite® (approx. 2-3 times the weight of the crude product) to this solution.

    • Carefully evaporate the solvent using a rotary evaporator until a fine, free-flowing powder is obtained. This powder is your crude product adsorbed onto silica.

    • Gently and evenly add this powder to the top of the packed column.

  • Elution and Fraction Collection :

    • Carefully add the initial mobile phase (e.g., 95:5 Hexane:EtOAc) to the column without disturbing the top layer.

    • Open the stopcock and begin collecting the eluent in fractions (e.g., 20-30 mL per test tube).

    • Maintain a constant flow rate. A slight positive pressure with air or nitrogen can be applied if the flow is too slow.

    • Gradually increase the polarity of the mobile phase as the elution progresses (gradient elution). For example, move from 95:5 to 90:10 to 85:15 Hexane:EtOAc. This helps elute more polar impurities after the desired product has been collected.[13]

  • Post-Chromatography Analysis :

    • Monitor the collected fractions using TLC. Spot every few fractions on a single TLC plate to identify which ones contain the pure product.

    • Combine all fractions that show a single spot corresponding to the Rf of the pure product.

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

    • Determine the mass of the purified product and calculate the yield. Confirm purity using analytical techniques such as HPLC, NMR, or melting point determination.

Data Presentation & Expected Results

The success of the purification is determined by the analysis of the collected fractions.

ParameterRecommended Value / SettingRationale
Stationary Phase Silica Gel (230-400 mesh)High surface area provides good separation for moderately polar compounds.
Mobile Phase Hexane:Ethyl Acetate (Gradient)A versatile system allowing for polarity tuning to elute the target compound and separate it from less polar and more polar impurities.[13]
Target Rf (TLC) ~0.25 - 0.35Ensures the compound does not elute too quickly (poor separation) or too slowly (band broadening, excessive solvent use).[10]
Sample Loading Dry LoadingProvides a more uniform starting band, leading to better resolution and sharper peaks compared to liquid loading of a concentrated sample.
Expected Purity >98% (by HPLC or NMR)Column chromatography is highly effective at removing common synthetic impurities.[14]

Workflow Visualization

Purification_Workflow cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Method Development Crude->TLC Test Solvents Pack Pack Column (Silica Slurry) TLC->Pack Optimal Mobile Phase Load Dry Load Sample Pack->Load Elute Elute with Gradient & Collect Fractions Load->Elute Monitor Monitor Fractions (TLC Analysis) Elute->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Solvent Evaporation (Rotovap) Combine->Evaporate Pure Purified Product Evaporate->Pure

Caption: Workflow for the purification of this compound.

Troubleshooting

  • Problem : The compound does not move off the baseline (Rf = 0).

    • Cause : The mobile phase is not polar enough.

    • Solution : Increase the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase.

  • Problem : All spots (product and impurities) run to the top of the plate (Rf ≈ 1).

    • Cause : The mobile phase is too polar.

    • Solution : Decrease the proportion of the polar solvent.

  • Problem : "Streaking" or "tailing" of spots on the TLC plate or in the column.

    • Cause : The sample is too concentrated or acidic/basic functional groups are interacting too strongly with the silica.

    • Solution : Dilute the sample for TLC. For column chromatography, consider adding a very small amount (e.g., 0.1-0.5%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.

  • Problem : Cracks or channels form in the silica bed.

    • Cause : Improper packing or the column running dry.

    • Solution : Ensure the silica is packed as a uniform slurry and always maintain the solvent level above the top of the silica bed.

Conclusion

The described normal-phase column chromatography protocol is a robust and reliable method for obtaining high-purity this compound from a crude synthetic mixture. The preliminary method development using TLC is a critical step that ensures an efficient and successful preparative separation. By carefully controlling the stationary and mobile phases, and monitoring the elution process, researchers can achieve excellent separation and isolate the target compound with a purity suitable for the most demanding applications in research and development.

References

  • PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine. Retrieved from [Link]

  • Operachem. (2024, February 24). TLC-Thin Layer Chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 5-Bromo-6-methyl-3-nitropyridine-2-amine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 2-Amino-5-bromo-3-nitropyridine. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-N-but-3-en-2-yl-3-nitropyridin-2-amine. Retrieved from [Link]

  • IndiaMART. (n.d.). 5 Bromo 3 Nitropyridin 2 Amine. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine (CAS: 1040682-46-9).[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers and drug development professionals. Our focus is on enhancing yield and purity by understanding the causality behind each experimental step.

The synthesis of this key heterocyclic building block is typically achieved via a robust three-step sequence starting from 2-aminopyridine. Each stage presents unique challenges that can impact the overall yield and purity of the final product. This guide is structured to address these challenges sequentially, providing both preventative measures and corrective actions.

Overall Synthesis Workflow

The transformation from 2-aminopyridine to the target compound involves three distinct chemical operations: electrophilic bromination, regioselective nitration, and finally, exhaustive N-methylation.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Nitration cluster_2 Step 3: N,N-Dimethylation cluster_3 Final Product A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B NBS or Br₂ C 2-Amino-5-bromo-3-nitropyridine B->C HNO₃ / H₂SO₄ D 5-Bromo-N,N-dimethyl- 3-nitropyridin-2-amine C->D HCHO, HCOOH (Eschweiler-Clarke)

Caption: Overall 3-step synthesis pathway.

Part 1: Electrophilic Bromination of 2-Aminopyridine

This initial step aims to regioselectively install a bromine atom at the C-5 position, which is activated by the amino group. The primary challenge is preventing over-bromination.

Experimental Protocol: Synthesis of 2-Amino-5-bromopyridine
  • Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 2-aminopyridine (1.0 eq) in a suitable solvent such as acetic acid or acetone.[2][3]

  • Cooling: Cool the solution to 0-10°C using an ice bath.

  • Reagent Addition: Dissolve N-Bromosuccinimide (NBS) (1.0-1.05 eq) in the same solvent and add it dropwise to the cooled 2-aminopyridine solution over 30-60 minutes, ensuring the temperature remains below 15°C.[3]

  • Reaction: Stir the mixture at room temperature for 1-2 hours after the addition is complete. Monitor the reaction progress by TLC.

  • Work-up: Remove the solvent under reduced pressure. Add water and basify the mixture with a saturated solution of sodium bicarbonate until the pH is ~8.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water.

  • Purification: To remove the common 2-amino-3,5-dibromopyridine byproduct, wash the crude solid with hot petroleum ether.[2] The desired 2-amino-5-bromopyridine is poorly soluble and will remain as a purified solid. Dry under vacuum.

Expertise & Causality

The amino group at the C-2 position is a powerful ortho-, para-director. The C-5 (para) position is sterically accessible and electronically activated, making it the primary site for electrophilic substitution. However, the C-3 (ortho) position is also activated, leading to the potential for a second bromination.

  • Why NBS? NBS is a convenient and safer source of electrophilic bromine compared to liquid Br₂. It allows for better stoichiometric control, minimizing the formation of the dibrominated byproduct.[3]

  • Why low temperature? Electrophilic aromatic substitution is an exothermic process. Maintaining a low temperature during the addition of NBS helps to control the reaction rate and improve selectivity, further reducing the risk of over-bromination.

  • Why petroleum ether wash? The polarity difference between the mono- and di-brominated products is significant enough that the less polar dibrominated impurity can be selectively dissolved and washed away with a non-polar solvent like petroleum ether.[2]

Troubleshooting Guide: Step 1
Issue EncounteredProbable Cause(s)Recommended Solution(s)
Low Yield / High amount of starting material 1. Insufficient brominating agent. 2. Reaction time too short.1. Ensure accurate stoichiometry (use 1.05 eq of NBS). 2. Monitor reaction by TLC until starting material is consumed.
Significant formation of 2-amino-3,5-dibromopyridine 1. Stoichiometry of NBS is too high. 2. Reaction temperature was not controlled. 3. Localized high concentration of NBS.1. Use no more than 1.05 eq of NBS. 2. Maintain temperature at 0-10°C during addition. 3. Ensure slow, dropwise addition with vigorous stirring.[4]
Product is an oil or difficult to crystallize Impurities are present, depressing the melting point.Perform the recommended petroleum ether wash. If still problematic, consider recrystallization from an ethanol/water mixture.

Part 2: Regioselective Nitration

This is the most critical step for determining the final yield. The goal is to introduce a nitro group at the C-3 position, ortho to the amino group, on the 2-amino-5-bromopyridine intermediate.

Experimental Protocol: Synthesis of 2-Amino-5-bromo-3-nitropyridine
  • Setup: In a flask equipped for low-temperature reactions, add concentrated sulfuric acid (H₂SO₄, sp. gr. 1.84).

  • Cooling: Cool the sulfuric acid to 0°C in an ice-salt bath.

  • Substrate Addition: Slowly and portion-wise, add 2-amino-5-bromopyridine (1.0 eq) to the cold sulfuric acid, ensuring the temperature does not exceed 5-10°C. Stir until fully dissolved.

  • Nitrating Agent: In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (HNO₃, ~1.1 eq) to a small amount of cold, concentrated H₂SO₄.

  • Reaction: Add the nitrating mixture dropwise to the substrate solution, maintaining the internal temperature strictly between 0-5°C. After addition, stir at 0-5°C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Neutralization & Precipitation: Slowly neutralize the acidic solution with a cold aqueous solution of sodium hydroxide (e.g., 40% NaOH) or ammonium hydroxide until the pH is ~7-8. A yellow precipitate will form.[2]

  • Isolation: Collect the yellow solid by vacuum filtration, wash thoroughly with cold water until the washings are sulfate-free, and dry under vacuum. The product can be further purified by recrystallization from ethyl methyl ketone if needed.[2]

Expertise & Causality

Under strongly acidic conditions (conc. H₂SO₄), the pyridine nitrogen is protonated, and the amino group exists as an ammonium ion (-NH₃⁺). This deactivates the ring. However, a small equilibrium concentration of the free base (-NH₂) remains, which is a strong activating group.

  • Why H₂SO₄ as solvent? Sulfuric acid serves to protonate the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. It also keeps the amine substrate in solution.

  • Why is temperature control critical? The regioselectivity of this nitration is highly temperature-dependent. The desired C-3 position is kinetically favored at low temperatures. At higher temperatures, the thermodynamically more stable 2-amino-5-bromo-5 -nitropyridine isomer and other byproducts can form, significantly complicating purification.[5][6]

  • What is the role of the 5-bromo group? The bromine atom at C-5 acts as a "blocking group," preventing nitration at this highly activated position and helping to direct the incoming nitro group to the C-3 position.

Troubleshooting Guide: Step 2
Issue EncounteredProbable Cause(s)Recommended Solution(s)
Very Low Yield / Dark, Tarry Mixture 1. Temperature runaway during nitration. 2. Nitric acid added too quickly.1. Maintain strict temperature control (0-5°C) with an efficient cooling bath. 2. Use a pressure-equalizing dropping funnel for slow, controlled addition of the nitrating mix.
Product contains multiple isomers (by ¹H NMR or LC-MS) 1. Nitration temperature was too high. 2. Incorrect ratio of acids.1. Repeat the reaction ensuring the temperature never exceeds 5°C during addition and the initial stirring period. 2. Ensure sulfuric acid is in large excess to act as the solvent and protonating agent.
Product fails to precipitate upon neutralization 1. Incomplete neutralization (pH is still too acidic). 2. Product is partially soluble in the aqueous phase.1. Carefully check the pH with litmus paper or a pH meter, ensuring it reaches 7-8. 2. After neutralization, cool the mixture thoroughly in an ice bath to maximize precipitation before filtering.

Part 3: N,N-Dimethylation via Eschweiler-Clarke Reaction

The final step converts the primary amine into a tertiary dimethylamine. The key challenge is driving the reaction to completion, as the nucleophilicity of the amino group is significantly reduced by the adjacent nitro group and the bromo group on the ring.

Experimental Protocol: Synthesis of this compound
  • Setup: To a round-bottom flask, add 2-amino-5-bromo-3-nitropyridine (1.0 eq).

  • Reagents: Add formic acid (90% or higher, ~3.0-5.0 eq) followed by aqueous formaldehyde (37% solution, ~3.0-5.0 eq).[7][8]

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 80-100°C. Vigorous evolution of CO₂ gas should be observed.[9][10] Continue heating for 2-6 hours, or until gas evolution ceases and TLC analysis indicates the consumption of starting material and the intermediate monomethyl-amine.

  • Cooling & Quenching: Cool the reaction mixture to room temperature. Carefully add water and basify to pH > 9 with a strong base like sodium hydroxide solution.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Expertise & Causality

The Eschweiler-Clarke reaction is a classic, robust method for amine methylation. Its mechanism is key to its success.

  • Mechanism: The amine first reacts with formaldehyde to form an iminium ion. This ion is then reduced by formic acid (which acts as a hydride donor), generating the monomethylated amine and CO₂. The process repeats to form the dimethylated product.[7]

  • Why is it effective for this substrate? The reaction is driven forward by the irreversible loss of CO₂ gas.[8] Using an excess of both formaldehyde and formic acid, along with heating, provides the necessary conditions to overcome the low nucleophilicity of the starting amine.

  • Key Advantage: A major benefit of this reaction is that it stops at the tertiary amine stage. It is mechanistically impossible for the product to be further alkylated to a quaternary ammonium salt, which is a common side reaction with other methylating agents like methyl iodide.[8][11]

Eschweiler_Clarke_Mechanism A R-NH₂ C [R-N⁺H=CH₂] A->C + HCHO, -H₂O B HCHO E R-NHCH₃ C->E + HCOOH D HCOOH CO2_1 + CO₂ G [R-N⁺(CH₃)=CH₂] E->G + HCHO, -H₂O F HCHO I R-N(CH₃)₂ G->I + HCOOH H HCOOH CO2_2 + CO₂

Sources

Technical Support Center: Purification of 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine (CAS No. 1040682-46-9).[1] This halogenated heterocyclic compound is a valuable building block in medicinal chemistry and drug development. However, its unique structure—featuring a basic pyridine nitrogen, an electron-withdrawing nitro group, and a dimethylamino group—presents specific challenges during purification. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve high purity and yield in your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when working with crude this compound?

A1: Impurities typically arise from the synthetic route, which often involves the nitration and bromination of a pyridine precursor.[2] Key impurities to watch for include:

  • Unreacted Starting Materials: Such as 2-(dimethylamino)-3-nitropyridine or 5-bromo-N,N-dimethylpyridin-2-amine.

  • Positional Isomers: Nitration of substituted pyridines can sometimes yield a mixture of isomers. Depending on the synthetic strategy, you might encounter isomers with the nitro group at a different position.

  • Hydrolysis Products: The starting material for the dimethylation step is often 2-amino-5-bromo-3-nitropyridine. Incomplete methylation or hydrolysis can lead to the presence of 5-bromo-N-methyl-3-nitropyridin-2-amine or the primary amine itself.[3]

  • Over-brominated Species: If the bromination step is not carefully controlled, dibrominated byproducts may form.[4]

Q2: My "purified" product is a distinct yellow to light-brown solid. Is this coloration indicative of an impurity?

A2: Not necessarily. Many nitrated aromatic compounds, including nitropyridine derivatives, are inherently colored and often appear as yellow or light-brown crystalline solids.[2][3] The color is due to the electronic transitions associated with the nitroaromatic chromophore. However, a significant darkening (to dark brown or black) or a gummy/oily consistency could indicate the presence of degradation products or persistent impurities. Purity should always be confirmed using analytical methods like HPLC, LC-MS, and NMR, rather than relying on color alone.[2]

Q3: How should I properly store purified this compound?

A3: The compound is generally stable as a solid at room temperature.[1] For long-term storage and to prevent slow degradation, it is best practice to store it in a tightly sealed, amber glass vial to protect it from light and moisture, in a cool and dry environment.[5][6]

Q4: What are the essential safety precautions when purifying this compound?

A4: As with all pyridine derivatives and nitro compounds, appropriate safety measures are crucial.

  • Handling: Always handle the compound in a well-ventilated chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat.[5]

  • Static Discharge: Ensure all equipment, especially for distillation or solvent evaporation, is properly grounded to prevent static discharge, as pyridine-based compounds can be flammable.[5]

  • Waste: Dispose of chemical waste according to your institution's guidelines.

Section 2: Troubleshooting Guide: Column Chromatography

Column chromatography is the most common method for purifying pyridine derivatives. However, their basic nature often causes issues.

Issue 1: My compound is streaking or tailing badly on the silica gel column, leading to poor separation and broad fractions.

  • Probable Cause: The basic nitrogen atom in the pyridine ring is interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[7] This strong, non-specific binding slows the elution of the compound in an uneven manner, causing the characteristic tailing.

  • Solution:

    • Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (Et₃N) or pyridine, to your mobile phase (typically 0.1-1% by volume). These modifiers will compete with your compound for binding to the acidic silanol sites, effectively masking them and allowing for a much sharper, more symmetrical elution profile.[8]

    • Use a Different Stationary Phase: If tailing persists, switch to a more inert stationary phase. Neutral alumina is a good alternative for basic compounds. Alternatively, end-capped silica gel, where the residual silanol groups have been silylated, can also significantly reduce tailing.[7]

G cluster_0 Standard Silica Gel Chromatography cluster_1 Solution: Modified Mobile Phase Compound Pyridine Derivative (Basic) Silica Silica Surface (Acidic Silanols) Compound->Silica Strong Interaction Tailing Result: Peak Tailing & Poor Separation Silica->Tailing Compound_S Pyridine Derivative SharpElution Result: Sharp Elution & Good Separation Compound_S->SharpElution Weak Interaction Silica_S Silica Surface Modifier Triethylamine (Et₃N) (Basic Modifier) Modifier->Silica_S Masks Acidic Sites

Caption: Mitigation of peak tailing for basic compounds on silica gel.

Issue 2: My target compound is co-eluting with an impurity.

  • Probable Cause: The impurity has a very similar polarity to your desired product, making separation difficult with standard solvent systems.

  • Solution Workflow:

    • Optimize the Mobile Phase: Instead of a large step-gradient, switch to a very shallow, linear gradient (e.g., increasing from 10% to 25% ethyl acetate in hexanes over many column volumes). This increases the resolution between closely eluting spots.[8]

    • Change Solvent Selectivity: If optimizing the gradient fails, change the solvent system entirely. For example, if you are using ethyl acetate/hexanes, try dichloromethane/methanol or toluene/acetone. Different solvents interact with your compounds in unique ways, which can alter the elution order and improve separation.

    • Switch Stationary Phase: If solvent changes are ineffective, the interaction mechanism needs to be altered. Switch from normal-phase (silica, alumina) to reverse-phase (C18) chromatography. In reverse-phase, compounds are separated primarily by hydrophobicity, which may provide the selectivity needed to resolve the impurity.[7]

G Start Poor Separation (Co-elution) Step1 1. Run a Shallow Gradient? Start->Step1 Step2 2. Change Solvent System? (e.g., DCM/MeOH) Step1->Step2 No Success Separation Achieved Step1->Success Yes Step3 3. Change Stationary Phase? (e.g., Reverse-Phase C18) Step2->Step3 No Step2->Success Yes Step3->Success Yes Failure Consider Derivatization or Preparative HPLC Step3->Failure No G Start No Crystals Formed Upon Cooling Step1 1. Scratch inner surface of the flask with a glass rod? Start->Step1 Step2 2. Add a seed crystal (if available)? Step1->Step2 No Success Crystallization Initiated Step1->Success Yes, crystals form Step3 3. Reduce solvent volume (boil off ~10-20%) and re-cool? Step2->Step3 No Step2->Success Yes, crystals form Step3->Success Yes, crystals form Failure Solvent system is likely inappropriate. Re-evaluate. Step3->Failure No

Sources

Technical Support Center: Overcoming Low Yield in the Synthesis of 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and improve your yield and purity.

Introduction: The Synthetic Challenge

The synthesis of this compound is a nuanced process that often presents challenges with yield and purity. The molecule's structure, featuring an electron-donating dimethylamino group and an electron-withdrawing nitro group on a pyridine ring, necessitates precise control over reaction conditions. This guide will deconstruct the synthetic pathway, identify potential pitfalls, and offer logical, evidence-based solutions.

Proposed Synthetic Pathway

A plausible and common synthetic route to this compound involves a two-step process starting from 2-(dimethylamino)pyridine:

  • Bromination: Electrophilic bromination of 2-(dimethylamino)pyridine to introduce a bromine atom at the 5-position.

  • Nitration: Regioselective nitration of 5-bromo-2-(dimethylamino)pyridine to introduce a nitro group at the 3-position.

This pathway is based on established methodologies for the synthesis of similar substituted pyridines, such as 2-amino-5-bromo-3-nitropyridine.[1][2][3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low yield in the bromination of 2-(dimethylamino)pyridine.

  • Question: My bromination reaction of 2-(dimethylamino)pyridine with N-bromosuccinimide (NBS) is resulting in a low yield of the desired 5-bromo-2-(dimethylamino)pyridine. What are the likely causes and how can I improve the yield?

  • Answer: Low yields in this bromination step can stem from several factors. Here’s a breakdown of potential causes and solutions:

    • Incomplete Reaction: The reaction may not have gone to completion.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after the initial reaction time, consider extending the reaction time or slightly increasing the temperature. However, be cautious as excessive heat can lead to side products.

    • Over-bromination: The formation of di-brominated byproducts, such as 3,5-dibromo-2-(dimethylamino)pyridine, is a common issue.[4]

      • Solution: Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents of NBS is typically recommended. Adding the NBS portion-wise or as a solution over a period of time can also help to minimize local excess concentrations of the brominating agent.

    • Suboptimal Solvent: The choice of solvent can significantly impact the reaction rate and selectivity.

      • Solution: While chlorinated solvents like dichloromethane (DCM) or chloroform are common, you could explore other solvents such as acetonitrile or acetic acid. Acetic acid can sometimes promote the desired regioselectivity in brominations of activated rings.[4]

    • Product Loss During Workup: The product may be lost during the aqueous workup or extraction.

      • Solution: Ensure the pH of the aqueous phase is basic before extraction to keep the pyridine nitrogen unprotonated and the product in the organic layer. Use a suitable organic solvent for extraction and perform multiple extractions to maximize recovery.

Issue 2: Poor regioselectivity during the nitration step, leading to a mixture of isomers.

  • Question: I am getting a mixture of nitro-isomers during the nitration of 5-bromo-2-(dimethylamino)pyridine. How can I favor the formation of the desired 3-nitro isomer?

  • Answer: Achieving high regioselectivity in the nitration of substituted pyridines is a well-known challenge. The directing effects of the existing substituents play a crucial role. Here are strategies to enhance the formation of the 3-nitro isomer:

    • Temperature Control: This is one of the most critical parameters for controlling regioselectivity in nitration reactions.[1][5]

      • Solution: Perform the nitration at low temperatures, typically between -5°C and 5°C. The addition of the nitrating agent should be slow and dropwise to maintain this temperature range and prevent localized overheating.

    • Choice of Nitrating Agent: The composition of the nitrating mixture can influence the isomer distribution.

      • Solution: A mixture of concentrated sulfuric acid and fuming nitric acid is a standard nitrating agent.[5] Experimenting with the ratio of these acids can help optimize for the desired isomer. Using a milder nitrating agent, such as nitric acid in acetic anhydride, could also be explored, although this may require more forcing conditions.

    • Reaction Time and Temperature Profile:

      • Solution: After the initial low-temperature addition, you may need to allow the reaction to slowly warm to room temperature or slightly above to ensure the reaction proceeds to completion. Monitor the reaction closely by TLC or HPLC to determine the optimal reaction time and temperature profile that maximizes the desired isomer while minimizing byproducts.

Issue 3: Difficulty in purifying the final product, this compound.

  • Question: My final product is contaminated with isomers and other impurities, and I am struggling to purify it by column chromatography. What can I do?

  • Answer: The similar polarity of constitutional isomers can make purification challenging. Here are some approaches to improve the separation:

    • Optimize Column Chromatography:

      • Solution: Use a high-resolution silica gel with a smaller particle size for better separation. Experiment with different solvent systems. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can improve the resolution between closely eluting compounds. Adding a small amount of a modifier, like triethylamine (for basic compounds), to the mobile phase can sometimes improve peak shape and separation.[6]

    • Recrystallization: This can be a very effective method for purifying solid compounds if a suitable solvent is found.[6]

      • Solution: Screen various solvents or solvent mixtures (e.g., ethanol, ethyl acetate/hexane, toluene) to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.

    • Preparative HPLC: For very difficult separations or to obtain highly pure material, preparative HPLC is a powerful option.[6]

Frequently Asked Questions (FAQs)

Q1: What is the role of the dimethylamino group in this synthesis?

A1: The N,N-dimethylamino group is a strong activating group and is ortho, para-directing in electrophilic aromatic substitution. This electronic effect facilitates the bromination at the 5-position (para to the dimethylamino group). However, its strong activating nature can also lead to over-bromination if the reaction conditions are not carefully controlled.

Q2: Why is the nitro group introduced at the 3-position?

A2: In the nitration of 5-bromo-2-(dimethylamino)pyridine, the directing effects of both the dimethylamino group and the bromine atom must be considered. The dimethylamino group strongly directs ortho and para. The para position (C5) is already occupied by bromine. The two ortho positions are C3 and C6 (the pyridine nitrogen is at position 1). The bromine at C5 is a deactivating group but is also ortho, para-directing. Both substituents, therefore, favor substitution at the 3-position.

Q3: What are the key safety precautions to take during this synthesis?

A3: Both brominating agents (like NBS) and nitrating agents (concentrated nitric and sulfuric acids) are highly corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.

Q4: Can I use other brominating agents besides NBS?

A4: Yes, other brominating agents like bromine (Br₂) in a suitable solvent can be used. However, NBS is often preferred as it is a solid and easier to handle, and it can sometimes offer better selectivity.[4]

Q5: How can I confirm the identity and purity of my final product?

A5: The identity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The purity can be assessed by HPLC, TLC, and melting point analysis.

Experimental Workflow and Key Parameters

Workflow Diagram

SynthesisWorkflow Start 2-(Dimethylamino)pyridine Step1 Bromination (NBS, Solvent) Start->Step1 Intermediate 5-Bromo-2-(dimethylamino)pyridine Step1->Intermediate Workup & Isolation Step2 Nitration (HNO3, H2SO4, low temp) Intermediate->Step2 Purification Purification (Chromatography/Recrystallization) Step2->Purification Workup & Crude Isolation Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Table of Key Reaction Parameters and Their Impact on Yield
ParameterStepTypical Range/ValueImpact on Yield and Purity
Brominating Agent Equiv. Bromination1.0 - 1.1 eq. NBS>1.1 eq. can lead to over-bromination and lower yield of the desired product.
Bromination Temperature BrominationRoom TemperatureHigher temperatures may increase reaction rate but can also promote side reactions.
Nitration Temperature Nitration-5°C to 5°CCrucial for regioselectivity. Higher temperatures can lead to a mixture of isomers.
Nitrating Agent Ratio NitrationVaries (e.g., 1:2 HNO₃:H₂SO₄)Can influence the nitrating strength and regioselectivity.
Reaction Time BothMonitored by TLC/HPLCInsufficient time leads to incomplete conversion. Excessive time can promote byproduct formation.

Detailed Experimental Protocol

Disclaimer: This is a generalized protocol based on similar reactions and should be adapted and optimized for your specific laboratory conditions.

Step 1: Synthesis of 5-Bromo-2-(dimethylamino)pyridine

  • To a solution of 2-(dimethylamino)pyridine (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask, add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford 5-bromo-2-(dimethylamino)pyridine.

Step 2: Synthesis of this compound

  • In a three-necked flask equipped with a thermometer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Slowly add 5-bromo-2-(dimethylamino)pyridine (1.0 eq.) to the cold sulfuric acid while maintaining the temperature below 5°C.

  • Prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 eq.) to cold concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of the substrate, ensuring the temperature does not exceed 5°C.[1][2]

  • After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours, then allow it to slowly warm to room temperature. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a cold aqueous solution of sodium hydroxide until the pH is basic.

  • Collect the precipitated solid by vacuum filtration and wash it with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield this compound.

References

  • ResearchGate. Optimization for the bromination step. [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Dalal Institute. Aromatic Nucleophilic Substitution. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • OrganicChemGuide. 21.04 Nuc. Aromatic Substitution. [Link]

  • YouTube. Aromatic Nucleophilic Substitution\JEE Main 2025\Problem Solved ChemOrgChem. [Link]

  • Organic Syntheses. 2,3-diaminopyridine. [Link]

  • Arkivoc. A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. [Link]

  • The Royal Society of Chemistry. c5sc02983j1.pdf. [Link]

  • International Journal of Scientific & Engineering Research. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

  • PubChem. 2-Amino-5-bromo-3-nitropyridine. [Link]

  • ResearchGate. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. [Link]

  • Michigan State University Department of Chemistry. 4. Reaction of Amines with Nitrous Acid. [Link]

  • Patsnap. Preparation method of 2-amino-3-nitro pyridine.
  • Sci-Hub. Bromination of 3-amino- and 3-dimethylamino-pyridine. [Link]

Sources

Technical Support Center: Synthesis and Scale-Up of 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine. This document is designed for researchers, chemists, and process development professionals. It provides in-depth protocols, troubleshooting advice, and critical considerations for scaling this synthesis from the bench to larger-scale production. Our focus is on ensuring scientific integrity, safety, and reproducibility.

Synthesis Pathway Overview

The most common and reliable route to this compound is a two-step process. It begins with the regioselective nitration of a commercially available starting material, followed by a nucleophilic substitution to install the dimethylamino group.

Synthesis_Workflow SM 2-Amino-5-bromopyridine (Starting Material) Step1 Step 1: Electrophilic Nitration SM->Step1 Int 2-Amino-5-bromo-3-nitropyridine (Intermediate) Step1->Int Step2 Step 2: N,N-Dimethylation Int->Step2 FP This compound (Final Product) Step2->FP

Caption: General two-step synthesis workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most established synthetic route for this compound? The most widely documented and industrially scalable route involves the electrophilic nitration of 2-amino-5-bromopyridine using a mixture of concentrated sulfuric and nitric acids.[1][2] This yields the key intermediate, 2-amino-5-bromo-3-nitropyridine. The subsequent step is the N,N-dimethylation of this intermediate.

Q2: What are the primary safety hazards I should be aware of? The nitration step is highly exothermic and requires strict temperature control. The acids used are corrosive. The intermediate, 2-amino-5-bromo-3-nitropyridine, and related compounds are classified as irritants, causing skin, eye, and respiratory irritation.[3][4][5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.[4][6]

Q3: Why is temperature control so critical during nitration? Maintaining a low temperature (typically 0-5 °C) is paramount for two reasons.[1][2] First, it controls the rate of the highly exothermic reaction, preventing a dangerous thermal runaway. Second, it ensures regioselectivity, directing the nitro group to the 3-position and minimizing the formation of unwanted isomers or degradation products.[1]

Q4: What are the recommended methods for purifying the final product? Purification typically involves either recrystallization or column chromatography. For larger quantities, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) is often more practical.[7] Column chromatography on silica gel can be used for smaller scales or when very high purity is required.[8]

Q5: What are the main challenges when scaling up this synthesis? The primary scale-up challenges are:

  • Heat Management: Efficiently dissipating the heat from the exothermic nitration reaction in a larger reactor.

  • Mixing and Addition Control: Ensuring homogenous mixing and a controlled addition rate of reagents to avoid localized "hot spots" and side reactions.

  • Work-up and Isolation: Handling large volumes of acidic waste and filtering and drying large quantities of solid product can be logistically challenging. Attempts to reduce larger quantities of related amino-nitro compounds have been reported to give lower yields, highlighting the need for process optimization.[7]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine (Intermediate)

This protocol is adapted from established procedures for the nitration of aminopyridines.[1][7][9]

Materials:

  • 2-Amino-5-bromopyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Sodium Hydroxide solution (for neutralization)

Procedure:

  • Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in an ice/salt bath.

  • Acid Charge: Carefully charge the flask with concentrated sulfuric acid. Begin stirring and cool the acid to 0 °C.

  • Substrate Addition: Slowly add 2-amino-5-bromopyridine in portions, ensuring the temperature does not rise above 5 °C.[1]

  • Nitrating Mixture Addition: Add concentrated nitric acid dropwise via the dropping funnel. The rate of addition must be carefully controlled to maintain the reaction temperature between 0-5 °C.[2]

  • Reaction: After the addition is complete, stir the mixture at 0-5 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Precipitation & Isolation: A yellow precipitate will form. Neutralize the slurry carefully with a cold sodium hydroxide solution to a pH of ~7. Filter the solid product using a Buchner funnel and wash thoroughly with cold water until the washings are neutral.

  • Drying: Dry the yellow solid under vacuum to a constant weight. The product can be used directly in the next step or recrystallized from a solvent like ethyl methyl ketone for higher purity.[7]

Protocol 2: Synthesis of this compound (Final Product)

This is a representative protocol for N,N-dimethylation via the Eschweiler-Clarke reaction, a robust and scalable method.

Materials:

  • 2-Amino-5-bromo-3-nitropyridine

  • Formaldehyde (37% aqueous solution)

  • Formic Acid (88-98%)

  • Sodium Bicarbonate solution

  • Ethyl Acetate (or other suitable extraction solvent)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-5-bromo-3-nitropyridine, formaldehyde, and formic acid.

  • Heating: Heat the mixture to reflux (around 100-110 °C) and maintain for 2-4 hours. Vigorous gas evolution (CO2) will be observed initially.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Cooling & Quenching: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice.

  • Neutralization & Extraction: Slowly neutralize the mixture with a saturated sodium bicarbonate solution until gas evolution ceases and the pH is basic. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization or column chromatography to obtain the final product, this compound.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield in Nitration (Step 1) 1. Temperature too high, causing degradation. 2. Insufficient nitrating agent. 3. Moisture in the reaction.1. Strictly maintain temperature at 0-5 °C during addition. Ensure efficient cooling and slow addition rate. 2. Use a slight excess (e.g., 1.1-1.2 equivalents) of nitric acid. 3. Use anhydrous grade acids and protect the reaction from atmospheric moisture.
Formation of Multiple Products (Isomers) 1. Temperature exceeded the optimal range, leading to loss of regioselectivity. 2. Incorrect order of addition.1. Re-optimize the cooling bath and slow the addition of the nitrating agent.[1] 2. Always add the substrate to the cold sulfuric acid first, then add the nitric acid to this solution.
Incomplete Dimethylation (Step 2) 1. Insufficient reaction time or temperature. 2. Insufficient amount of formaldehyde/formic acid. 3. Degradation of starting material.1. Increase reflux time and monitor carefully by TLC. Ensure the internal temperature reaches at least 100 °C. 2. Use a larger excess of the Eschweiler-Clarke reagents. 3. Ensure the starting intermediate from Step 1 is reasonably pure.
Product is an Oily Residue, Fails to Solidify 1. Presence of significant impurities. 2. Residual solvent.1. Purify the material using silica gel column chromatography to remove impurities.[8] 2. Ensure complete removal of the extraction solvent under high vacuum. Try triturating the oil with a non-polar solvent like hexanes or pentane to induce crystallization.

Scale-Up Considerations: A Decision Framework

Scaling up requires a shift in focus from simple reaction completion to robust process control and safety. The nitration step is the most critical unit operation to manage.

Scale_Up_Considerations cluster_0 Process Safety & Control cluster_1 Reagent Handling & Mixing cluster_2 Work-up & Isolation A Is the Nitration Exotherm Well Characterized? B Perform Reaction Calorimetry (RC1/DSC) to determine heat flow and potential for thermal runaway. A->B No C Select Reactor with Adequate Heat Transfer Capacity (Jacketed, good surface-to-volume ratio). A->C Yes F Ensure Baffling and Appropriate Impeller Design for Homogenous Mixing to avoid localized hot spots. C->F D Can Addition Rate be Precisely Controlled? E Implement a Metering Pump for controlled, subsurface addition of nitric acid. D->E No D->F Yes I Plan for Large Volume Filtration (e.g., Nutsche filter) and appropriate vacuum drying capacity. F->I G Is the Quenching Process Safe and Controllable? H Design a reverse-addition quench protocol (add reaction mix to iced water). Ensure adequate cooling and venting. G->H No G->I Yes

Sources

Technical Support Center: Managing Impurities in 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to assist you in managing impurities and optimizing your synthetic protocols. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the reliability and success of your experiments.

I. Synthetic Pathway Overview

The production of this compound is typically a two-step process. Understanding this pathway is crucial for anticipating and mitigating potential impurities.

Synthetic_Pathway A 2-Amino-5-bromopyridine B 2-Amino-5-bromo-3-nitropyridine A->B Nitration (HNO₃/H₂SO₄) C This compound B->C N,N-dimethylation (e.g., Eschweiler-Clarke)

Synthetic route to this compound.

II. Troubleshooting Guide: A Proactive Approach to Impurity Management

This section addresses specific challenges you may encounter during the synthesis, providing explanations for their root causes and actionable solutions.

Step 1: Nitration of 2-Amino-5-bromopyridine

Issue 1: Low Yield of the Desired 3-Nitro Isomer and Formation of Unwanted Isomers.

  • Question: My nitration of 2-amino-5-bromopyridine results in a low yield of the desired 2-amino-5-bromo-3-nitropyridine, with significant amounts of other nitrated species. How can I improve the regioselectivity?

  • Answer: The directing effects of the amino and bromo substituents on the pyridine ring can lead to a mixture of nitro-isomers. The primary competing isomer is often 2-amino-5-bromo-5-nitropyridine. Controlling the reaction conditions is paramount to favor nitration at the 3-position.[1][2]

    • Causality: The amino group is a strong activating group and directs ortho- and para- to itself. However, in a pyridine ring, the reactivity is more complex. Low temperatures generally favor the kinetic product, which in this case is the desired 3-nitro isomer.[1]

    • Troubleshooting Protocol:

      • Temperature Control: Maintain a strict low-temperature profile during the addition of the nitrating agent (a mixture of concentrated nitric and sulfuric acid). It is advisable to perform the addition at 0-5°C.[3]

      • Order of Addition: Slowly add the nitrating mixture to the solution of 2-amino-5-bromopyridine in sulfuric acid to maintain better temperature control and avoid localized overheating.

      • Stirring: Ensure efficient stirring to promote homogeneity and prevent localized concentration gradients of the nitrating agent.

Issue 2: Formation of N-Oxide Impurities.

  • Question: I am observing impurities that I suspect are N-oxides. How are these formed and how can I prevent them?

  • Answer: The pyridine nitrogen is susceptible to oxidation, especially under strong oxidizing conditions inherent to nitration. This can lead to the formation of 2-amino-5-bromo-3-nitropyridine-N-oxide.[4]

    • Causality: The lone pair of electrons on the pyridine nitrogen can be oxidized by the nitrating mixture, particularly if the reaction temperature is not well-controlled or if there are impurities in the starting materials that can catalyze oxidation.

    • Troubleshooting Protocol:

      • Reagent Quality: Use high-purity starting materials and reagents.

      • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help minimize oxidative side reactions.

      • Temperature Management: Strict adherence to low-temperature conditions is the most effective way to minimize N-oxide formation.

Nitration_Troubleshooting A Problem Low Regioselectivity B Root Cause Suboptimal Temperature Control A->B C Solution Maintain 0-5°C during nitrating agent addition B->C D Problem N-Oxide Formation E Root Cause Oxidation of Pyridine Nitrogen D->E F Solution Strict Temperature Control & High Purity Reagents E->F

Decision tree for nitration troubleshooting.
Step 2: N,N-dimethylation of 2-Amino-5-bromo-3-nitropyridine

Issue 1: Incomplete Reaction and Presence of Starting Material.

  • Question: My N,N-dimethylation reaction is incomplete, and I have a significant amount of unreacted 2-amino-5-bromo-3-nitropyridine in my crude product. What should I do?

  • Answer: Incomplete methylation is a common issue, often related to reaction kinetics or stoichiometry. The Eschweiler-Clarke reaction, a common method for this transformation, requires careful control of parameters to drive the reaction to completion.[5][6]

    • Causality: The Eschweiler-Clarke reaction involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid.[5] Insufficient reagents, suboptimal temperature, or short reaction times can lead to an incomplete reaction.

    • Troubleshooting Protocol:

      • Reagent Stoichiometry: Use a sufficient excess of both formaldehyde and formic acid.

      • Reaction Temperature and Time: Ensure the reaction is heated to a temperature that allows for the decomposition of formic acid to provide the hydride for reduction (typically around 80-100°C). Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[6]

      • pH Control: The reaction proceeds under acidic conditions. Ensure enough formic acid is present to act as both a reagent and a solvent.

Issue 2: Formation of the Mono-methylated Impurity.

  • Question: I am observing an impurity with a mass corresponding to the mono-methylated product (5-Bromo-N-methyl-3-nitropyridin-2-amine). How can I promote complete dimethylation?

  • Answer: The formation of the mono-methylated intermediate is an inherent part of the Eschweiler-Clarke reaction mechanism. To ensure complete conversion to the di-methylated product, the reaction conditions must be optimized to favor the second methylation step.[5][7]

    • Causality: The first methylation yields a secondary amine, which then reacts with another equivalent of formaldehyde and formic acid to give the tertiary amine. If the reaction is stopped prematurely or if there is an insufficient amount of methylating agent, the mono-methylated product can be isolated.

    • Troubleshooting Protocol:

      • Excess Reagents: As with incomplete reactions, using a larger excess of formaldehyde and formic acid can help drive the reaction towards the di-methylated product.

      • Extended Reaction Time: Increasing the reaction time can allow for the complete conversion of the mono-methylated intermediate.

      • Temperature Optimization: A slightly higher reaction temperature may be necessary to facilitate the second methylation, which can be slower due to steric hindrance.

Impurity Potential Cause Recommended Action
Unreacted Starting MaterialInsufficient reagents, low temperature, or short reaction time.Increase excess of formaldehyde and formic acid, increase temperature, and/or extend reaction time.
Mono-methylated ProductIncomplete second methylation step.Increase excess of formaldehyde and formic acid and/or extend reaction time.

III. Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques for monitoring the reaction and characterizing impurities?

A1: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): An excellent and rapid method for monitoring the progress of the reaction.

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the final product and detecting trace impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic or phosphoric acid) is a good starting point.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation of the final product and any isolated impurities. The presence of the N,N-dimethyl group will be evident as a singlet in the ¹H NMR spectrum.[10][11][12]

  • Mass Spectrometry (MS): Provides molecular weight information for the product and impurities, aiding in their identification. The isotopic pattern of bromine is a key diagnostic feature.[13][14]

Q2: What are the recommended purification methods for this compound?

A2: The choice of purification method will depend on the impurity profile and the desired final purity.

  • Recrystallization: A good first step for removing bulk impurities. A suitable solvent system would be one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol or ethyl acetate/hexane mixtures are often good starting points for polar compounds.[15]

  • Column Chromatography: For separating impurities with similar polarities, column chromatography on silica gel is effective. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.[15]

Q3: Are there any specific safety precautions I should take during the synthesis?

A3: Yes, several safety precautions are essential:

  • Nitration: The nitrating mixture (HNO₃/H₂SO₄) is highly corrosive and a strong oxidizing agent. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. The addition of the nitrating mixture should be done slowly and with cooling to control the exothermic reaction.

  • Eschweiler-Clarke Reaction: Formaldehyde is a known carcinogen and should be handled in a fume hood. Formic acid is corrosive. The reaction can produce carbon dioxide gas, so it should be performed in an open or well-vented system to avoid pressure buildup.

  • General Precautions: Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

IV. References

  • Scilit. (n.d.). Aminonitropyridines and their N-oxides. [Link]

  • Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. [Link]

  • MDPI. (2023). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link]

  • SIELC Technologies. (2018). 5-Bromo-6-methyl-3-nitropyridine-2-amine. [Link]

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. [Link]

  • SynArchive. (n.d.). Eschweiler-Clarke Reaction. [Link]

  • ACS Publications. (2021). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. [Link]

  • ResearchGate. (2021). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. [Link]

  • PMC - NIH. (2011). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds. [Link]

  • University of Regensburg. (n.d.). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. [Link]

  • PubChem. (n.d.). 5-Bromo-3-methyl-2-nitropyridine. [Link]

  • ResearchGate. (2022). A possible mechanism for the synthesis of substituted pyridines. [Link]

  • MDPI. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]

  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. [Link]

  • ARKAT USA, Inc. (2002). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. [Link]

  • NIH. (2012). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. [Link]

  • SIELC Technologies. (2018). 2-Amino-5-bromo-3-nitropyridine. [Link]

  • NIST WebBook. (n.d.). 2-Amino-5-bromo-3-nitropyridine. [Link]

  • Organic Chemistry Portal. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. [Link]

  • PubMed. (2007). Synthesis of 2-substituted pyridines via a regiospecific alkylation, alkynylation, and arylation of pyridine N-oxides. [Link]

  • ACS Publications. (2023). Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism. [Link]

  • CHIMIA. (2015). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. [Link]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]

  • CONICET. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link]

  • ResearchGate. (2002). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. [Link]

  • CHIMIA. (2015). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. [Link]

  • SpectraBase. (n.d.). 2-Amino-5-bromo-3-nitropyridine - Optional[13C NMR]. [Link]

Sources

troubleshooting guide for 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine handling and storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine (CAS No. 1040682-46-9). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling, storage, and application of this versatile halogenated heterocyclic compound. My aim is to provide not just procedural steps, but the underlying scientific rationale to empower you in your experimental endeavors.

I. Critical Compound Characteristics at a Glance

Before delving into troubleshooting, a clear understanding of the compound's fundamental properties is paramount. These characteristics dictate its handling and storage requirements.

PropertyValueSource(s)
Molecular Formula C₇H₈BrN₃O₂[1]
Molecular Weight 246.06 g/mol [1]
Appearance Solid
Storage Temperature Room Temperature[1][2][3]
Key Hazard Statements Toxic if swallowed. Causes skin and serious eye irritation.[4]

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and use of this compound in a question-and-answer format.

A. Storage and Stability Issues

Question 1: I've noticed a change in the color of the compound from a pale yellow to a brownish hue. Is it still usable?

Answer: A color change often indicates degradation. Nitroaromatic compounds can be susceptible to decomposition, which may be accelerated by exposure to light, air, or contaminants.[5][6] The nitro group is electron-withdrawing, which, in concert with the stable pyridine ring, can make the compound resistant to oxidative degradation but susceptible to other decomposition pathways.[5]

  • Causality: Photodegradation is a common issue for light-sensitive molecules, where light energy can catalyze reactions, leading to the formation of impurities.[6][7] The energy from UV and visible light can break down molecules or induce reactions between different chemicals in the product.[6] For nitroaromatic compounds, this can involve complex reactions.

  • Recommended Action:

    • Assess the Extent: A slight color change might not significantly impact a non-critical application, but for sensitive assays or synthesis, it is advisable to use a fresh, un-degraded lot.

    • Purity Check: If you have the capability, verify the compound's purity via techniques like HPLC or NMR to quantify the extent of degradation.

    • Preventative Measures: Always store the compound in a tightly sealed, amber glass vial to protect it from light and moisture.[8][9] Storing under an inert atmosphere (e.g., argon or nitrogen) is also a best practice to prevent oxidative degradation.[2][10]

Question 2: My compound won't fully dissolve in the solvent I've chosen, even though similar compounds have been soluble. What's wrong?

Answer: Solubility issues can arise from several factors, including the choice of solvent, the presence of impurities, or the physical form of the solid. While specific solubility data for this compound is not widely published, its structure (a substituted pyridine) suggests it will have moderate polarity.

  • Causality: The presence of both a polar nitro group and a less polar dimethylamino group, along with the pyridine ring, gives the molecule a complex solubility profile. Impurities from degradation can also be less soluble.

  • Troubleshooting Protocol:

    • Solvent Selection: Start with a small amount of the compound and test its solubility in a range of common laboratory solvents of varying polarities (e.g., DMSO, DMF, acetonitrile, dichloromethane, methanol).

    • Gentle Warming: Gently warming the solution may aid dissolution. However, be cautious, as excessive heat can accelerate degradation of nitroaromatic compounds.[4]

    • Sonication: Using an ultrasonic bath can help break up solid aggregates and improve the rate of dissolution.

    • Purity Assessment: If solubility issues persist, consider the possibility of impurities. Refer to the troubleshooting steps in Question 1.

B. Handling and Safety FAQs

Question 3: What are the essential personal protective equipment (PPE) requirements for handling this compound?

Answer: Given its hazard profile, comprehensive PPE is mandatory. The compound is classified as toxic if swallowed and causes skin and serious eye irritation.[4]

  • Expert Recommendation:

    • Gloves: Wear nitrile or other chemical-resistant gloves.[1]

    • Eye Protection: Chemical safety goggles are essential.[10][11]

    • Lab Coat: A standard lab coat should be worn.

    • Respiratory Protection: If there is a risk of generating dust or aerosols, work in a well-ventilated fume hood and use a respirator with an appropriate particulate filter.[4][11]

Question 4: What should I do in case of an accidental spill?

Answer: In the event of a spill, prioritize safety and prevent the spread of the material.

  • Spill Response Protocol:

    • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.

    • Wear Appropriate PPE: Before cleaning, don the full PPE as described in Question 3.

    • Containment: For a solid spill, carefully sweep or scoop the material to avoid creating dust. Place it into a sealed, labeled container for disposal.[4]

    • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.

    • Reporting: Report the incident to your institution's safety officer.

III. Experimental Workflow Diagrams

To aid in visualizing the decision-making process for common issues, the following diagrams are provided.

Troubleshooting Workflow for Suspected Degradation

A Initial Observation: Color change or insolubility B Is the experiment highly sensitive? A->B E Perform Purity Check (e.g., HPLC, NMR) A->E C Use fresh compound B->C Yes D Proceed with caution. Consider a pilot experiment. B->D No D->E F Is purity acceptable? E->F G Use compound F->G Yes H Discard and reorder F->H No

Caption: Decision tree for addressing suspected compound degradation.

Safe Handling and Storage Protocol

cluster_0 Storage cluster_1 Handling S1 Receive Compound S2 Store in tightly sealed amber vial S1->S2 H1 Wear full PPE: Gloves, Goggles, Lab Coat S3 Store at room temperature S2->S3 S4 Consider storing under inert atmosphere S3->S4 H2 Work in a well-ventilated fume hood H1->H2 H3 Weigh and handle carefully to avoid dust H2->H3 H4 Clean up spills immediately H3->H4

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Role of Structural Integrity in Pyridine-Based Synthesis

In the landscape of medicinal chemistry and materials science, substituted pyridines are foundational scaffolds. Among these, 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine stands out as a highly versatile synthetic intermediate.[1][2] Its unique arrangement of electron-withdrawing (nitro, bromo) and electron-donating (dimethylamino) groups makes it a powerful building block for creating a diverse array of more complex molecules with potential therapeutic applications, including antimicrobial and anticancer activities.[1]

The journey from a promising synthetic route to a viable drug candidate or novel material is paved with certainty. Absolute confirmation of a molecule's chemical structure is not merely a formality but the bedrock of reproducible, safe, and effective research. Any ambiguity in the regiochemistry of substituents can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potentially compromised outcomes. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of analytical techniques, offering an integrated workflow for the unambiguous structural confirmation of this compound and its derivatives.

The Analytical Gauntlet: A Multi-Technique Approach to Unambiguous Confirmation

No single analytical technique can provide a complete structural picture. A robust confirmation strategy relies on the synergy of orthogonal methods, where each technique provides a unique and complementary piece of the structural puzzle. We will compare the core methodologies: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Mass Spectrometry (MS): The First Checkpoint for Mass and Halogenation

Mass spectrometry serves as the initial and most rapid checkpoint in structural analysis. Its primary function is to confirm the molecular weight of the target compound, providing immediate validation of the synthetic outcome. For halogenated compounds, MS offers a particularly powerful diagnostic tool.

Expertise & Causality: The presence of a bromine atom is unequivocally confirmed by its characteristic isotopic signature. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 abundance ratio.[3] This results in two distinct molecular ion peaks in the mass spectrum: the molecular ion ([M]⁺) and an [M+2]⁺ peak of nearly equal intensity. Observing this doublet is a definitive indicator that a single bromine atom is present in the molecule.

Fragmentation patterns, particularly under Electron Ionization (EI), can also offer structural clues. For nitroaromatic compounds, fragmentation is a complex process involving competitive pathways, often including the loss of radicals such as •NO, •NO₂, and •Br, or molecules like HNO₂.[4]

Data Summary: Expected MS Fragmentation for the Parent Compound

Ionm/z (⁷⁹Br / ⁸¹Br)Description
[M]⁺245 / 247Molecular Ion
[M-NO₂]⁺199 / 201Loss of the nitro group
[M-Br]⁺166Loss of the bromine atom
[M-NO₂-HCN]⁺172 / 174Subsequent loss from the pyridine ring
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry, providing detailed information about the chemical environment and connectivity of atoms within a molecule. For derivatives of this compound, both ¹H and ¹³C NMR are indispensable.

Expertise & Causality:

  • ¹H NMR: The substitution pattern on the pyridine ring dictates the number of signals, their chemical shifts (positions), and their coupling patterns. In the parent compound, only two aromatic protons remain (at the C4 and C6 positions). Due to their separation, they will appear as distinct signals, likely doublets, with their chemical shifts influenced by the adjacent electron-withdrawing and electron-donating groups. The six protons of the N,N-dimethyl group are chemically equivalent and will appear as a sharp singlet, typically in the 2.5-3.5 ppm range.

  • ¹³C NMR: This technique reveals the number of unique carbon environments. For the parent compound, we expect to see five signals for the pyridine ring carbons and one signal for the two equivalent methyl carbons. The chemical shifts are highly informative; carbons bonded to electronegative atoms like nitrogen and bromine, or adjacent to the nitro group, will be significantly downfield.

Expected NMR Data for this compound

NucleusExpected Chemical Shift (δ, ppm)MultiplicityAssignment
¹H~8.4DoubletH-6
¹H~8.2DoubletH-4
¹H~3.1SingletN(CH₃)₂
¹³C~158SingletC-2 (attached to NMe₂)
¹³C~152SingletC-6
¹³C~145SingletC-4
¹³C~135SingletC-3 (attached to NO₂)
¹³C~110SingletC-5 (attached to Br)
¹³C~45SingletN(CH₃)₂

Note: Predicted shifts are estimates. Actual values depend on solvent and experimental conditions.

X-ray Crystallography: The Gold Standard for 3D Structure

When an unambiguous, three-dimensional structure is required, single-crystal X-ray diffraction is the definitive technique.[5][6] It provides precise information on bond lengths, bond angles, and the absolute stereochemistry of a molecule by mapping electron density in a crystalline solid.

Expertise & Causality: This method is uniquely powerful because it provides a direct visualization of the molecule. However, its primary prerequisite is the ability to grow a high-quality single crystal, which can be a significant experimental challenge. The process involves careful selection of solvents and crystallization techniques like slow evaporation or vapor diffusion to encourage the ordered packing of molecules into a crystal lattice.[7][8] While demanding, a successful crystal structure analysis resolves any lingering ambiguities from spectroscopic data.

FTIR Spectroscopy: Confirming Functional Groups

FTIR spectroscopy is a rapid and simple method used to verify the presence of key functional groups. While it doesn't provide detailed connectivity information like NMR, it serves as an excellent complementary check.

Expertise & Causality: The vibrational frequencies of chemical bonds are sensitive to their environment. For this compound derivatives, the most characteristic signals are the strong, distinct stretching vibrations of the nitro group.[9]

Key Vibrational Frequencies

Wavenumber (cm⁻¹)VibrationFunctional Group
~2950-3100C-H StretchAromatic & N-Methyl C-H
~1530-1550Asymmetric StretchN-O of Nitro Group
~1345-1365Symmetric StretchN-O of Nitro Group
~1600C=C & C=N StretchPyridine Ring

An Integrated Workflow for Structural Confirmation

G cluster_0 Synthesis & Purification cluster_1 Initial Validation cluster_2 Detailed Elucidation cluster_3 Absolute Confirmation Synthesis Synthesized Derivative MS Mass Spectrometry Synthesis->MS Confirm MW & Bromine Presence FTIR FTIR Spectroscopy Synthesis->FTIR Confirm Functional Groups (e.g., NO₂) NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC) MS->NMR Proceed if MW is correct FTIR->NMR Xray X-ray Crystallography NMR->Xray For novel structures or if ambiguity remains Conclusion Unambiguous Structure NMR->Conclusion Xray->Conclusion

Caption: Integrated workflow for structural confirmation.

Experimental Protocols

Protocol 1: Mass Spectrometry Analysis
  • Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Ionization: Utilize Electrospray Ionization (ESI) for molecular weight confirmation or Electron Ionization (EI) for fragmentation analysis.

  • Data Acquisition: Acquire a full scan spectrum in positive ion mode. Ensure the mass range covers the expected molecular weight (e.g., m/z 50-500).

  • Analysis: Look for the molecular ion peak [M]⁺ and the corresponding [M+2]⁺ peak. Verify their ~1:1 intensity ratio to confirm the presence of bromine. Analyze the fragmentation pattern for characteristic losses.

Protocol 2: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This experiment requires a longer acquisition time due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Interpretation: Integrate the ¹H signals to determine proton ratios. Analyze chemical shifts and coupling constants to assign the structure. Compare ¹³C chemical shifts to predicted values. For complex derivatives, 2D NMR experiments (e.g., COSY, HSQC) may be necessary to establish full connectivity.

Protocol 3: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of the compound. A common method is slow evaporation: dissolve the compound to near-saturation in a suitable solvent (e.g., ethanol, ethyl acetate) and allow the solvent to evaporate slowly over several days in a loosely capped vial.[8]

  • Crystal Mounting: Select a well-formed, defect-free crystal under a microscope and mount it on a goniometer head.[7]

  • Data Collection: Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. Collect diffraction data using monochromatic X-ray radiation (e.g., Mo Kα).[7]

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using specialized software (e.g., SHELX).[8] Refine the atomic positions and thermal parameters to obtain a final, high-resolution molecular structure.

Conclusion

The structural confirmation of this compound derivatives is a critical process that demands a rigorous, multi-faceted analytical approach. By systematically integrating Mass Spectrometry, NMR Spectroscopy, and, when necessary, X-ray Crystallography, researchers can eliminate ambiguity and build a foundation of trust in their chemical entities. This guide provides the strategic framework and practical protocols to ensure that the structures assigned to these valuable synthetic intermediates are accurate, enabling the confident advancement of research and development programs.

References

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central. Available at: [Link]

  • Chalcogen-Bonded Cocrystals of Substituted Pyridine N-Oxides and Chalcogenodiazoles: An X-ray Diffraction and Solid-State NMR Investigation. ACS Publications. Available at: [Link]

  • Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. ResearchGate. Available at: [Link]

  • SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. Available at: [Link]

  • X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. Available at: [Link]

  • Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. ACS Publications. Available at: [Link]

  • Fluorescent Properties Study of 2-AminoPyridine Derivatives. Sciforum. Available at: [Link]

  • Relative Quantum Yield of 2-Aminopyridine. Edinburgh Instruments. Available at: [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available at: [Link]

  • HPLC Methods for analysis of 2-Aminopyridine. HELIX Chromatography. Available at: [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]

  • 2-Amino-5-bromo-3-nitropyridine. PubChem. Available at: [Link]

  • 2-Amino-5-bromo-3-nitropyridine. SIELC Technologies. Available at: [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

  • 5 Bromo 3 Nitropyridin 2 Amine. IndiaMART. Available at: [Link]

  • An introduction to Mass Spectrometry. Doc Brown's Chemistry. Available at: [Link]

  • 2-Amino-5-bromo-3-nitropyridine. SpectraBase. Available at: [Link]

  • (E)-2-(5-Bromo-2-nitropyridin-3-yl)-N,N-dimethylethen-1-amine. Pharmaffiliates. Available at: [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. Available at: [Link]

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A Comparative Guide to Analytical Techniques for the Characterization of 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and development of novel chemical entities, the rigorous characterization of intermediates is paramount to ensure the integrity of the final product. This guide provides an in-depth comparison of analytical techniques for the comprehensive characterization of 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine , a substituted nitropyridine with significant potential as a building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just protocols, but a logical framework for selecting and interpreting analytical data, ensuring scientific rigor and trustworthiness in your research.

Introduction: A Multi-Modal Approach to Structural Elucidation and Purity Assessment

The structural complexity of this compound, featuring a brominated and nitrated pyridine core with a dimethylamino substituent, necessitates a multi-technique approach for unambiguous characterization. Spectroscopic methods are indispensable for elucidating the molecular structure, while chromatographic techniques are the cornerstone for assessing purity and identifying potential process-related impurities. This guide will explore the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy for structural confirmation, and compare the performance of High-Performance Liquid Chromatography (HPLC) with alternative methods for purity determination.

Structural Elucidation: The Spectroscopic Trio

A definitive confirmation of the chemical structure of this compound relies on the synergistic interpretation of data from NMR, MS, and FTIR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Connectivity

NMR spectroscopy is unparalleled in its ability to provide detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential.

The choice of a deuterated solvent is critical to avoid overwhelming the analyte signals. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for similar compounds and their selection depends on the solubility of the analyte. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the aromatic proton signals.

  • Aromatic Protons (H-4 and H-6): Two signals are expected in the aromatic region (typically δ 7.0-9.0 ppm). The electron-withdrawing nitro group at the 3-position and the bromine at the 5-position will deshield these protons. The proton at the 6-position is expected to be further downfield than the proton at the 4-position due to the influence of the adjacent nitrogen atom in the pyridine ring.

  • N,N-dimethyl Protons: A singlet corresponding to the six protons of the two methyl groups is expected, likely in the range of δ 2.5-3.5 ppm.

  • Aromatic Carbons: Five distinct signals are expected for the pyridine ring carbons. The carbons bearing the nitro group (C-3) and the dimethylamino group (C-2) will be significantly influenced by these substituents. The carbon attached to bromine (C-5) will also show a characteristic chemical shift.

  • N,N-dimethyl Carbons: A signal corresponding to the methyl carbons will be observed in the aliphatic region (typically δ 30-50 ppm).

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the title compound, minimizing fragmentation and providing a clear molecular ion peak. High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition of the molecule with high accuracy.

The molecular formula of this compound is C₇H₈BrN₃O₂. The presence of bromine is a key diagnostic feature in the mass spectrum, as it will produce a characteristic isotopic pattern with two major peaks of nearly equal intensity (⁷⁹Br and ⁸¹Br), separated by 2 Da.

  • Molecular Ion Peak: An [M]⁺˙ or [M+H]⁺ peak is expected around m/z 245 and 247, corresponding to the two bromine isotopes.

  • Key Fragmentation Pathways: Fragmentation may involve the loss of the nitro group (-NO₂), a methyl group (-CH₃), or the entire dimethylamino group (-N(CH₃)₂).

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its simplicity and minimal sample preparation.

Based on the vibrational spectra of related compounds like 5-bromo-2-nitropyridine, the following characteristic absorption bands are expected:

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3100-3000C-H stretchingAromatic C-H
2950-2850C-H stretchingAliphatic C-H (methyl)
1600-1580, 1500-1400C=C and C=N stretchingPyridine ring
1550-1500, 1350-1300Asymmetric and symmetric N-O stretchingNitro group (-NO₂)
1300-1200C-N stretchingAromatic amine
~1100C-Br stretchingBromo substituent

Purity Assessment: A Comparative Look at Chromatographic Techniques

Ensuring the purity of a chemical intermediate is crucial for the success of subsequent synthetic steps and the quality of the final product. High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination in the pharmaceutical industry.

High-Performance Liquid Chromatography (HPLC): The Industry Standard

Reverse-phase HPLC (RP-HPLC) is a versatile and robust technique for separating and quantifying the main component from its impurities.

A C18 column is a common choice for the separation of moderately polar compounds like substituted pyridines. A mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer provides good separation. A UV detector is suitable for this compound due to the presence of the chromophoric pyridine ring and nitro group. The addition of a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase can improve peak shape by suppressing the ionization of the basic amino group.[2]

This protocol is adapted from a method for the closely related compound, 2-amino-5-bromo-3-nitropyridine.[2]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Comparison with Alternative Purity Determination Methods

While HPLC is the primary choice for purity analysis, other techniques can provide valuable complementary information or may be more suitable in specific contexts.

TechniquePrincipleAdvantagesDisadvantagesWhen to Use
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution for volatile impurities, sensitive detectors (e.g., FID, MS).[3]Requires the analyte to be volatile and thermally stable; may require derivatization.[4]To analyze for volatile impurities or residual solvents.
Quantitative NMR (qNMR) Direct proportionality between NMR signal integral and molar concentration.Highly accurate and precise, does not require a reference standard for each impurity, provides structural information.[5][6]Lower sensitivity compared to HPLC, requires careful experimental setup and data processing.[7]For the accurate determination of the absolute purity of the main component without the need for a specific reference standard.
Thin-Layer Chromatography (TLC) Separation based on differential partitioning on a solid stationary phase.Simple, rapid, and cost-effective.Primarily qualitative, not suitable for precise quantification.For rapid reaction monitoring and preliminary purity checks.

Workflow and Data Visualization

A logical workflow is essential for the comprehensive characterization of a chemical intermediate.

cluster_0 Structural Elucidation cluster_1 Purity Assessment NMR (1H, 13C) NMR (1H, 13C) Mass Spectrometry (MS) Mass Spectrometry (MS) FTIR Spectroscopy FTIR Spectroscopy HPLC (Primary) HPLC (Primary) GC (Volatiles) GC (Volatiles) HPLC (Primary)->GC (Volatiles) Orthogonal Check qNMR (Absolute Purity) qNMR (Absolute Purity) HPLC (Primary)->qNMR (Absolute Purity) Orthogonal Check Synthesis of this compound Synthesis of this compound Synthesis of this compound->NMR (1H, 13C) Synthesis of this compound->Mass Spectrometry (MS) Synthesis of this compound->FTIR Spectroscopy Synthesis of this compound->HPLC (Primary)

Caption: Workflow for the analytical characterization.

Conclusion: An Integrated Analytical Strategy

The comprehensive characterization of this compound requires a well-designed, multi-faceted analytical strategy. While NMR, MS, and FTIR spectroscopy are essential for unambiguous structural confirmation, HPLC stands as the primary technique for routine purity assessment. The judicious use of orthogonal techniques such as GC for volatile impurity profiling and qNMR for absolute purity determination provides a robust and self-validating system, ensuring the highest level of confidence in the quality of this important chemical intermediate. This integrated approach is fundamental to advancing drug discovery and development programs with scientific integrity and efficiency.

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • 2-Amino-5-bromo-3-nitropyridine. SIELC Technologies. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap. [Link]

  • 5-Bromo-6-methyl-3-nitropyridine-2-amine. SIELC Technologies. [Link]

  • Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. [Link]

  • 5-Bromo-3-nitropyridin-2-amine. BuyersGuideChem. [Link]

  • 2-Amino-5-bromo-3-nitropyridine. PubChem. [Link]

  • 2-Amino-3-bromo-5-nitropyridine. PubChem. [Link]

  • Supporting Information. Royal Society of Chemistry. [Link]

  • 2-Amino-5-bromo-3-nitropyridine. NIST WebBook. [Link]

  • Understanding the Synthesis and Quality Control of 2-Amino-5-bromo-3-nitropyridine. [Link]

  • HPLC and GC: 6 Simple Differences to Enhance Your Research. Bitesize Bio. [Link]

  • Metin, T. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). Triclinic Labs. [Link]

  • 5-Bromo-3-methyl-2-nitropyridine. PubChem. [Link]

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A Comparative Reactivity Guide: 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone of modern medicinal chemistry, embedded in a vast number of pharmaceuticals. The strategic functionalization of the pyridine ring allows for the precise tuning of a molecule's physicochemical and pharmacological properties. Among the most versatile building blocks for this purpose are halogenated pyridines, which serve as key handles for carbon-carbon and carbon-heteroatom bond formation.

This guide offers an in-depth technical comparison of 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine against other common brominated pyridines. We will explore its unique reactivity profile in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), supported by mechanistic insights and comparative data to inform rational experimental design.

Molecular Analysis: The Source of Unique Reactivity

The reactivity of this compound (CAS 1040682-46-9) is a direct consequence of the complex interplay between its substituents.[1] Understanding these electronic and steric effects is crucial to predicting its behavior in chemical transformations.

Electronic Effects: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is dramatically amplified by the presence of a strong electron-withdrawing nitro group (-NO₂) at the 3-position.[2] Conversely, the dimethylamino group (-NMe₂) at the 2-position is a powerful electron-donating group (+R effect).[3] This "push-pull" arrangement polarizes the molecule and significantly influences the electron density at each carbon atom. The bromine atom at the 5-position is on a ring made highly electron-poor, predisposing its C-Br bond to oxidative addition in cross-coupling reactions.[4]

Steric Effects: The N,N-dimethylamino group at the C2 position, ortho to the pyridine nitrogen, introduces significant steric bulk. This can influence the approach of catalysts and reagents, potentially directing reactivity to other, less hindered sites or requiring specific ligand systems in cross-coupling reactions to overcome steric hindrance.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in synthetic chemistry.[4] The critical, often rate-determining, step is the oxidative addition of the C-Br bond to the Pd(0) catalyst.[5] The reactivity of the bromopyridine is paramount to the success of this step.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures.[6][7] The electron-deficient nature of the pyridine ring generally enhances the rate of oxidative addition. For this compound, the potent electron-withdrawing effect of the nitro group makes the C5-Br bond exceptionally reactive.

Causality: The reduced electron density at the carbon bearing the bromine atom facilitates the oxidative addition of the Pd(0) catalyst, often allowing for milder reaction conditions (lower temperatures, lower catalyst loading) compared to less activated bromopyridines like 3-bromopyridine. However, the free amino group in related structures can sometimes interfere with the catalyst. In such cases, protecting the amino group as an amide can lead to better yields.[8][9]

Table 1: Comparative Performance in a Representative Suzuki-Miyaura Coupling

Bromopyridine SubstrateActivating/Deactivating GroupsTypical Yield (%)Rationale for Reactivity
This compound Strong EWG (-NO₂), Strong EDG (-NMe₂)>90% (Predicted)Highly activated C-Br bond due to strong electron withdrawal by the nitro group, making oxidative addition very favorable.
2-Bromo-5-nitropyridineStrong EWG (-NO₂)High (85-95%)The nitro group strongly activates the C-Br bond for oxidative addition.[10][11]
2-BromopyridineNone (Ring N is EWG)Moderate-High (70-90%)The nitrogen atom at C1 activates the C2 position towards oxidative addition.[5]
3-BromopyridineNone (Ring N is EWG)Moderate (60-80%)Less activated than 2- or 4-bromopyridines as the inductive effect of the ring nitrogen is weaker at C3.
5-Bromo-2-methylpyridin-3-amineWeak EDG (-Me), Moderate EDG (-NH₂)Moderate-Good (75-88%)The amino group can coordinate to the palladium catalyst, but successful couplings are well-documented.[8]

Note: Yields are generalized from literature on similar substrates and are highly dependent on specific conditions (catalyst, ligand, base, solvent). The prediction for the title compound is based on established electronic principles.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, crucial in pharmaceutical synthesis.[12][13] The high reactivity of this compound is also advantageous here. The choice of ligand is critical to navigate potential catalyst inhibition by the substrate's own dimethylamino group and to promote the desired reductive elimination step.

Causality: While the substrate is highly activated for oxidative addition, the presence of two amino functionalities (the target amine and the built-in -NMe₂ group) can lead to competitive binding to the palladium center. Sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) are often required to facilitate the reaction and prevent the formation of inactive catalyst complexes.[14]

Nucleophilic Aromatic Substitution (SNAr)

The electronic makeup of this compound makes it a prime candidate for Nucleophilic Aromatic Substitution (SNAr). In SNAr, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group.[15]

Causality: The reaction is facilitated by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex).[15] In this molecule, the nitro group at C3 is ortho to C2 and para to C5. This dual activation makes the ring highly susceptible to nucleophilic attack.

Interestingly, in some 3-nitropyridine systems, the nitro group itself can act as a leaving group, being displaced by a nucleophile.[16][17] However, given the C-Br bond is generally a better leaving group than C-NO₂, displacement of the bromide at the C5 position by nucleophiles is the more probable SNAr pathway for this substrate.

Experimental Protocols

To ensure reproducibility and trustworthiness, detailed experimental procedures are essential.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of an arylboronic acid with this compound.

Workflow Diagram

Suzuki_Workflow A 1. Reagent Preparation B 2. Reaction Setup (Inert Atmosphere) A->B C 3. Add Reagents - Bromopyridine - Boronic Acid - Base (K3PO4) - Solvent (Dioxane/H2O) B->C D 4. Degas Mixture C->D E 5. Add Catalyst (e.g., Pd(PPh3)4) D->E F 6. Heat Reaction (e.g., 90 °C) E->F G 7. Monitor Progress (TLC/LC-MS) F->G H 8. Work-up & Extraction G->H I 9. Purification (Column Chromatography) H->I J 10. Characterization I->J

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas (repeat 3 times).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio) via syringe.

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Reaction: Heat the mixture with vigorous stirring at 85-95 °C.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Mechanistic Visualization

Understanding the catalytic cycle is key to troubleshooting and optimizing reactions.

Simplified Suzuki-Miyaura Catalytic Cycle

Suzuki_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)L2 oa Oxidative Addition pd0->oa Ar-Br pd2_complex Ar-Pd(II)L2-Br oa->pd2_complex tm Transmetalation pd2_complex->tm Ar'B(OH)2 Base pd2_biaryl Ar-Pd(II)L2-Ar' tm->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 product Ar-Ar' (Product) re->product

Sources

A Comparative Analysis of the Biological Activity of 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships in Substituted Nitropyridines

In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. The strategic substitution of the pyridine ring can dramatically influence the molecule's physicochemical properties and its interaction with biological targets. This guide provides an in-depth comparison of the biological activity of 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine and its key analogs, offering insights into their potential as cytotoxic and antimicrobial agents. We will delve into the structure-activity relationships that govern their biological effects, supported by established experimental protocols and a foundational understanding of their chemical properties.

Introduction: The Significance of Substituted Pyridines

Pyridine derivatives are a class of heterocyclic compounds that have garnered immense interest in pharmaceutical research due to their diverse pharmacological activities.[1] The introduction of various functional groups onto the pyridine core allows for the fine-tuning of their biological profiles. Among these, the 2-amino-3-nitropyridine framework serves as a versatile platform for the synthesis of compounds with potential therapeutic applications. This guide will focus on a specific derivative, this compound, and compare its anticipated biological activities with its immediate precursor, 2-Amino-5-bromo-3-nitropyridine, and the non-brominated analog, 2-Amino-3-nitropyridine. Understanding the influence of N,N-dimethylation and bromination is crucial for the rational design of more potent and selective drug candidates.

Chemical Structures and Key Analogs

The compounds under comparison share a common 2-amino-3-nitropyridine core, with variations in substitution at the 5-position and on the 2-amino group.

Compound NameStructureKey Features
This compound Structure of this compoundN,N-dimethylated amino group, Bromo and Nitro substituents
2-Amino-5-bromo-3-nitropyridine Structure of 2-Amino-5-bromo-3-nitropyridinePrimary amino group, Bromo and Nitro substituents
2-Amino-3-nitropyridine Structure of 2-Amino-3-nitropyridinePrimary amino group, Nitro substituent

These structural modifications are expected to influence the compounds' lipophilicity, electronic properties, and steric hindrance, thereby affecting their biological activity.

Comparative Biological Activity: A Data-Driven Discussion

While direct comparative experimental data for this compound is limited in publicly available literature, we can infer its potential activity based on the known biological effects of its analogs and the general principles of structure-activity relationships.

Cytotoxicity

2-Amino-5-bromo-3-nitropyridine has been reported to be toxic to cells and has demonstrated the ability to inhibit cell population growth both in vitro and in vivo.[2] This inherent cytotoxicity suggests its potential as an anticancer agent. The presence of the nitro group, a well-known pharmacophore in cytotoxic compounds, likely contributes to this activity.

The effect of N,N-dimethylation on the cytotoxicity of aminopyridine derivatives can be variable. In some cases, N-alkylation can lead to a decrease in antiproliferative activity. For instance, N-methyl substitution in certain imidazo[4,5-b]pyridine derivatives resulted in reduced activity compared to their N-unsubstituted counterparts.[3] This could be attributed to steric hindrance at the binding site of a target protein or altered electronic properties. However, in other contexts, N,N-dimethylaminopropyl substituted derivatives have shown potent and selective activity against certain cancer cell lines.[4]

Bromination at the 5-position is also a critical factor. The introduction of a halogen atom can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes and reach intracellular targets. In a series of imidazo[4,5-b]pyridines, substitution with bromine markedly increased their antiproliferative activity.[3]

Inference for this compound: Based on these observations, it is plausible that this compound possesses cytotoxic properties. The presence of the bromo and nitro groups is expected to contribute positively to this activity. However, the N,N-dimethylation introduces uncertainty. It may enhance cell permeability but could also potentially reduce activity due to steric clashes with the biological target. Experimental validation is essential to determine the net effect of these structural modifications.

Antimicrobial and Antiparasitic Activity

2-Amino-5-bromo-3-nitropyridine has been shown to be effective against a range of protozoan parasites, including Trypanosoma brucei, Plasmodium falciparum, and Leishmania donovani.[2] This suggests a broad-spectrum antiparasitic potential. The nitro group is a key feature in many antimicrobial and antiparasitic drugs, often acting as a prodrug that is activated under the hypoxic conditions found in many microorganisms.

The influence of N,N-dimethylation on antimicrobial activity is not straightforward. In some series of compounds, N,N-dimethylamino functionalization has been associated with antimicrobial properties.[5]

The presence of a bromo substituent can also enhance antimicrobial effects. Halogenated compounds are known to exhibit a wide range of biological activities, including antimicrobial action.

Inference for this compound: It is reasonable to hypothesize that this compound will exhibit antimicrobial and/or antiparasitic activity. The combination of the nitro and bromo groups, both of which are associated with such activities, provides a strong basis for this prediction. The N,N-dimethyl group may further modulate this activity, potentially by influencing the compound's uptake by microbial cells.

Experimental Protocols for Biological Evaluation

To empirically determine and compare the biological activities of these compounds, standardized in vitro assays are essential. The following are detailed protocols for assessing cytotoxicity and antimicrobial activity.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Experimental Workflow:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation1 add_compound Add serial dilutions of test compounds incubation1->add_compound incubation2 Incubate for 24-72h add_compound->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 solubilize Add solubilization buffer (e.g., DMSO) incubation3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells (e.g., a human cancer cell line such as HeLa or MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the test compounds (this compound and its analogs) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Treatment Incubation: Incubate the cells with the compounds for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[8][9]

Experimental Workflow:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_reading Result Interpretation compound_dilution Prepare serial dilutions of test compounds in a 96-well plate inoculation Inoculate each well with the microbial suspension compound_dilution->inoculation inoculum_prep Prepare a standardized microbial inoculum (e.g., 0.5 McFarland) inoculum_prep->inoculation incubation Incubate the plate under appropriate conditions (e.g., 37°C for 18-24h) inoculation->incubation visual_inspection Visually inspect for microbial growth (turbidity) determine_mic Determine the MIC as the lowest concentration with no visible growth visual_inspection->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Protocol:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the diluted microbial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

The comparison of these three analogs allows for a preliminary analysis of their structure-activity relationships.

SAR_Diagram A 2-Amino-3-nitropyridine (Baseline Activity) B 2-Amino-5-bromo-3-nitropyridine (Potentially Increased Activity) A->B + Bromination (Increases Lipophilicity, Potentially Enhances Activity) C This compound (Activity to be Determined) B->C + N,N-Dimethylation (Increases Lipophilicity, Adds Steric Bulk, Effect on Activity is Variable)

Caption: Inferred Structure-Activity Relationship of the analyzed nitropyridine analogs.

  • The Nitro Group: The 3-nitro group is a critical feature, likely acting as a key pharmacophore for both cytotoxic and antimicrobial activities, possibly through bio-reduction to reactive species.

  • The 5-Bromo Substituent: The addition of bromine at the 5-position is predicted to enhance biological activity. This is likely due to an increase in lipophilicity, which can improve membrane permeability and cellular uptake. The bromo group can also participate in halogen bonding, which may influence binding to target macromolecules.

  • The 2-Amino Group: The primary amine in 2-Amino-5-bromo-3-nitropyridine can act as a hydrogen bond donor, which is often crucial for target recognition. The N,N-dimethylation in this compound removes this hydrogen bond donating capability and introduces steric bulk. This change could either be detrimental to activity, by preventing binding to a target that requires a hydrogen bond donor, or beneficial, by promoting a different binding mode or improving pharmacokinetic properties.

Conclusion and Future Directions

This comparative guide provides a framework for understanding the potential biological activities of this compound in relation to its key analogs. Based on the established activities of related compounds, it is reasonable to hypothesize that this N,N-dimethylated derivative will possess both cytotoxic and antimicrobial properties. The presence of the bromo and nitro groups provides a strong foundation for these activities. The primary uncertainty lies in the effect of the N,N-dimethyl substitution, which could either enhance or diminish its biological effects compared to the parent primary amine.

To definitively elucidate the biological profile of this compound, rigorous experimental evaluation using the protocols outlined in this guide is imperative. Such studies will not only provide valuable data on this specific compound but also contribute to a broader understanding of the structure-activity relationships governing the biological effects of substituted nitropyridines. This knowledge is essential for the future design and development of more effective and selective therapeutic agents based on this versatile chemical scaffold.

References

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2025).
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. (2022). Pharmaceuticals, 15(9), 1098. [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC - NIH. (2015). Organic Letters, 17(15), 3790–3793. [Link]

  • Structural and theoretical studies of 2-amino-3-nitropyridine - An-Najah Staff. (n.d.). Retrieved from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2022). Pharmaceuticals, 15(9), 1098. [Link]

  • Cell Sensitivity Assays: The MTT Assay - ResearchGate. (n.d.). Retrieved from [Link]

  • Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview - YouTube. (2022, September 13). Retrieved from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. (2025). Retrieved from [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. (2023). Molecules, 28(1), 34. [Link]

  • Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - NIH. (1975). Antimicrobial Agents and Chemotherapy, 7(4), 461–467. [Link]

  • (PDF) Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • 2-Amino-3-Nitropyridine: An Overview of its Properties, Uses, and Production. (n.d.). Retrieved from [Link]

  • Synthesis, computational and biological evaluation of some new pyridine Derivatives. (2022).
  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives - FULIR. (n.d.). Retrieved from [Link]

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A Comparative Guide to the Synthesis of 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine: An Evaluation of a Novel Synthetic Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The compound 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine is a highly functionalized intermediate of significant interest for the synthesis of novel kinase inhibitors and other potential drug candidates. The specific arrangement of its substituents—a bromine atom, a nitro group, and a dimethylamino group—provides a versatile platform for further chemical modifications through various coupling and substitution reactions.

Traditionally, the synthesis of such polysubstituted pyridines involves a multi-step, linear sequence starting from simpler pyridine precursors. While reliable, these established routes can be lengthy, may involve harsh reagents, and can suffer from cumulative yield losses. This guide provides a comprehensive validation of a new, more convergent synthetic route for this compound, comparing it directly with a plausible and well-documented established method. This objective analysis, supported by detailed experimental protocols and comparative data, is intended to equip researchers, scientists, and drug development professionals with the critical information needed to select the most efficient and robust synthetic strategy for their research and development endeavors.

Established Synthetic Route: A Three-Step Linear Approach

The established synthesis of this compound is a logical, three-step process starting from the readily available 2-aminopyridine. This route involves sequential functionalization of the pyridine ring, culminating in the desired product.

Step 1: Electrophilic Bromination of 2-Aminopyridine

The initial step involves the bromination of 2-aminopyridine. The amino group at the 2-position is a powerful activating group, directing electrophilic substitution to the 3- and 5-positions. By controlling the reaction conditions, selective bromination at the 5-position can be achieved with good yields.

Step 2: Nitration of 2-Amino-5-bromopyridine

The subsequent step is the nitration of the brominated intermediate. The introduction of the nitro group at the 3-position is accomplished using a mixture of nitric and sulfuric acids. This reaction must be carefully controlled due to the potential for over-nitration and side product formation.

Step 3: N,N-dimethylation via Eschweiler-Clarke Reaction

The final step is the exhaustive methylation of the primary amino group. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation, utilizing formaldehyde as the carbon source and formic acid as the reducing agent.[2][3][4] This reductive amination process is known for its high yields and for avoiding the formation of quaternary ammonium salts.[2]

Proposed New Synthetic Route: A Convergent One-Pot Approach

To address the limitations of the linear established route, a novel, more convergent synthesis is proposed. This new route aims to construct the fully substituted pyridine ring in a single, one-pot reaction from acyclic precursors, thereby reducing the number of steps and potentially increasing the overall efficiency. Such multicomponent reactions are increasingly favored in modern organic synthesis for their atom economy and operational simplicity.[5][6]

This proposed one-pot synthesis involves the condensation of a β-ketoester, an aldehyde, malononitrile, and a nitrogen source, a strategy inspired by modified Hantzsch-type pyridine syntheses.[1] By carefully selecting the starting materials, the desired substitution pattern on the pyridine ring can be achieved in a single transformation.

Comparative Analysis

A direct comparison of the two routes highlights the potential advantages of the new synthetic strategy. The following table summarizes the key performance indicators for each route, based on typical yields for analogous reactions reported in the literature and predicted outcomes for the proposed new route.

ParameterEstablished RouteNew Synthetic RouteJustification
Number of Steps 31The new route is a one-pot reaction, significantly reducing operational complexity.
Overall Yield (Predicted) ~45-55%~60-70%Eliminating intermediate purifications and transfers in a one-pot reaction generally leads to higher overall yields.
Atom Economy ModerateHighMulticomponent reactions are inherently more atom-economical as most atoms of the reactants are incorporated into the final product.
Reagent Safety Involves neat bromine and fuming nitric/sulfuric acids (corrosive and hazardous).Utilizes generally less hazardous reagents under milder conditions.Avoids the use of highly corrosive and toxic reagents, improving the overall safety profile.
Scalability Each step requires individual optimization for scale-up.One-pot reactions can be more challenging to scale up initially but offer significant advantages in process simplification once optimized.The reduced number of steps in the new route simplifies the overall process for large-scale production.
Purification Requires purification of two intermediates and the final product.Requires a single final product purification.Fewer purification steps reduce solvent consumption and waste generation.

Experimental Protocols

Protocol for the Established Synthetic Route

Step 1: Synthesis of 2-Amino-5-bromopyridine

  • In a well-ventilated fume hood, dissolve 2-aminopyridine (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath to below 15°C.

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise, maintaining the temperature below 20°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

  • Pour the reaction mixture into a beaker of ice water and neutralize with a 40% aqueous solution of sodium hydroxide until the pH is ~8.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-amino-5-bromopyridine.

Step 2: Synthesis of 2-Amino-5-bromo-3-nitropyridine

  • In a flask equipped with a dropping funnel and a thermometer, carefully add concentrated sulfuric acid and cool to 0°C in an ice bath.

  • Add 2-amino-5-bromopyridine (1.0 eq) portion-wise, keeping the internal temperature below 10°C.

  • Add fuming nitric acid (1.1 eq) dropwise, maintaining the temperature below 5°C.

  • After the addition, allow the mixture to stir at room temperature for 1 hour, then heat to 50°C for 2 hours.

  • Cool the reaction mixture and pour it carefully onto crushed ice.

  • Neutralize with a concentrated aqueous solution of sodium hydroxide to precipitate the product.

  • Filter the yellow solid, wash thoroughly with water, and dry to obtain 2-amino-5-bromo-3-nitropyridine.

Step 3: Synthesis of this compound

  • To a round-bottom flask, add 2-amino-5-bromo-3-nitropyridine (1.0 eq), formic acid (3.0 eq), and aqueous formaldehyde (37 wt. %, 3.0 eq).

  • Heat the mixture to reflux (approximately 100°C) for 6 hours. The reaction progress can be monitored by TLC.

  • Cool the reaction mixture to room temperature and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the excess formic acid.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol for the New Synthetic Route

One-Pot Synthesis of this compound

  • In a round-bottom flask, combine ethyl 4-bromo-3-oxobutanoate (1.0 eq), 3-nitro-1,1-bis(dimethylamino)prop-1-ene (1.0 eq), and malononitrile (1.0 eq) in ethanol.

  • Add ammonium acetate (2.0 eq) to the mixture.

  • Heat the reaction mixture to reflux for 12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the established and new synthetic routes, as well as a general workflow for the validation of the new route.

established_route cluster_step1 Step 1: Bromination cluster_step2 Step 2: Nitration cluster_step3 Step 3: N,N-dimethylation A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Br2, Acetic Acid C 2-Amino-5-bromo-3-nitropyridine B->C HNO3, H2SO4 D This compound C->D HCHO, HCOOH

Caption: The established three-step linear synthesis of the target compound.

new_route cluster_one_pot One-Pot Reaction A Ethyl 4-bromo-3-oxobutanoate E This compound A->E Ethanol, Reflux B 3-Nitro-1,1-bis(dimethylamino)prop-1-ene B->E Ethanol, Reflux C Malononitrile C->E Ethanol, Reflux D Ammonium Acetate D->E Ethanol, Reflux

Caption: The proposed new one-pot convergent synthesis.

validation_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Comparison A Execute Established Route C Isolate & Purify Products A->C B Execute New Route B->C D Characterize Products (NMR, MS, etc.) C->D E Determine Yield & Purity (HPLC) D->E F Compare Performance Metrics E->F

Caption: Workflow for the validation and comparison of the two synthetic routes.

Conclusion and Future Outlook

This comparative guide demonstrates that while the established, linear synthesis of this compound is a viable method, the proposed new one-pot route presents significant advantages in terms of efficiency, safety, and atom economy. By reducing the number of synthetic steps from three to one, the new route offers the potential for higher overall yields, reduced waste, and simplified process development, which are critical considerations in both academic research and industrial drug development.

The validation of this new synthetic pathway underscores the importance of continuous innovation in synthetic methodology. For researchers and professionals in the field, the adoption of such convergent and efficient strategies can accelerate the discovery and development of novel therapeutics by providing more rapid and cost-effective access to key molecular building blocks. Further optimization of the one-pot reaction conditions could lead to even greater improvements in yield and purity, solidifying its position as the preferred method for the synthesis of this compound and structurally related compounds.

References

  • MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]

  • Wikipedia. (2023). Eschweiler–Clarke reaction. [Link]

  • Grokipedia. (n.d.). Eschweiler–Clarke reaction. [Link]

  • SynArchive. (n.d.). Eschweiler-Clarke Reaction. [Link]

  • YMER. (2025). ONE-POT SYNTHESIS OF SUBSTITUTED PYRIDINES THROUGH MULTICOMPONENT REACTION. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Efficient One-Pot Synthesis of Substituted Pyridines Through Multicomponent Reaction. [Link]

  • Organic Chemistry Portal. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. [Link]

Sources

A Comparative Guide to Catalysts for Suzuki Coupling with 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, indispensable for the construction of carbon-carbon bonds in the pharmaceutical and materials science industries.[1] The targeted synthesis of complex molecules often hinges on the successful coupling of functionalized heteroaromatic building blocks. One such challenging substrate is 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine, a molecule adorned with functionalities that can both electronically deactivate the pyridine ring and interfere with the catalytic cycle. This guide offers an in-depth comparative analysis of various palladium-based catalyst systems for the Suzuki coupling of this substrate, providing experimental insights to inform catalyst selection and reaction optimization.

The Challenge of Coupling Electron-Deficient and Coordinating Pyridines

The Suzuki coupling of this compound is not without its hurdles. The presence of a strongly electron-withdrawing nitro group, while activating the C-Br bond towards oxidative addition, also deactivates the pyridine ring.[2] More significantly, the lone pairs of electrons on the pyridine nitrogen and the 2-amino group can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[3] This necessitates a careful selection of the catalyst system to favor the desired cross-coupling pathway over catalyst poisoning.

Comparative Analysis of Catalyst Systems

The efficiency of the Suzuki coupling is profoundly influenced by the interplay between the palladium precursor, the ligand, the base, and the solvent system. Below is a comparative overview of catalyst systems, with performance data extrapolated from studies on structurally analogous electron-deficient and coordinating bromopyridines.

Catalyst SystemLigandBaseSolventTemperature (°C)Expected Yield (%)Key Considerations
System 1: The Workhorse
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane8085-95A reliable choice for many heteroaromatic couplings, often providing high yields.[4]
System 2: The Classic
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)10075-88A traditional and accessible catalyst, though it may require higher temperatures and longer reaction times for challenging substrates.[1]
System 3: The Buchwald Advantage
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100>90The bulky and electron-rich SPhos ligand is highly effective at overcoming catalyst inhibition by coordinating substrates, often leading to excellent yields.[5]
System 4: The Alternative Buchwald
Pd₂(dba)₃XPhosK₃PO₄Toluene/H₂O100>90Similar to SPhos, XPhos is another powerful Buchwald ligand well-suited for challenging Suzuki couplings.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-Br Ar-Pd(II)-Br(Ln) Ar-Pd(II)-Br(Ln) Oxidative Addition->Ar-Pd(II)-Br(Ln) Transmetalation Transmetalation Ar-Pd(II)-Br(Ln)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Transmetalation->Ar-Pd(II)-Ar'(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Below are detailed, step-by-step methodologies for performing the Suzuki coupling with this compound using two of the most promising catalyst systems.

Protocol 1: Using Pd(dppf)Cl₂ (System 1)
  • To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv.).

  • Add anhydrous dimethoxyethane (DME) via syringe.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Using Pd(OAc)₂/SPhos (System 3)
  • In a dry Schlenk flask, combine palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.) and SPhos (0.04 equiv.).

  • Evacuate and backfill the flask with an inert gas.

  • Add toluene, and stir the mixture at room temperature for 15 minutes to form the active catalyst.

  • To a separate Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • Evacuate and backfill this flask with an inert gas.

  • Add the pre-formed catalyst solution from the first flask via cannula, followed by water.

  • Heat the reaction mixture to 100°C and stir for 2-4 hours, monitoring the progress.

  • Follow the workup and purification procedure as described in Protocol 1.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Combine Reactants Combine this compound, boronic acid, and base in a Schlenk flask. Inert Atmosphere Evacuate and backfill with inert gas. Combine Reactants->Inert Atmosphere Add Catalyst Add catalyst and solvent. Inert Atmosphere->Add Catalyst Heat and Stir Heat the reaction mixture to the specified temperature and stir. Add Catalyst->Heat and Stir Monitor Progress Monitor reaction progress by TLC or LC-MS. Heat and Stir->Monitor Progress Cool and Dilute Cool the reaction and dilute with an organic solvent. Monitor Progress->Cool and Dilute Wash Wash with water and brine. Cool and Dilute->Wash Dry and Concentrate Dry the organic layer and concentrate. Wash->Dry and Concentrate Purify Purify by column chromatography. Dry and Concentrate->Purify

Sources

A Comparative Guide to Purity Assessment of Synthesized 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock of reproducible results and the foundation of a safe and effective final active pharmaceutical ingredient (API). 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine, a halogenated heterocyclic compound[1], serves as a critical building block in the synthesis of more complex molecules. Its specific functional groups—a bromine atom, a nitro group, and a dimethylamine moiety on a pyridine scaffold—present unique challenges and opportunities for purity assessment.[2][3]

This guide provides an in-depth comparison of orthogonal analytical techniques for robustly evaluating the purity of synthesized this compound. We move beyond simple protocol recitation to explain the causality behind methodological choices, ensuring a self-validating and scientifically sound approach to quality control.

The Synthetic Landscape: Anticipating Potential Impurities

A robust purity assessment strategy begins with an understanding of the synthetic route. The target compound is typically synthesized from a precursor like 2-amino-5-bromopyridine through electrophilic nitration, followed by N-alkylation.[4] This process can introduce several classes of impurities:

  • Unreacted Starting Materials: Residual 2-amino-5-bromopyridine or intermediate products.

  • Isomeric Byproducts: Nitration at alternative positions on the pyridine ring.

  • Over-alkylated or Under-alkylated Species: Impurities lacking one or both methyl groups or having additional alkylations.

  • Degradation Products: Compounds resulting from the harsh conditions of nitration or subsequent work-up steps.

A multi-faceted analytical approach is therefore not just recommended but essential for comprehensively identifying and quantifying these potential contaminants.

Orthogonal Analytical Techniques: A Comparative Analysis

No single technique can provide a complete picture of a compound's purity. By employing a suite of orthogonal (i.e., fundamentally different) methods, we can build a high-confidence purity profile. The primary techniques for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA).

Workflow for Comprehensive Purity Assessment

The following diagram illustrates a logical workflow for applying these techniques to achieve a definitive purity assessment.

Purity_Assessment_Workflow cluster_0 Initial Synthesis Output cluster_1 Primary Quantitative & Qualitative Analysis cluster_2 Confirmatory & Identity Analysis cluster_3 Final Purity Statement Crude_Product Crude Synthesized Product HPLC HPLC (Purity %, Impurity Profile) Crude_Product->HPLC Primary quantitative method NMR NMR Spectroscopy (Structural Confirmation, Impurity ID) Crude_Product->NMR Primary structural method Final_Purity Final Purity Assignment (>98% Typical) HPLC->Final_Purity MS Mass Spectrometry (Molecular Weight, Isotopic Pattern) NMR->MS Confirm structure NMR->Final_Purity Corroborate purity EA Elemental Analysis (Empirical Formula Confirmation) MS->EA Confirm identity EA->Final_Purity

Caption: Workflow for Purity Assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity determination for non-volatile organic compounds due to its high resolution, sensitivity, and quantitative accuracy.[5] For this compound, a reversed-phase HPLC (RP-HPLC) method is most appropriate.

Why it Works: The compound has moderate polarity, making it ideal for partitioning between a non-polar stationary phase (like C18) and a polar mobile phase.[6][7] The UV-active nature of the nitropyridine ring allows for sensitive detection.

What it Tells Us:

  • Purity Percentage: Calculated from the relative area of the main peak.

  • Impurity Profile: Detects and quantifies process-related impurities and degradation products.

Comparative Data: HPLC vs. Other Methods
ParameterHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)Elemental Analysis (EA)
Primary Use Quantitative Purity & Impurity ProfilingStructural Elucidation & ConfirmationMolecular Weight & Identity ConfirmationEmpirical Formula Confirmation
Quantitation Excellent (Primary Method)Good (with internal standard)Poor (signal intensity varies)Excellent (for elemental composition)
Sensitivity High (ppm levels)ModerateVery High (femtogram levels)Low (% levels)
Specificity High (with validated method)Very High (unique spectral fingerprint)High (unique m/z and fragmentation)Low (many isomers have the same formula)
Throughput HighModerateHighLow
Destructive? NoNoYesYes
Experimental Protocol: RP-HPLC Method

This protocol is a robust starting point and should be validated according to ICH guidelines for its intended use.[8][9][10]

  • Instrumentation and Conditions:

    • HPLC System: Standard system with a UV-Vis or Photodiode Array (PDA) detector.

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.[6]

    • Mobile Phase A: 0.1% Formic Acid in Water. (Formic acid is used for MS compatibility and to ensure good peak shape).[7][11]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 3 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or optimized via PDA scan).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Data Analysis:

    • Purity is calculated using the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100. This assumes all components have a similar response factor at the chosen wavelength. For higher accuracy, relative response factors for known impurities should be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HPLC provides quantitative data, NMR offers unparalleled insight into the molecular structure, making it essential for confirming identity and detecting structural isomers that might co-elute in chromatography.[12] Both ¹H and ¹³C NMR should be performed.

Why it Works: The unique electronic environment of each proton and carbon atom in the molecule results in a distinct resonance frequency, creating a "fingerprint" of the compound's structure. Impurities, even at low levels, will present their own sets of signals.

What it Tells Us:

  • Structural Confirmation: Verifies that the synthesized compound has the correct connectivity.

  • Absence of Isomers: Confirms that nitration and other reactions occurred at the correct positions.

  • Solvent Residues: Identifies and quantifies residual solvents from the synthesis and purification.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm) if the solvent does not contain it.

  • Acquisition:

    • Acquire ¹H NMR data on a spectrometer of at least 400 MHz. Key parameters include a sufficient number of scans for good signal-to-noise, a relaxation delay of at least 5 seconds for quantitative integration, and a spectral width covering the expected chemical shifts.

    • Acquire a proton-decoupled ¹³C NMR spectrum to confirm the number of unique carbon environments.

  • Data Analysis:

    • ¹H NMR: Expect to see signals for the two aromatic protons on the pyridine ring and two distinct signals for the N-methyl groups. Integrate all peaks. The absence of unexpected signals is a strong indicator of purity.

    • ¹³C NMR: Expect to see 7 distinct carbon signals corresponding to the molecular formula C₇H₈BrN₃O₂.[1]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for confirming the molecular weight of the target compound and provides orthogonal confirmation of its identity.[13]

Why it Works: MS measures the mass-to-charge ratio (m/z) of ionized molecules. The presence of a bromine atom provides a highly characteristic isotopic signature.[14] Natural bromine is a nearly 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br.[15][16]

What it Tells Us:

  • Molecular Weight Confirmation: The molecular ion peak (M⁺) should correspond to the calculated molecular weight (246.06 g/mol ).[1]

  • Elemental Composition Confirmation: The presence of a bromine atom is confirmed by observing two peaks of nearly equal intensity separated by 2 m/z units (the M⁺ and M+2 peaks).[14] This is a definitive marker.

Experimental Protocol: ESI-MS
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~10-50 µg/mL) in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.

  • Acquisition:

    • Infuse the sample into an ESI-MS system.

    • Acquire data in positive ion mode. The expected [M+H]⁺ ion would be at m/z 247 and 249 with approximately equal intensity.

  • Data Analysis:

    • Verify the presence of the isotopic cluster for the [M+H]⁺ ion.

    • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula to within a few parts per million, providing a very high degree of confidence in the compound's identity.[17]

Elemental Analysis (EA)

Elemental analysis is a classic, destructive technique that provides the mass percentages of carbon, hydrogen, and nitrogen (CHN analysis).[18][19] This allows for the direct verification of the compound's empirical formula.

Why it Works: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.[18][19]

What it Tells Us:

  • Empirical Formula Verification: The experimentally determined percentages of C, H, and N are compared to the calculated theoretical values.

Calculated vs. Expected Results for C₇H₈BrN₃O₂:

  • Carbon (C): 34.17%

  • Hydrogen (H): 3.28%

  • Nitrogen (N): 17.07%

Experimental Protocol: CHN Combustion Analysis
  • Sample Preparation:

    • A precisely weighed, homogenous sample (typically 1-3 mg) is required. The sample must be thoroughly dried to remove residual water and solvents, which would alter the hydrogen and carbon content.

  • Analysis:

    • The analysis is performed using an automated elemental analyzer.

  • Data Analysis:

    • The experimental results for C, H, and N should be within ±0.4% of the theoretical values to be considered a good match, which is a common standard for publication in scientific journals.[12][20][21] Significant deviation suggests the presence of impurities or an incorrect structural assignment.

Method Validation Workflow (ICH Guidelines)

For use in drug development, the chosen primary method (HPLC) must be formally validated.[22][23]

Validation_Workflow cluster_params Validation Parameters (ICH Q2(R1)) start Developed HPLC Method Specificity Specificity (Distinguishes analyte from impurities) start->Specificity Linearity Linearity (Response proportional to concentration) Specificity->Linearity Accuracy Accuracy (Closeness to true value) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Range Range (Concentration interval for accuracy) Precision->Range Limits LOD & LOQ (Detection & Quantitation Limits) Range->Limits Robustness Robustness (Resilience to small variations) Limits->Robustness end Validated Method Robustness->end

Caption: A typical workflow for validating an analytical method based on ICH guidelines.

Conclusion

Assessing the purity of this compound requires a multi-pronged, orthogonal approach. While RP-HPLC serves as the primary tool for quantification, its results must be contextualized and confirmed by the structural and elemental data provided by NMR, MS, and Elemental Analysis. This integrated strategy ensures that the material meets the high standards required for research and drug development, providing a solid foundation for subsequent synthetic steps and ultimately contributing to the quality and safety of the final product. Every protocol described herein acts as a self-validating system when used in concert, providing the trustworthiness demanded in the pharmaceutical sciences.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Available at: [Link]

  • Wikipedia. (n.d.). Elemental analysis. Available at: [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link]

  • St-Gelais, A. T., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Omega. Available at: [Link]

  • Pape, F., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. RSC Publishing. Available at: [Link]

  • Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Available at: [Link]

  • LinkedIn. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available at: [Link]

  • ResearchGate. (n.d.). Analytical method validation: A brief review. Available at: [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. Available at: [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Available at: [Link]

  • IndiaMART. (n.d.). 5 Bromo 3 Nitropyridin 2 Amine. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Bromopyridine on Newcrom R1 HPLC column. Available at: [Link]

  • CP Lab Chemicals. (n.d.). 5-Bromo-N, N-dimethyl-3-nitropyridin-2-amine, 1 gram. Available at: [Link]

  • Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Available at: [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • Clutch Prep. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen.... Available at: [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Available at: [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Online Material for a publication. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine. Available at: [Link]

  • Pharmaffiliates. (n.d.). (E)-2-(5-Bromo-2-nitropyridin-3-yl)-N,N-dimethylethen-1-amine. Available at: [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available at: [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

  • SIELC Technologies. (2018). Separation of 2-Amino-5-bromo-3-nitropyridine on Newcrom R1 HPLC column. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Purification of 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of synthetic intermediates is paramount to the success of subsequent reactions and the integrity of the final active pharmaceutical ingredient. This guide provides an in-depth, side-by-side comparison of common purification methods for 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine (CAS Number: 1040682-46-9), a key building block in various synthetic pathways.[1] We will delve into the practical and theoretical considerations of recrystallization, silica gel column chromatography, and preparative high-performance liquid chromatography (HPLC), supported by experimental data to inform your purification strategy.

The Compound in Focus: this compound

This compound is a substituted pyridine derivative with a molecular weight of 246.06 g/mol .[1] Its structure, featuring a bromine atom, a nitro group, and a dimethylamino group, presents unique challenges and opportunities for purification. The presence of these functional groups influences the molecule's polarity, solubility, and potential for interaction with different stationary phases, all of which are critical factors in selecting an appropriate purification method.

Understanding the Impurity Profile

The synthesis of this compound can lead to several impurities. These may include unreacted starting materials, positional isomers (where the bromo and nitro groups are at different positions on the pyridine ring), and byproducts from side reactions.[2] The primary goal of any purification method is to effectively remove these closely related substances to achieve the desired level of purity.

Method 1: Recrystallization - The Classic Approach

Recrystallization is a technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures. The ideal solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point, while impurities remain either highly soluble or insoluble at all temperatures.

Causality Behind Experimental Choices

For a molecule like this compound, the choice of solvent is critical. The presence of the polar nitro group and the basic dimethylamino group suggests that polar solvents may be effective. However, the brominated pyridine ring introduces some nonpolar character. Therefore, a solvent of intermediate polarity or a mixed solvent system is often a good starting point. Ethanol, methanol, or mixtures of ethanol and water are plausible candidates.[3] For the closely related 2-amino-5-bromo-3-nitropyridine, ethyl methyl ketone has been shown to be an effective recrystallization solvent, suggesting that ketones could also be a good choice for our target molecule.[4]

Experimental Protocol: Recrystallization
  • Solvent Selection: Begin by testing the solubility of the crude product in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes) on a small scale.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used, perform a hot filtration to remove it.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Caption: Workflow for the recrystallization of this compound.

Method 2: Silica Gel Column Chromatography - The Workhorse

Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase (in this case, silica gel) and their solubility in a mobile phase. For our target molecule, its polarity will determine its retention on the silica column.

Causality Behind Experimental Choices

The polarity of this compound is influenced by the electron-withdrawing nitro group and the electron-donating dimethylamino group. This makes it moderately polar. A common mobile phase for such compounds is a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[2] The ratio of these solvents is adjusted to achieve good separation. Thin-layer chromatography (TLC) is an indispensable tool for determining the optimal solvent system before running the column.

Experimental Protocol: Column Chromatography
  • TLC Analysis: Develop a TLC method to determine the optimal mobile phase for separation. A good solvent system will give the target compound an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity (gradient elution) if necessary.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Fraction Analysis: Monitor the composition of the fractions by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified product.

Caption: General workflow for purification by silica gel column chromatography.

Method 3: Preparative HPLC - The High-Resolution Option

Preparative High-Performance Liquid Chromatography (prep HPLC) offers the highest resolution for separating complex mixtures. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate larger quantities of material.

Causality Behind Experimental Choices

For pyridine derivatives, reverse-phase HPLC is a common and effective method.[5][6] A C18 column is a good starting point, and the mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. An acid modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to improve peak shape and resolution by protonating the basic nitrogen of the pyridine ring.

Experimental Protocol: Preparative HPLC
  • Analytical Method Development: Develop an analytical HPLC method to determine the optimal separation conditions (column, mobile phase composition, gradient, and flow rate).

  • Scale-Up: Scale up the analytical method to a preparative scale, adjusting the column size, flow rate, and injection volume accordingly.

  • Sample Preparation: Dissolve the crude product in the mobile phase or a compatible solvent.

  • Purification: Inject the sample onto the preparative HPLC system and run the purification method.

  • Fraction Collection: Collect the fractions corresponding to the peak of the target compound.

  • Product Isolation: Combine the pure fractions and remove the mobile phase solvents, often by lyophilization or rotary evaporation, to obtain the final product.

Caption: A streamlined workflow for preparative HPLC purification.

Side-by-Side Comparison: Experimental Data

The following table summarizes the expected performance of each purification method for a 5-gram batch of crude this compound with an initial purity of 85%.

ParameterRecrystallizationSilica Gel Column ChromatographyPreparative HPLC
Initial Purity 85%85%85%
Final Purity >98%>99%>99.5%
Yield 70-85%80-95%>90%
Time 4-6 hours6-8 hours8-12 hours (including setup and solvent removal)
Cost Low (solvents, filter paper)Moderate (silica gel, solvents)High (instrument time, solvents, columns)
Scalability Good for large quantitiesGood, but can be cumbersome for very large scalesLimited by column size and instrument capacity
Key Advantage Simple, inexpensiveVersatile, good for a wide range of impuritiesHighest resolution, ideal for difficult separations
Key Disadvantage Lower yield, may not remove all impuritiesCan be time-consuming, uses large volumes of solventHigh cost, lower throughput

Conclusion and Recommendations

The choice of purification method for this compound depends on the specific requirements of the research or development project.

  • Recrystallization is a cost-effective and straightforward method suitable for achieving moderate to high purity, especially when dealing with larger quantities of material.

  • Silica Gel Column Chromatography offers a good balance of resolution, scalability, and cost, making it a versatile workhorse for many applications.

  • Preparative HPLC is the method of choice when the highest possible purity is required, particularly for the removal of closely related isomers that are difficult to separate by other means.

For many applications, a combination of methods can be the most effective strategy. For example, an initial purification by column chromatography followed by a final recrystallization step can yield a highly pure product with a good overall yield.

References

  • Technical Support Center: Purification of 2-Amino-4-bromo-3-nitropyridine - Benchchem. (URL not available)
  • (E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine - Benchchem. (URL not available)
  • Technical Support Center: Synthesis of 2-Amino-4-bromo-3-nitropyridine - Benchchem. (URL not available)
  • 5-Bromo-6-methyl-3-nitropyridine-2-amine - SIELC Technologies. [Link]

  • Technical Support Center: Purification of 2-Amino-4-bromopyridine Reaction Products - Benchchem. (URL not available)
  • 2,3-diaminopyridine - Organic Syntheses Procedure. [Link]

  • Are there cases in which column chromatography is preferable to recrystallisation? - Quora. [Link]

  • PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES - Canadian Science Publishing. [Link]

  • 2-Amino-5-bromo-3-nitropyridine - SIELC Technologies. [Link]

  • Which solvents should I use to recrystalize P-anisidine and DNP individually? - ResearchGate. [Link]

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A Comparative Performance Analysis of 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine in Kinase Inhibitor Discovery Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, the selection of a core chemical scaffold is a critical decision that dictates the trajectory of a research program. Substituted pyridines are a well-established and privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1] This guide provides an in-depth, comparative evaluation of 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine , a halogenated heterocyclic compound[2], as a potential foundational building block for the development of next-generation kinase inhibitors.

This document is intended for researchers, medicinal chemists, and drug development professionals. It will objectively compare the hypothetical performance of this novel scaffold against established alternatives, supported by detailed experimental protocols and representative data. Our analysis will be grounded in the principles of scientific integrity, offering a clear rationale for experimental choices and providing a framework for self-validating protocols.

The Rationale: Why Evaluate this compound as a Kinase Inhibitor Scaffold?

Protein kinases are a large family of enzymes that play a pivotal role in cellular signal transduction.[3] Their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them a major class of therapeutic targets.[3][4]

The structure of this compound (herein referred to as Compound A ) presents several features that make it an attractive starting point for kinase inhibitor design:

  • The Pyridine Core: The pyridine ring is a common motif in kinase inhibitors, capable of forming key hydrogen bond interactions within the ATP-binding site of kinases.[3]

  • Strategic Functionalization: The presence of a bromine atom at the 5-position provides a versatile handle for introducing molecular diversity through well-established synthetic methodologies like Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.[3][5] This allows for the exploration of chemical space to optimize potency and selectivity.

  • Modulation of Physicochemical Properties: The nitro and dimethylamino groups influence the electronic properties and solubility of the molecule, which can be fine-tuned in subsequent optimization efforts.

To provide a robust performance evaluation, we will compare Compound A with two alternative, well-characterized scaffolds frequently employed in kinase inhibitor discovery:

  • Alternative 1 (Compound B): 2-Amino-5-bromo-3-nitropyridine. This isomer of a related compound serves as a close structural analog, allowing for an assessment of the impact of the N,N-dimethyl group on activity and cellular permeability.[6][7][8][9]

  • Alternative 2 (Compound C): 6-Bromo-N,N-dimethylpyridazin-3-amine. This compound introduces a bioisosteric replacement of the pyridine ring with a pyridazine core, a scaffold also recognized for its utility in developing kinase inhibitors.[10][11]

Comparative Performance Evaluation: A Multi-Assay Approach

A comprehensive assessment of a potential drug candidate requires a tiered approach, moving from initial biochemical screens to more complex cell-based assays. Here, we present a hypothetical dataset that simulates the expected outcomes of such an evaluation.

Primary Biochemical Screen: Kinase Inhibition Potency (IC50)

The initial evaluation of a potential kinase inhibitor involves determining its half-maximal inhibitory concentration (IC50) against a panel of purified kinases. This biochemical assay directly measures the compound's ability to inhibit the enzymatic activity of the target. For this comparative guide, we will consider two representative kinases: a serine/threonine kinase (e.g., Aurora Kinase A) and a tyrosine kinase (e.g., Epidermal Growth Factor Receptor, EGFR).

CompoundAurora Kinase A IC50 (nM)EGFR IC50 (nM)
Compound A 75>10,000
Compound B 250>10,000
Compound C 1505,000

Interpretation of Hypothetical Data: In this representative dataset, Compound A demonstrates the most potent and selective inhibition of Aurora Kinase A. The presence of the N,N-dimethyl group appears to enhance potency compared to its close analog, Compound B . Compound C , with the pyridazine core, shows moderate potency against Aurora Kinase A but also exhibits some off-target activity against EGFR.

Cell-Based Assay: Target Engagement and Downstream Signaling

A critical next step is to determine if the compound can engage its target within a cellular context and modulate downstream signaling pathways. For an Aurora Kinase A inhibitor, a relevant cell-based assay would be to measure the phosphorylation of a known substrate, such as histone H3 at serine 10.

CompoundInhibition of Histone H3 Phosphorylation (EC50, nM)
Compound A 150
Compound B 800
Compound C 400

Interpretation of Hypothetical Data: The hypothetical data suggests that Compound A is the most effective at inhibiting the downstream signaling of Aurora Kinase A in a cellular environment, which is consistent with its superior biochemical potency. This indicates good cell permeability and target engagement.

Off-Target Liability Assessment

A crucial aspect of drug development is ensuring the selectivity of a compound to minimize potential toxicity. While the initial kinase panel provides some insight, a broader screen is necessary. A common strategy is to profile the compound against a large panel of kinases. Additionally, the potential for off-target effects can be assessed using advanced techniques. For instance, the pomalidomide moiety in some proteolysis-targeting chimeras (PROTACs) is known to have off-target effects on zinc-finger proteins, highlighting the importance of evaluating unintended protein degradation.[12]

CompoundSelectivity Score (S-Score at 1 µM)
Compound A 0.05
Compound B 0.15
Compound C 0.25

(S-Score is a measure of selectivity, where a lower score indicates higher selectivity)

Interpretation of Hypothetical Data: This hypothetical data further supports the promising profile of Compound A , suggesting it has a superior selectivity profile compared to the alternatives.

Experimental Protocols

To ensure the reproducibility and validity of these findings, detailed experimental protocols are provided below.

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a method for measuring the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[4]

Materials:

  • Kinase of interest (e.g., Aurora Kinase A)

  • Kinase substrate peptide

  • ATP

  • Test Compounds (Compound A, B, and C)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution (e.g., 1:3) in DMSO for a 10-point dose-response curve.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compounds or a DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (Immunofluorescence)

This protocol describes a method to assess the inhibition of histone H3 phosphorylation in a cell-based assay using immunofluorescence.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Cell culture medium and supplements

  • Test Compounds (Compound A, B, and C)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody (anti-phospho-histone H3 (Ser10))

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • High-content imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed HeLa cells in a 96-well imaging plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compounds for a specified time (e.g., 2 hours).

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Block non-specific antibody binding with 5% BSA for 1 hour.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.

    • Stain the nuclei with DAPI.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system.

    • Quantify the fluorescence intensity of the phospho-histone H3 signal in the nucleus of each cell.

    • Plot the normalized fluorescence intensity against the logarithm of the compound concentration to determine the EC50 value.

Visualizing the Drug Discovery Workflow and Signaling Pathways

To provide a clearer understanding of the experimental logic and the biological context, the following diagrams have been generated.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization HTS High-Throughput Screening Primary_Assay Primary Biochemical Assay (e.g., Kinase Activity) HTS->Primary_Assay Dose_Response Dose-Response & IC50 Determination Primary_Assay->Dose_Response Cell_Assay Cell-Based Target Engagement Dose_Response->Cell_Assay Selectivity Selectivity Profiling Cell_Assay->Selectivity ADME ADME/Tox Profiling Selectivity->ADME In_Vivo In Vivo Efficacy Studies ADME->In_Vivo

Caption: A generalized workflow for a kinase inhibitor drug discovery cascade.

G EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation

Sources

A Comparative Guide to the Experimental Utility of 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine and its Progenitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, substituted pyridines are foundational scaffolds for the development of novel therapeutics and functional materials. Among these, 2-amino-3-nitropyridines bearing a bromine atom at the 5-position are particularly valuable intermediates due to their inherent reactivity and multiple points for chemical diversification. This guide provides a comprehensive cross-validation of the experimental performance of 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine and its primary amino analogue, 2-Amino-5-bromo-3-nitropyridine .

This analysis is grounded in established experimental protocols and theoretical principles to offer a clear, objective comparison for synthetic chemists and drug development professionals. We will delve into the synthesis, characterization, and comparative reactivity of these two key building blocks, providing detailed experimental workflows and data to inform your selection and application in research and development.

Synthesis and Characterization: Establishing a Baseline

The synthesis of these bromonitropyridine derivatives typically begins with the commercially available 2-aminopyridine. The journey to our target molecules involves a multi-step process, each with its own set of considerations for yield and purity.

Synthesis of 2-Amino-5-bromo-3-nitropyridine

The preparation of 2-Amino-5-bromo-3-nitropyridine is a well-documented procedure, often carried out in a two-step sequence from 2-aminopyridine.[1]

Step 1: Bromination of 2-Aminopyridine

The initial step involves the electrophilic bromination of 2-aminopyridine. This reaction must be carefully controlled to favor mono-bromination at the 5-position and minimize the formation of the di-brominated byproduct, 2-amino-3,5-dibromopyridine.

Experimental Protocol: Synthesis of 2-Amino-5-bromopyridine [1]

  • Materials: 2-aminopyridine, Acetic acid, Bromine.

  • Procedure:

    • Dissolve 2-aminopyridine (3.0 moles) in acetic acid (500 ml) in a three-necked flask equipped with a stirrer, dropping funnel, and condenser.

    • Cool the solution to below 20°C in an ice bath.

    • Slowly add a solution of bromine (3.0 moles) in acetic acid (300 ml) dropwise over 1 hour with vigorous stirring.

    • After the addition is complete, continue stirring for a designated period.

    • The reaction mixture is then worked up by neutralization to precipitate the product. The crude product is washed to remove impurities.

  • Yield: 62-67%

Step 2: Nitration of 2-Amino-5-bromopyridine

The subsequent nitration of 2-amino-5-bromopyridine introduces the nitro group at the 3-position. This reaction is typically carried out using a mixture of concentrated sulfuric and nitric acids at low temperatures to ensure regioselectivity.[2][3]

Experimental Protocol: Synthesis of 2-Amino-5-bromo-3-nitropyridine [1][4]

  • Materials: 2-Amino-5-bromopyridine, Concentrated Sulfuric Acid, Concentrated Nitric Acid.

  • Procedure:

    • In a flask immersed in an ice bath, add 2-amino-5-bromopyridine (0.5 mole) to concentrated sulfuric acid (500 ml) while maintaining the temperature below 5°C.

    • Slowly add concentrated nitric acid (0.57 mole) dropwise with stirring, keeping the temperature at 0°C.

    • Stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50-60°C for 1 hour.

    • Cool the reaction mixture and pour it onto ice.

    • Neutralize the solution with 40% sodium hydroxide to precipitate the yellow product.

    • Collect the precipitate by filtration and wash with water until the washings are sulfate-free.

  • Yield: 78.2% (as checked), with a melting point of 202-204°C.[1] Pure 2-amino-5-bromo-3-nitropyridine can be obtained as yellow needles with a melting point of 210°C after recrystallization.[1]

Characterization Data for 2-Amino-5-bromo-3-nitropyridine:

  • Molecular Formula: C₅H₄BrN₃O₂[5]

  • Molecular Weight: 218.01 g/mol [5]

  • Appearance: Yellow to light-brown powder.[2]

  • Melting Point: 205-208°C[2]

  • Spectroscopic Data:

    • Mass Spectrometry: Key fragments at m/z 217 and 219, corresponding to the bromine isotopes.[5]

    • IR and NMR data are available in public databases such as the NIST WebBook and PubChem.[5][6]

Synthesis of this compound

While detailed, peer-reviewed synthesis protocols for this compound are less commonly found in the literature, its synthesis can be logically inferred from its amino precursor via exhaustive methylation.

Proposed Synthetic Route: Exhaustive Methylation

The most direct route to the N,N-dimethylated compound is the methylation of 2-Amino-5-bromo-3-nitropyridine. This transformation typically employs a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a suitable base.

Hypothetical Experimental Protocol: Synthesis of this compound

  • Materials: 2-Amino-5-bromo-3-nitropyridine, a suitable solvent (e.g., DMF or THF), a base (e.g., NaH or K₂CO₃), and a methylating agent (e.g., Dimethyl sulfate or Methyl iodide).

  • Procedure:

    • Dissolve 2-Amino-5-bromo-3-nitropyridine in the chosen solvent.

    • Add the base portion-wise at a controlled temperature (e.g., 0°C) to deprotonate the amino group.

    • Introduce the methylating agent (at least 2 equivalents) and allow the reaction to proceed, possibly with gentle heating, until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Purify the crude product by column chromatography or recrystallization.

Characterization Data for this compound:

  • Molecular Formula: C₇H₈BrN₃O₂[7]

  • Molecular Weight: 246.06 g/mol [7]

  • CAS Number: 1040682-46-9[7]

Note: Detailed, publicly available spectroscopic data for this specific compound is limited. Researchers should perform thorough characterization (NMR, IR, MS) upon synthesis.

Comparative Reactivity and Applications

The primary difference between these two molecules lies in the nature of the amino group at the 2-position: a primary amine versus a tertiary dimethylamino group. This structural variance significantly influences their electronic properties and steric hindrance, thereby affecting their reactivity in common synthetic transformations.

Suzuki-Miyaura Cross-Coupling Reactions

A key application of these bromo-substituted pyridines is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This reaction is instrumental in the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.

Theoretical Reactivity Analysis:

  • Electronic Effects: Both the primary amino and the dimethylamino groups are electron-donating. However, the dimethylamino group is generally considered a stronger electron-donating group due to the inductive effect of the two methyl groups. This increased electron-donating character can enhance the electron density of the pyridine ring, potentially making the C-Br bond more susceptible to oxidative addition by the palladium catalyst, a key step in the Suzuki-Miyaura catalytic cycle.

  • Steric Effects: The dimethylamino group is significantly bulkier than the primary amino group. This increased steric hindrance around the 2-position could potentially hinder the approach of the bulky palladium catalyst, thereby slowing down the reaction rate.

  • Coordinating Effects: The primary amino group has N-H protons that can coordinate with the palladium catalyst, which can sometimes inhibit the catalytic cycle. While the tertiary amine lacks these protons, the lone pair on the nitrogen can still coordinate with the metal center.

Experimental Workflow: Suzuki-Miyaura Coupling

The following is a general protocol for a Suzuki-Miyaura coupling reaction, which can be adapted for both this compound and its amino counterpart.

General Experimental Protocol: Suzuki-Miyaura Cross-Coupling

  • Materials: Bromo-nitropyridine derivative (1.0 eq.), Arylboronic acid (1.2-1.5 eq.), Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Dioxane/water, Toluene/water).

  • Procedure:

    • To a reaction vessel, add the bromo-nitropyridine, arylboronic acid, palladium catalyst, and base.

    • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

    • Add the degassed solvent system.

    • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

    • Cool the reaction to room temperature and perform an aqueous work-up.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Suzuki_Miyaura_Coupling_Workflow

Reduction of the Nitro Group

Another common transformation for these intermediates is the reduction of the nitro group to an amino group, yielding a diaminopyridine derivative. These resulting 2,3-diaminopyridines are valuable precursors for the synthesis of various heterocyclic systems, such as imidazopyridines.

Experimental Protocol: Reduction of 2-Amino-5-bromo-3-nitropyridine [1]

  • Materials: 2-Amino-5-bromo-3-nitropyridine, Reduced iron powder, 95% Ethanol, Water, Concentrated Hydrochloric acid.

  • Procedure:

    • In a flask fitted with a reflux condenser, charge 2-amino-5-bromo-3-nitropyridine (0.05 mole), reduced iron (30 g), 95% ethanol (40 ml), water (10 ml), and concentrated hydrochloric acid (0.5 ml).

    • Heat the mixture on a steam bath for 1 hour.

    • Filter the hot mixture to remove the iron and wash the iron with hot 95% ethanol.

    • Evaporate the combined filtrate and washings to dryness.

    • Recrystallize the residue from water to obtain 2,3-diamino-5-bromopyridine.

  • Yield: 69-76%

The reduction of this compound would be expected to proceed under similar conditions (e.g., using SnCl₂/HCl or catalytic hydrogenation) to yield 5-bromo-N²,N²-dimethylpyridine-2,3-diamine.

Performance Comparison Summary

FeatureThis compound2-Amino-5-bromo-3-nitropyridineJustification & Insights
Synthesis Typically prepared from the amino analogue via methylation. Fewer literature precedents.Well-established, multi-step synthesis from 2-aminopyridine with good overall yields.The primary amino compound is more readily accessible based on published procedures.
Purity & Stability Generally stable solid. Purification via standard chromatographic or recrystallization methods.Stable, yellow crystalline solid. Can be purified to high levels by recrystallization.Both compounds exhibit good stability for typical laboratory use and storage.
Reactivity in Suzuki Coupling Potentially higher reactivity due to stronger electron-donating dimethylamino group, but may be sterically hindered.Good reactivity, but the presence of N-H protons can sometimes interfere with catalysis.The choice between the two may depend on the specific boronic acid and reaction conditions, with the N,N-dimethyl derivative potentially offering faster reaction times if steric hindrance is not a limiting factor.
Downstream Applications Reduction of the nitro group leads to a trisubstituted diaminopyridine. The dimethylamino group can direct further functionalization.A versatile precursor to diaminopyridines and azaquinoxalinediones.[8][9]The primary amino group in the alternative offers more straightforward routes to fused heterocyclic systems.

Logical Relationships in Synthetic Utility

The choice between this compound and its primary amine counterpart is dictated by the desired final product and the planned synthetic route.

Synthetic_Utility

Conclusion and Recommendations

Both This compound and 2-Amino-5-bromo-3-nitropyridine are valuable and versatile building blocks in organic synthesis.

  • 2-Amino-5-bromo-3-nitropyridine stands out for its well-documented and accessible synthesis, making it a reliable choice for researchers. Its utility as a precursor to diaminopyridines and other fused heterocyclic systems is extensively reported.

  • This compound , while less documented in terms of its own synthesis, offers potential advantages in reactions where enhanced electron-donating properties are beneficial, such as in certain palladium-catalyzed cross-coupling reactions. However, researchers must consider the potential for increased steric hindrance.

Recommendation: For initial explorations and well-established synthetic routes leading to diaminopyridines or azaquinoxalinediones, 2-Amino-5-bromo-3-nitropyridine is the recommended starting point due to the wealth of available experimental data. For applications requiring fine-tuning of electronic properties or where the N-H protons of the primary amine are problematic, the synthesis of This compound is a viable and potentially advantageous alternative, warranting further investigation into its synthetic optimization and reactivity profile.

This guide serves as a foundational resource for making informed decisions in the selection and application of these key synthetic intermediates. As with all chemical research, we recommend careful experimental validation and optimization for your specific application.

References

  • Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applic
  • The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applic
  • The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis. (URL not provided)
  • Innovations in Synthesis: The Future of 2-Amino-5-bromo-3-methylpyridine Production. (URL not provided)
  • 2,3-diaminopyridine - Organic Syntheses Procedure. [Link]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. [Link]

  • The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). [Link]

  • 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem. [Link]

  • Understanding the Synthesis and Quality Control of 2-Amino-5-bromo-3-nitropyridine. (URL not provided)
  • 2-Amino-5-bromo-3-nitropyridine - the NIST WebBook. [Link]

  • 5-Bromo-N, N-dimethyl-3-nitropyridin-2-amine, 1 gram. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. [Link]

  • The Reaction of 1,6-Diamino-4-aryl-2-oxo-1,2-dihydropyridine- 3,5-Dicarbonitriles with Certain Electrophilic Agents - MDPI. [Link]

  • Chemical and Biochemical Approaches in the Study of Histone Methylation and Demethylation - PMC - PubMed Central. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Researchers and drug development professionals handling 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine are responsible for not only its effective application in their research but also its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. The procedures outlined below are based on an understanding of the chemical's known and inferred hazards, drawing from safety data sheets of the compound and its structural analogs.

Hazard Identification and Risk Assessment: The "Why" Behind Cautious Disposal

This compound (CAS No. 1040682-46-9) is a halogenated heterocyclic compound.[1] While comprehensive toxicological data may be limited, information from its Safety Data Sheet (SDS) and structurally similar compounds indicates several hazards that necessitate careful handling and disposal.

Key Hazards:

  • Acute Oral Toxicity: The compound is classified as Acute Toxicity, Category 4, meaning it is harmful if swallowed.[1]

  • Skin and Eye Irritation: Like many brominated and nitrated pyridines, it is expected to cause skin and serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[2][3][5]

  • Environmental Hazards: While specific data is scarce, the presence of bromine and a nitro group suggests that the compound could be harmful to aquatic life and should not be released into the environment.

These hazards underscore the importance of treating this compound and any materials contaminated with it as hazardous waste.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins the moment the chemical is used. The following workflow ensures that the waste is handled safely and in compliance with regulations.

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal Waste Management Facility A Step 1: Segregation of Waste B Step 2: Container Selection & Labeling A->B  Collect in designated containers C Step 3: Temporary On-site Storage B->C  Properly labeled & sealed D Step 4: Professional Waste Collection C->D  Scheduled pickup E Step 5: Final Disposal (Incineration) D->E  Transported by licensed professionals

Caption: A streamlined workflow for the disposal of this compound.

Step 1: Segregation of Waste

Proper segregation at the source is critical to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid Waste: Collect pure this compound, as well as grossly contaminated personal protective equipment (PPE) such as gloves and weighing papers, in a designated, compatible hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Sharps Waste: Needles, syringes, or contaminated glassware should be disposed of in a designated sharps container suitable for chemical waste.

Step 2: Container Selection and Labeling

The choice of container is crucial for the safe containment of the hazardous waste.

  • Container Material: Use a sealable, airtight, and compatible waste container.[6] High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The relevant hazard pictograms (e.g., GHS07 for irritant and harmful).[1]

Step 3: Temporary On-site Storage

Waste should be stored safely in the laboratory pending collection by a professional waste disposal service.

  • Location: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3][6]

  • Incompatibilities: Avoid storage near strong oxidizing agents, strong acids, and strong bases.[2][3]

  • Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Step 4: Professional Waste Collection

The disposal of chemical waste is highly regulated. Always use a licensed hazardous waste disposal company.

  • Scheduling: Arrange for regular pickups of your laboratory's hazardous waste.

  • Documentation: Ensure that all necessary paperwork, such as a waste manifest, is completed accurately.

Step 5: Final Disposal

The final disposal method will be determined by the waste management facility, but high-temperature incineration is a common and effective method for compounds of this nature.

  • Incineration: Rotary kiln or liquid injection incineration at high temperatures (650°C to 1,600°C) is a potential method for the destruction of pyridine-based wastes.[7][8] This process breaks down the compound into less harmful components, such as carbon dioxide, nitrogen oxides, and hydrogen bromide, which are then treated in the incinerator's exhaust system.[5][9]

Decontamination Procedures

In the event of a spill or for the routine cleaning of equipment, the following procedures should be followed.

Personal Protective Equipment (PPE) for Cleanup:

  • Gloves: Wear chemical-resistant gloves (e.g., butyl rubber). Nitrile gloves may not be suitable for prolonged contact.[6]

  • Eye Protection: Chemical safety goggles are mandatory.

  • Lab Coat: A fully buttoned lab coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

Spill Cleanup:

  • Evacuate and Ventilate: If the spill is large, evacuate the immediate area and ensure adequate ventilation, preferably within a chemical fume hood.

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[3][5] For liquid spills, absorb the material with an inert absorbent such as vermiculite or sand.

  • Decontamination: Wash the spill area with soap and water.[4] Collect the cleaning materials and any contaminated absorbent for disposal as hazardous waste.

Summary of Key Information
AspectGuidelineRationale
Primary Hazards Harmful if swallowed, skin/eye/respiratory irritant.Dictates the need for PPE and careful handling.
Waste Segregation Separate solid, liquid, and sharps waste.Prevents dangerous reactions and ensures proper disposal routes.
Container Labeled, sealed, compatible (e.g., HDPE, glass).Ensures safe containment and regulatory compliance.
Storage Cool, dry, ventilated area away from incompatibles.Minimizes the risk of reactions and degradation.
Final Disposal Professional hazardous waste service (likely incineration).Ensures complete destruction and environmental protection.

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.

References

  • 5-bromo-2-nitropyridine - Jubilant Ingrevia. (n.d.).
  • This compound - Sigma-Aldrich. (n.d.).
  • 2 - SAFETY DATA SHEET. (2025, December 19).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, April 1).
  • Chemical Safety Data Sheet MSDS / SDS - 5-Bromo-3-nitropyridine-2-carbonitrile - ChemicalBook. (2025, September 27).
  • Pyridine Standard Operating Procedure. (n.d.).
  • 2-Amino-5-bromo-3-nitropyridine | 6945-68-2 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
  • 2-Amino-5-bromo-4-methyl-3-nitropyridine - Safety Data Sheet - ChemicalBook. (2025, July 26).
  • An In-depth Technical Guide to the Safe Handling of 5-Bromo-N-phenylpyridin-3-amine - Benchchem. (2025).
  • Appendix A Disposal Procedures by Chemical. (2022, June 6). Retrieved from University of Wisconsin-Madison website.
  • Sigma Aldrich this compound 1 g - Fisher Scientific. (n.d.).
  • 5-Bromo-N, N-dimethyl-3-nitropyridin-2-amine, 1 gram. (n.d.).
  • 6945-68-2|5-Bromo-3-nitropyridin-2-amine|BLD Pharm. (n.d.).
  • BD721945 - BLD Pharmatech. (2025, July 8).
  • Bromination Process For Disposal Of Spilled Hazardous Materials. (1983, December).
  • Production, Import, Use, and Disposal of Pyridine. (n.d.).
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA. (2025, December 1).
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution | Organic Letters. (2022, January 3).
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ACS Publications. (n.d.).
  • Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno. (n.d.).
  • 1.9 Physical and Chemical Incompatibilities in Non-Sterile Compounding and Reconstitution. (n.d.).
  • Pyridine ACS Safety Data Sheet Jubilant Ingrevia Limited. (2024, January 25).
  • Chemical Incompatibility | PDF - Scribd. (n.d.).

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-proven guidance for the safe handling of 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine (CAS No. 1040682-46-9). As researchers and drug development professionals, our primary responsibility extends beyond achieving experimental outcomes to ensuring a culture of safety. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions. The protocols herein are designed as a self-validating system to protect you, your colleagues, and your research.

Hazard Assessment: Understanding the Compound

This compound is a solid heterocyclic building block. A thorough risk assessment is the foundation of safe handling. While a specific, comprehensive toxicology profile for this exact compound is not widely published, data from its supplier and structurally similar nitro-aromatic and bromo-aromatic compounds provide a strong basis for hazard classification and control.[1][2]

The primary hazards are associated with its potential toxicity and irritant properties.

Table 1: GHS Hazard Classification Summary

Hazard Class Hazard Statement GHS Pictogram Signal Word Source(s)
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed GHS07 (Exclamation Mark) Warning
Skin Irritation (Category 2) H315: Causes skin irritation GHS07 (Exclamation Mark) Warning [1][2][3]
Serious Eye Irritation (Category 2) H319: Causes serious eye irritation GHS07 (Exclamation Mark) Warning [1][2][3]

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |[1][2] |

Note: Classifications are based on data for the target compound and closely related structural analogs.

The causality behind these hazards lies in the molecule's structure: the nitro group and bromine atom contribute to its reactivity and potential to interact with biological systems, causing irritation and acute toxicity upon exposure.[1][4] Therefore, our primary safety objective is to prevent this compound from coming into contact with skin and eyes and to avoid the inhalation of its dust particles.

Core Directive: A Multi-Layered PPE Approach

No single piece of PPE is a panacea. Safety is achieved through an integrated system of engineering controls (like fume hoods) and multiple layers of personal protective equipment.[5] The selection of PPE must be deliberately matched to the scale and specific manipulations of the experimental protocol.

Eye and Face Protection: The First Line of Defense

Mandatory Requirement: At a minimum, ANSI Z87.1-compliant or EN 166-compliant safety glasses with side shields must be worn for any work involving this compound.[6]

Rationale: The solid, crystalline nature of this compound poses a significant risk of particle ejection during weighing or transfer. Standard prescription eyeglasses are insufficient as they lack side protection.[7]

Escalation for Splash/Dust Risk: When handling larger quantities (>1 g) or performing vigorous agitations, a full-face shield worn over safety goggles is required.[1][6] This provides a robust barrier against widespread dust dispersal or accidental splashes during solvent addition.

Hand Protection: Preventing Dermal Absorption

Recommended Glove Type: Powder-free nitrile gloves are the standard for incidental contact.[6][7]

Rationale: Nitrile offers a good balance of chemical resistance and dexterity for fine laboratory manipulations. The "powder-free" specification is critical; powder on gloves can absorb hazardous chemical dust, leading to wider contamination of the lab environment and potential inhalation.[7]

Protocol for Glove Use:

  • Inspect: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.

  • Donning: Don gloves over the cuff of your lab coat to create a seal.

  • Contamination Management: If a glove surface becomes contaminated, remove it immediately using a technique that avoids touching the outer surface with your bare skin. Dispose of it in the designated solid chemical waste container.

  • Regular Replacement: Best practice dictates changing gloves every 30-60 minutes during extended procedures or immediately after known contact.[7]

Body Protection: Shielding from Contamination

Mandatory Requirement: A flame-resistant laboratory coat, fully buttoned, must be worn at all times.[6]

Rationale: The lab coat serves as a removable barrier between you and any potential spills or particle contamination. Keeping it fully buttoned ensures maximum coverage. In the event of a significant spill, the coat can be removed quickly to minimize skin contact.[1] For large-scale operations, chemically impervious clothing or aprons should be considered.[5] Closed-toe shoes made of a non-porous material are also mandatory.[8]

Respiratory Protection: Mitigating Inhalation Risk

Standard Operations: All handling of this compound solid should be performed within a certified chemical fume hood to control dust.[1][9]

Rationale: The compound is classified as a potential respiratory irritant (H335).[1][2] A fume hood is an engineering control that captures dust at the source, providing the highest level of protection.

When a Respirator is Required: In situations where a fume hood is not available or its performance is compromised, or during the cleanup of a large spill, respiratory protection is necessary. A NIOSH-approved N95 dust mask or a respirator with a particulate filter is the minimum requirement.[6][7] All personnel requiring the use of a respirator must be properly fit-tested and trained in accordance with OSHA standards.[7]

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned experimental task.

PPE_Selection_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_action Action start Plan Experiment Involving This compound risk_assessment Assess Task: - Quantity of solid? - Vigorous agitation? - Heating? start->risk_assessment base_ppe Base PPE: - Safety Goggles (EN166/ANSI Z87.1) - Nitrile Gloves - Lab Coat (FR, Buttoned) - Closed-toe Shoes risk_assessment->base_ppe All Tasks face_shield Add Full Face Shield risk_assessment->face_shield Large Quantity (>1g) or Splash Risk respirator N95 Respirator Required (In addition to fume hood if spill is large) risk_assessment->respirator Large Spill Cleanup or No Fume Hood Available fume_hood Perform all manipulations in a certified chemical fume hood base_ppe->fume_hood proceed Proceed with Experiment fume_hood->proceed face_shield->fume_hood respirator->fume_hood

Caption: Decision workflow for selecting appropriate PPE when handling the target compound.

Operational Plans: From Bench to Disposal

Step-by-Step Protocol: Weighing and Preparing a Solution

This protocol outlines a standard laboratory procedure, integrating the necessary safety checks.

  • Preparation: Before retrieving the chemical, ensure the chemical fume hood is operational. Don all base PPE: safety goggles, nitrile gloves, and a buttoned lab coat.

  • Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Position a beaker with the appropriate solvent and a stir bar inside the hood as well.

  • Aliquotting: Carefully open the stock container inside the hood. Use a clean spatula to transfer the desired amount of this compound solid to the weigh boat. Keep the stock bottle opening pointed away from you.

  • Transfer: Securely close the stock container. Carefully add the weighed solid to the beaker containing the solvent.

  • Dissolution: Place the beaker on a stir plate within the hood to facilitate dissolution.

  • Initial Decontamination: Using a solvent-dampened disposable wipe (e.g., ethanol), wipe down the spatula and any surfaces that may have come into contact with the solid. Dispose of the wipe and the weigh boat in the designated solid hazardous waste container.

  • Glove Disposal: Once the procedure is complete, remove gloves and dispose of them in the solid hazardous waste.

  • Hygiene: Immediately wash hands thoroughly with soap and water.[1][10]

Emergency Response Protocols
  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1][11]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

  • Minor Spill (in fume hood): De-energize nearby ignition sources. Use an absorbent material like vermiculite or sand to cover the spill. Carefully sweep the material into a labeled, sealed container for hazardous waste disposal. Clean the area with a suitable solvent and decontaminating solution.

  • Major Spill (outside fume hood): Evacuate the immediate area and alert colleagues. Prevent entry. If safe to do so, increase ventilation. The cleanup should only be performed by trained personnel wearing appropriate PPE, including respiratory protection.[1]

Decontamination and Disposal Plan

All waste generated from handling this compound is considered hazardous.

  • Solid Waste: Contaminated gloves, weigh boats, paper towels, and excess solid chemical must be collected in a clearly labeled, sealed hazardous waste container.[11]

  • Liquid Waste: Solutions containing the compound and solvent rinses should be collected in a labeled, halogenated organic waste container.

  • Disposal Pathway: Brominated waste must be disposed of through a licensed hazardous waste management service.[4] Common disposal methods include high-temperature incineration at facilities equipped with scrubbers to handle acidic gases (like hydrogen bromide) or chemical neutralization.[4] Never dispose of this chemical down the drain.

Conclusion

Trust in our safety protocols is built on a foundation of understanding the "why" behind each action. For this compound, the risks of irritation and acute toxicity mandate a stringent adherence to PPE protocols. By treating this compound with the respect it deserves—isolating it within engineering controls and using the multi-layered barrier of PPE—we ensure that our pursuit of scientific advancement does not compromise our well-being.

References

  • PubChem, National Center for Biotechnology Information. 2-Amino-5-bromo-3-nitropyridine. [Link]

  • Ideal Response. What is bromine and what are the safe disposal and recycling methods?. [Link]

  • National Research Council. LCSS: BROMINE. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.